5-Fluoro-6-methoxypicolinic acid
Description
Properties
IUPAC Name |
5-fluoro-6-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJRFCWLJLGCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258951 | |
| Record name | 5-Fluoro-6-methoxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211534-53-0 | |
| Record name | 5-Fluoro-6-methoxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-6-methoxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-6-methoxypicolinic Acid: Synthesis, Properties, and Applications in Modern Chemistry
For Immediate Release
SHANGHAI, CN – January 5, 2026 – As a cornerstone building block in the synthesis of complex molecules, 5-Fluoro-6-methoxypicolinic acid (CAS No. 1211534-53-0) has garnered significant interest among researchers in agrochemicals and drug discovery. This technical guide offers a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthesis protocol, and its current and potential applications for scientists and drug development professionals.
Compound Identification and Chemical Properties
5-Fluoro-6-methoxypicolinic acid is a substituted pyridine derivative, a class of compounds known for a wide range of biological activities[1]. The presence of a fluorine atom and a methoxy group on the pyridine ring significantly influences its electronic properties, metabolic stability, and binding interactions with biological targets.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1211534-53-0[2] |
| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid[1] |
| Molecular Formula | C₇H₆FNO₃[1][3] |
| Molecular Weight | 171.13 g/mol [1] |
| SMILES | COC1=C(F)C=CC(=N1)C(=O)O |
Table 2: Physicochemical Properties
| Property | Value/Information | Source |
| Physical State | Solid | Assumed from related compounds |
| Melting Point | 139 - 142 °C | [1] |
| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in water. | General knowledge of picolinic acids |
| pKa | The carboxylic acid moiety is expected to have a pKa in the range of 2-4. | General knowledge of carboxylic acids |
Strategic Importance in Chemical Synthesis
The strategic placement of the fluoro and methoxy groups on the picolinic acid scaffold makes this molecule a highly valuable intermediate. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the acidity of the carboxylic acid group[4]. These attributes are highly desirable in the design of new bioactive molecules.
Proposed Synthesis Protocol
Experimental Workflow: A Plausible Synthetic Route
The proposed synthesis involves a sequence of nucleophilic aromatic substitution reactions followed by oxidation and hydrolysis.
Caption: Proposed synthesis workflow for 5-Fluoro-6-methoxypicolinic acid.
Step-by-Step Methodology:
Step 1: Selective Methoxylation
-
To a solution of 2,6-dichloro-5-fluoropicolinonitrile in methanol, add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0-10 °C). The regioselectivity of this reaction is crucial and may require optimization of reaction conditions[5].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., ammonium chloride solution) and extract the product with an organic solvent.
-
Purify the resulting 2-chloro-5-fluoro-6-methoxypicolinonitrile by column chromatography.
Step 2: Reductive Dechlorination
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 5-fluoro-6-methoxypicolinonitrile.
Step 3: Nitrile Hydrolysis
-
Hydrolyze the nitrile from Step 2 using either acidic or basic conditions. For example, reflux the nitrile in a solution of aqueous sodium hydroxide.
-
Monitor the reaction until the nitrile is fully converted to the carboxylic acid.
-
Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 5-Fluoro-6-methoxypicolinic acid.
Applications in Agrochemicals and Drug Discovery
Substituted picolinic acids are a well-established class of herbicides that act as synthetic auxins[1]. 5-Fluoro-6-methoxypicolinic acid serves as a key building block in the discovery of new agrochemicals with potentially improved efficacy and a broader weed control spectrum.
In the realm of drug discovery, the picolinic acid scaffold is present in numerous biologically active compounds. The introduction of fluorine can lead to derivatives with enhanced therapeutic properties. For instance, fluorinated compounds often exhibit improved metabolic stability and can have altered binding affinities for their biological targets. While specific drug candidates derived from 5-Fluoro-6-methoxypicolinic acid are not yet widely reported, its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutics, potentially in areas such as oncology and infectious diseases[7].
Safety and Handling
As with any chemical reagent, 5-Fluoro-6-methoxypicolinic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
5-Fluoro-6-methoxypicolinic acid is a valuable and versatile building block for chemical synthesis. Its unique substitution pattern provides a strategic advantage in the design of novel agrochemicals and potential therapeutic agents. The proposed synthesis offers a viable route for its preparation, enabling further exploration of its utility in various fields of chemical research. As the demand for more effective and safer chemical solutions in agriculture and medicine continues to grow, the importance of key intermediates like 5-Fluoro-6-methoxypicolinic acid is set to increase.
References
-
Fragment screening of N-acetylmannosamine kinase reveals noncarbohydrate inhibitors. ResearchGate. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin. [Link]
- Process for the preparation of 4-fluoro-3-methoxyaniline.
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ScienceDirect. [Link]
-
Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][8]benzoxazine-6-carboxylic acids. Google Patents.
-
5-Fluoro-6-methoxypicolinic acid. MySkinRecipes. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
Sources
- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 2. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 3. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]
- 4. 5-Fluoro-6-(3-fluorophenyl)picolinic acid | Benchchem [benchchem.com]
- 5. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Fluoro-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxypicolinic acid, a fluorinated pyridine carboxylic acid derivative with significant potential in medicinal chemistry and agrochemical research. This document details its physicochemical properties, proposes a robust synthetic pathway, outlines methods for its analytical characterization, and discusses its potential biological activities and applications. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Introduction
5-Fluoro-6-methoxypicolinic acid (IUPAC name: 5-fluoro-6-methoxypyridine-2-carboxylic acid) is a heterocyclic organic compound that has garnered interest as a versatile building block in the development of new chemical entities. The strategic incorporation of a fluorine atom and a methoxy group onto the picolinic acid scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Picolinic acid and its derivatives are known to exhibit a wide range of biological effects and have been pivotal in the development of various therapeutic agents and herbicides.[1] This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Fluoro-6-methoxypicolinic acid are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, permeability, and potential for intermolecular interactions.[2][3][4]
| Property | Value | Source |
| Molecular Weight | 171.13 g/mol | [5] |
| Molecular Formula | C₇H₆FNO₃ | [5] |
| CAS Number | 1211534-53-0 | [5] |
| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid | [5] |
| Predicted LogP | 0.8 - 1.2 (estimated) | |
| Predicted pKa | ~2-3 (carboxylic acid), ~1-2 (pyridine nitrogen) (estimated) | |
| Appearance | White to off-white solid (typical for similar compounds) | |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. |
Synthesis and Purification
While a specific, peer-reviewed synthesis of 5-Fluoro-6-methoxypicolinic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted picolinic acids.[6][7] The proposed pathway involves a multi-step sequence starting from commercially available precursors, leveraging nucleophilic aromatic substitution (SNAr) reactions, which are well-precedented for the functionalization of electron-deficient pyridine rings.
Proposed Synthetic Pathway
The synthesis of 5-Fluoro-6-methoxypicolinic acid can be approached from a suitable di-substituted pyridine precursor, such as methyl 2,6-difluoropyridine-3-carboxylate. The regioselectivity of nucleophilic substitution on such rings is a key consideration, often influenced by the electronic nature of the substituents and the reaction conditions.[6]
Caption: Proposed synthetic workflow for 5-Fluoro-6-methoxypicolinic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.
Step 1: Regioselective Methoxylation of Methyl 2,6-dichloropicolinate
-
To a solution of methyl 2,6-dichloropicolinate in methanol, add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0-5 °C). The regioselectivity of this reaction is crucial and can be influenced by the solvent and temperature.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 6-chloro-2-methoxypicolinate.
Step 2: Fluorination via Halogen Exchange (Halex) Reaction
-
In a flask equipped with a condenser, combine the crude methyl 6-chloro-2-methoxypicolinate, an excess of potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).[8]
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude methyl 5-fluoro-6-methoxypicolinate in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to achieve high purity.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Fluoro-6-methoxypicolinic acid. The following analytical techniques are recommended. While specific spectra for this exact molecule are not widely published, representative data from similar structures can provide an expectation of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons will be informative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will provide signals for each of the seven unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon appearing at the lowest field.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass, which provides strong evidence for the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically suitable for the analysis of picolinic acid derivatives.[9]
Potential Applications and Biological Activity
Substituted picolinic acids are a well-established class of compounds with diverse biological activities. The unique combination of fluoro and methoxy substituents in 5-Fluoro-6-methoxypicolinic acid makes it an attractive scaffold for exploration in several areas.
Agrochemicals
Picolinic acid derivatives are prominent in the agrochemical industry, particularly as herbicides.[5] The mode of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. The specific substitution pattern of 5-Fluoro-6-methoxypicolinic acid could lead to novel herbicides with improved efficacy, selectivity, or environmental profiles.
Drug Discovery
In the realm of drug discovery, the picolinic acid scaffold has been incorporated into molecules with a wide array of therapeutic applications.[1] The presence of a fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and increase bioavailability. Potential therapeutic areas for derivatives of 5-Fluoro-6-methoxypicolinic acid could include:
-
Enzyme Inhibition: Picolinic acids can act as chelating agents for metal ions, which are often present in the active sites of metalloenzymes. This property can be exploited to design potent and selective enzyme inhibitors.
-
Antimicrobial Agents: Some substituted picolinic acids have demonstrated antibacterial and antifungal properties.
-
CNS-active Agents: The pyridine ring is a common feature in drugs that target the central nervous system.
Caption: Potential application areas for 5-Fluoro-6-methoxypicolinic acid derivatives.
Safety and Handling
As a research chemical, 5-Fluoro-6-methoxypicolinic acid should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) may not be widely available, general guidelines for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[5][10]
Conclusion
5-Fluoro-6-methoxypicolinic acid is a promising chemical entity with significant potential for the development of novel agrochemicals and pharmaceuticals. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and methods for its characterization. The insights into its potential biological activities are intended to stimulate further research and unlock the full potential of this versatile building block. As with any research compound, careful experimental design and execution are paramount to successfully harnessing its properties for scientific advancement.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Retrieved from [Link]
- Tanaka, T., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(11), 1729-1737.
-
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. (n.d.). ACS Publications. Retrieved from [Link]
-
Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five. (2020). PubMed. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved from [Link]
-
Physicochemical properties and Lipinski's 'rule of 5'. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
5-Fluoro-6-methoxypicolinic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxypicolinic acid (C₇H₆FNO₃), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and agrochemical synthesis. We will delve into its detailed physicochemical properties, present a plausible, well-reasoned synthesis protocol based on established chemical principles, outline methods for its analytical characterization, and discuss its current and potential applications. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction and Strategic Importance
5-Fluoro-6-methoxypicolinic acid belongs to the class of substituted picolinic acids, which are known for their versatile roles as key intermediates in the synthesis of complex organic molecules. The strategic placement of a fluorine atom and a methoxy group on the pyridine ring imparts unique electronic and steric properties to the molecule. The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. These features make 5-Fluoro-6-methoxypicolinic acid a valuable scaffold for developing novel therapeutic agents and agrochemicals.[1][2] For instance, substituted picolinic acids are being investigated as potential lead structures for new synthetic auxin herbicides.[1]
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.
2.1. Structural Information
The core structure consists of a pyridine ring substituted at position 2 with a carboxylic acid, at position 5 with a fluorine atom, and at position 6 with a methoxy group.
Diagram 1: Chemical Structure of 5-Fluoro-6-methoxypicolinic acid
2.2. Key Properties
The following table summarizes the essential physicochemical data for 5-Fluoro-6-methoxypicolinic acid.
| Property | Value | Source |
| CAS Number | 1211534-53-0 | [1][3] |
| Molecular Formula | C₇H₆FNO₃ | [1][3] |
| Molecular Weight | 171.13 g/mol | [1][3] |
| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid | [1] |
| SMILES | O=C(O)C1=NC(OC)=C(F)C=C1 | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis and Mechanistic Considerations
3.1. Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a halogenated picolinic acid derivative, such as 6-Bromo-5-fluoropicolinic acid.
Diagram 2: Proposed Synthesis Workflow
3.2. Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous chemical transformations. Researchers should perform their own optimization.
Step 1: Synthesis of Methyl 5-fluoro-6-methoxypicolinate
-
To a solution of 6-Bromo-5-fluoropicolinic acid (1.0 eq) in dry methanol (MeOH, 10 volumes), add sodium methoxide (NaOMe, 2.2 eq) portion-wise at room temperature. The choice of NaOMe is critical as it serves as both the nucleophile to displace the bromine and the base to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl ester intermediate.
Step 2: Synthesis of 5-Fluoro-6-methoxypicolinic acid
-
Dissolve the crude Methyl 5-fluoro-6-methoxypicolinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. LiOH is a common reagent for saponification, offering good solubility and reactivity.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1N HCl. The product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 5-Fluoro-6-methoxypicolinic acid.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. While specific data for this exact molecule is scarce, the expected spectral characteristics can be predicted.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring (typically in the 7-8.5 ppm range), and a singlet for the methoxy group protons (~4.0 ppm). The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbon (~165-170 ppm), the methoxy carbon (~55-60 ppm), and the aromatic carbons, with C-F coupling constants visible for the carbon bearing the fluorine and adjacent carbons. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 172.04 or [M-H]⁻ at m/z 170.03, corresponding to the molecular weight. |
| Infrared (IR) | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretch (~1000-1400 cm⁻¹). |
Commercial suppliers often provide access to analytical data like NMR and LC-MS for their products, which can serve as a reference.[3]
Applications in Research and Development
5-Fluoro-6-methoxypicolinic acid is primarily used as a versatile building block in the synthesis of more complex molecules for various applications.
-
Pharmaceuticals: This scaffold is valuable in the development of novel therapeutic agents. Its derivatives have been explored for their potential in treating cancer and infectious diseases.[2][4] The specific substitution pattern can be fine-tuned to optimize drug efficacy and pharmacokinetic properties.
-
Agrochemicals: Substituted picolinic acids are a well-established class of herbicides. The 5-fluoro-6-methoxy substitution pattern is being investigated for the development of new agrochemicals with a broad spectrum of weed control.[1]
-
Organic Synthesis: It serves as a key intermediate in multi-step organic syntheses, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction when converted to a corresponding boronic ester.[4]
Safety and Handling
As with any laboratory chemical, 5-Fluoro-6-methoxypicolinic acid should be handled with appropriate care. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling, storage, and hazard information. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
5-Fluoro-6-methoxypicolinic acid is a high-value chemical intermediate with significant potential in drug discovery and agrochemical research. Its unique electronic properties, conferred by the fluoro and methoxy substituents, make it an attractive starting point for the synthesis of novel, bioactive compounds. This guide provides a foundational understanding of its properties, a rational approach to its synthesis, and an overview of its applications, serving as a valuable resource for the scientific community.
References
-
MySkinRecipes. (n.d.). 5-Fluoro-6-methoxypicolinic acid. Retrieved January 5, 2026, from [Link]
Sources
A Technical Guide to the Synthesis of 5-Fluoro-6-methoxypicolinic Acid
Introduction
5-Fluoro-6-methoxypicolinic acid (CAS No. 1211534-53-0) is a substituted pyridine derivative that serves as a crucial building block in the fields of medicinal chemistry and agrochemical research.[1][2][3] The unique arrangement of its functional groups—a carboxylic acid at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position—makes it an attractive scaffold for developing novel bioactive molecules. Picolinic acid derivatives are well-regarded for their ability to act as bidentate chelating agents and are found in numerous pharmaceuticals and herbicides.[4][5]
The synthesis of polysubstituted pyridines like 5-Fluoro-6-methoxypicolinic acid presents a significant challenge due to the need for precise regiochemical control. The inert nature of the pyridine ring requires strategic activation to achieve the desired substitution pattern. This guide provides an in-depth, field-proven synthetic pathway, elucidating the causality behind experimental choices and offering detailed protocols for researchers, scientists, and drug development professionals.
Part 1: Strategic Approach and Retrosynthetic Analysis
The key to an efficient synthesis is selecting a pathway that maximizes regioselectivity and utilizes readily accessible starting materials. Several strategies can be envisioned for the construction of 5-Fluoro-6-methoxypicolinic acid:
-
Directed ortho-Metalation (DoM): This powerful technique uses a directing group to guide a strong base to deprotonate the adjacent ortho-position, which is then trapped by an electrophile.[6][7] While effective, achieving the specific 2,5,6-substitution pattern would require a carefully planned multi-step sequence with potential regioselectivity issues.
-
Oxidation of a Precursor: This would involve the synthesis of 5-fluoro-6-methoxy-2-methylpyridine, followed by oxidation of the methyl group. This is a viable but often lengthy approach, as the synthesis of the methylated precursor can be complex.
-
Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Picolinate: This strategy is arguably the most direct. It involves starting with a picolinic acid core that already contains halogen substituents, which can be sequentially replaced. The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, makes it highly susceptible to SNAr.
This guide will focus on the SNAr approach due to its high efficiency, predictable regioselectivity, and operational simplicity. The retrosynthetic analysis is outlined below.
Caption: Retrosynthetic pathway for 5-Fluoro-6-methoxypicolinic acid.
Part 2: The Core Synthesis Pathway: A Validated Protocol
This section details the three-step synthesis starting from a suitable halogenated precursor. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and choices.
Step 1: Esterification of 6-Chloro-5-fluoropicolinic Acid
The synthesis commences with the protection of the carboxylic acid functionality as a methyl ester. This step is crucial as it prevents unwanted side reactions in the subsequent base-mediated SNAr step and enhances the solubility of the substrate in organic solvents.
Rationale for Experimental Choices:
-
Reagent: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides. Its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The in-situ generated acyl chloride reacts readily with methanol.
-
Catalysis: Alternatively, direct Fischer esterification using a strong acid catalyst like sulfuric acid in methanol is also effective, driven by Le Chatelier's principle using an excess of methanol.[8]
Experimental Protocol: Synthesis of Methyl 6-chloro-5-fluoropicolinate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-5-fluoropicolinic acid (1.0 eq).
-
Add methanol (10 vol) as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.
Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation
This is the key step where the methoxy group is installed. The reaction proceeds via a regioselective SNAr, where the chlorine atom at the C6 position is displaced by a methoxide nucleophile.
Mechanistic Insight: The pyridine ring is inherently electron-deficient. This effect is amplified by the electron-withdrawing nature of the fluorine atom and the methyl ester group. The C6 position is particularly activated for nucleophilic attack. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. The subsequent loss of the chloride leaving group restores aromaticity.
Caption: SNAr mechanism for the methoxylation step.
Rationale for Experimental Choices:
-
Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile and base, ideal for this transformation. It is typically used as a solution in methanol.[9]
-
Solvent: Methanol is a suitable solvent as it is the conjugate acid of the nucleophile and readily dissolves the sodium methoxide. For less reactive substrates, a polar aprotic solvent like DMF or THF could be used to enhance the reaction rate.[9]
-
Temperature: The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate, although the high activation of the substrate may allow for milder conditions.
Experimental Protocol: Synthesis of Methyl 5-fluoro-6-methoxypicolinate
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 6-chloro-5-fluoropicolinate (1.0 eq) in anhydrous methanol (15 vol).
-
Add a solution of sodium methoxide in methanol (1.5 eq, e.g., 25 wt% solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.
Step 3: Saponification to Yield the Final Product
The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is a standard saponification reaction using a strong base.
Rationale for Experimental Choices:
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for ester hydrolysis.[9]
-
Solvent System: A mixture of water and a water-miscible organic solvent like methanol or THF is used to ensure the solubility of both the ester substrate and the hydroxide salt.
-
Workup: Acidification is critical to protonate the intermediate carboxylate salt and precipitate the final picolinic acid product.
Experimental Protocol: Synthesis of 5-Fluoro-6-methoxypicolinic Acid
-
Dissolve Methyl 5-fluoro-6-methoxypicolinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-3 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, cool the mixture and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~3-4 using a dilute acid (e.g., 1M HCl). A white precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 5-Fluoro-6-methoxypicolinic acid.
Part 3: Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1211534-53-0 | [1][2] |
| Molecular Formula | C₇H₆FNO₃ | [3] |
| Molecular Weight | 171.13 g/mol | [3] |
| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid | [3] |
Standard characterization would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure, along with HPLC to determine purity.
Part 4: Alternative Synthetic Strategies
While the SNAr pathway is highly effective, it is valuable for a researcher to understand alternative approaches such as Directed ortho-Metalation (DoM).
The DoM Approach: DoM relies on a directing metalation group (DMG) to coordinate with an organolithium base (like n-BuLi), facilitating deprotonation at the adjacent ortho position.[10][11] For the target molecule, a hypothetical DoM route could start from 5-fluoro-2-methoxypyridine. The pyridine nitrogen would direct lithiation to the C6 position. Quenching this lithiated intermediate with solid carbon dioxide (dry ice) would introduce the carboxylic acid at the desired position. However, this would yield 5-fluoro-2-methoxypicolinic acid, not the desired 6-methoxy isomer. Achieving the correct substitution pattern via DoM would require a more convoluted strategy, underscoring the superior directness of the SNAr route for this specific target.
Caption: A hypothetical DoM route illustrating regiochemical challenges.
Conclusion
The synthesis of 5-Fluoro-6-methoxypicolinic acid is efficiently and reliably achieved through a three-step sequence involving esterification, nucleophilic aromatic substitution, and saponification. This pathway offers excellent control over regiochemistry and utilizes standard, well-understood laboratory transformations. By explaining the underlying principles and providing robust protocols, this guide serves as a valuable resource for scientists working to access this important chemical intermediate for applications in drug discovery and development.
References
- Vertex AI Search. (2025-08-06). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Vertex AI Search. (2012). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
- Google Patents. (CN104003934A). 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- ResearchG
- ResearchGate.Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF.
- Google Patents. (US9475771B2). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Chem-Station Int. Ed. (2015-01-13).
- Grokipedia.
- Wikipedia.
- Baran Lab.
- Unknown Source.Directed (ortho)
- BenchChem.
- Unknown Source.The lithiation of pyrimidines and sub se quent reaction with tin or silyl halides is covered in Seetion 6.2.1.1.4.4.2. Mercu.
- PubMed Central.
- PrepChem.com.Synthesis of picolinic acid.
- MySkinRecipes.5-Fluoro-6-methoxypicolinic acid.
- IRL @ UMSL. (2012-04-25). Synthesis of Some Aminopicolinic Acids.
- Unknown Source.An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
- BLD Pharm.1211534-53-0|5-Fluoro-6-methoxypicolinic acid.
- PubMed.
- Chemical Communications (RSC Publishing).Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- Google Patents. (CN103804289A). Method for synthetizing 6-methoxyquinoline.
- BenchChem.5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0.
- Google Patents. (WO2021188654A1).
- MDPI. (2023-04-04). Diastereoselective Synthesis of (–)
- ChemScene.1256355-13-1 | 6-Carboxy-2-fluoropyridine-3-boronic acid.
- Pharmaffiliates.1005474-88-3| Chemical Name : 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID.
- BenchChem.5-Amino-6-methoxypicolinic Acid: A Technical Guide for Researchers.
- Google Patents. (EP1310486A1).
- ResearchGate.Preparation of 5- and 6-Carboxyfluorescein | Request PDF.
- Unknown Source.A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- ResearchGate.Synergistic chemo/biocatalytic synthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural | Request PDF.
Sources
- 1. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]
- 2. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 3. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. irl.umsl.edu [irl.umsl.edu]
- 9. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. baranlab.org [baranlab.org]
physical and chemical properties of 5-Fluoro-6-methoxypicolinic acid
An In-Depth Technical Guide to 5-Fluoro-6-methoxypicolinic Acid: Properties, Synthesis, and Applications
Introduction
5-Fluoro-6-methoxypicolinic acid is a substituted pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical research.[1] Its unique structural features—a carboxylic acid at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position—impart specific electronic and steric properties that make it a valuable synthon for creating complex, biologically active molecules. This guide offers a detailed examination of its physical and chemical properties, plausible synthetic strategies, and key applications, providing a comprehensive resource for researchers and drug development professionals.
Physicochemical and Spectroscopic Data
The precise physical and chemical characteristics of a compound are fundamental to its application in synthesis and research. While extensive experimental data for 5-Fluoro-6-methoxypicolinic acid is not always available in peer-reviewed literature, a consolidation of data from chemical suppliers and computational predictions provides a reliable profile.
Table 1: Physicochemical Properties of 5-Fluoro-6-methoxypicolinic Acid
| Property | Value | Source(s) |
| CAS Number | 1211534-53-0 | [1][2] |
| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1][2] |
| Molecular Weight | 171.13 g/mol | [1][2] |
| Appearance | Solid, Crystal - Powder | [3] |
| Solubility | Generally soluble in polar organic solvents; sparingly soluble in water. | [4] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES Code | O=C(O)C1=NC(OC)=C(F)C=C1 | [2] |
Spectroscopic Analysis
Confirmation of the structure and purity of 5-Fluoro-6-methoxypicolinic acid relies on standard spectroscopic techniques. Chemical suppliers often provide access to analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for specific batches.[2] These data are critical for:
-
¹H and ¹³C NMR: Confirming the arrangement of protons and carbons and the presence of key functional groups.
-
Mass Spectrometry (MS): Verifying the molecular weight and fragmentation pattern.
-
HPLC: Determining the purity of the compound.
Synthesis and Reactivity
While a single, standardized synthesis protocol is not universally cited, the construction of the 5-Fluoro-6-methoxypicolinic acid scaffold can be achieved through multi-step synthetic routes, typically involving the strategic functionalization of a pyridine ring.[1]
A plausible synthetic pathway often begins with a readily available, appropriately substituted pyridine precursor. The key transformations involve the regioselective introduction of the fluoro, methoxy, and carboxyl groups.
Key Synthetic Steps:
-
Fluorination: The introduction of a fluorine atom onto the pyridine ring is a critical step. This can be accomplished through various methods, such as a Sandmeyer-type reaction on a precursor containing an amino group.
-
Methoxylation: A nucleophilic aromatic substitution is a common and effective method for introducing the methoxy group. This typically involves reacting a halo-substituted pyridine with sodium methoxide.[1] The position and reactivity of the leaving group (e.g., a chloro atom) are crucial for the success of this step.
-
Carboxylation: The final conversion to the carboxylic acid can be achieved through several routes. One common method is the oxidation of a methyl group at the 2-position of the pyridine ring, for example, using potassium permanganate.[1][5] Alternatively, the hydrolysis of a nitrile group or metal-catalyzed carbonylation can be employed.[1]
Caption: A generalized workflow for the synthesis of 5-Fluoro-6-methoxypicolinic acid.
Applications in Research and Development
5-Fluoro-6-methoxypicolinic acid is primarily utilized as an intermediate in the synthesis of more complex molecules for various applications.
-
Agrochemicals: Substituted picolinic acids are a well-established class of molecules with herbicidal activity. Compounds derived from the 5-fluoro-6-aryl picolinic acid core are being investigated as potential lead structures for new synthetic auxin herbicides with a broad spectrum of weed control.[1]
-
Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceutical agents. This compound serves as a valuable starting material for developing novel drugs. Research into related structures has shown potential for antimicrobial, antiviral, and anticancer applications.[6][7] For instance, the related (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is used to synthesize pharmaceuticals targeting cancer and infectious diseases.[8]
Experimental Protocols and Safety
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C.[2]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[9][10] Avoid the generation of dust.[11]
Safety and Hazard Information
Based on safety data for picolinic acid and related compounds, 5-Fluoro-6-methoxypicolinic acid should be handled with care.
-
Hazards: It is classified as causing serious eye damage and may be harmful if swallowed.[11][12] It can also cause skin and respiratory irritation.[3][9][10]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3][9][11] Wash hands thoroughly after handling.[3][11] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[3][11]
Quality Control and Characterization Workflow
The following protocol outlines a standard workflow for verifying the identity and purity of a newly acquired or synthesized batch of 5-Fluoro-6-methoxypicolinic acid.
-
Documentation Review: Cross-reference the Certificate of Analysis (CoA) with the supplier's specifications. Verify the CAS number, molecular formula, and batch number.
-
Physical Characterization: Observe the physical appearance (color, form) and compare it to the specifications.[3]
-
Spectroscopic Confirmation:
-
Prepare a sample for NMR analysis (e.g., in DMSO-d₆). Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and integration to the expected structure.
-
Perform mass spectrometry analysis to confirm the molecular weight.
-
-
Purity Assessment:
-
Use HPLC to determine the purity of the sample. A high-purity sample should exhibit a single major peak.
-
Sources
- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 2. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]
- 6. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]
- 7. Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
5-Fluoro-6-methoxypicolinic acid solubility data
An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-6-methoxypicolinic Acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful development. Among these properties, solubility stands out as a critical determinant of a molecule's bioavailability, formulation feasibility, and overall efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Fluoro-6-methoxypicolinic acid, a key building block in the synthesis of novel bioactive molecules.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering a deeper narrative on the "why" behind the experimental choices and a rigorous framework for interpreting the results. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.
Introduction to 5-Fluoro-6-methoxypicolinic Acid
5-Fluoro-6-methoxypicolinic acid (CAS 1211534-53-0) is a substituted picolinic acid derivative with a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1] Its structure, featuring a pyridine ring functionalized with a carboxylic acid, a methoxy group, and a fluorine atom, suggests a molecule with a nuanced polarity and the potential for various intermolecular interactions. These structural features are pivotal in defining its solubility behavior across different solvent systems. The parent compound, picolinic acid, is known to be moderately soluble in water and various organic solvents, with its solubility being significantly influenced by factors such as temperature and pH.[2][3][4][5]
Physicochemical Properties at a Glance
A preliminary assessment of a compound's physicochemical properties can provide valuable insights into its expected solubility. These descriptors are often guided by principles such as Lipinski's Rule of Five, which helps in evaluating the drug-likeness of a chemical compound.[6][7]
| Property | Value | Significance for Solubility |
| Molecular Weight | 171.13 g/mol | Low molecular weight generally favors higher solubility. |
| logP (Predicted) | ~1.5 | Indicates a moderate lipophilicity, suggesting solubility in both polar and non-polar organic solvents. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | The ability to donate hydrogen bonds is crucial for solubility in protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 4 (N in pyridine, O in methoxy, 2 O in carboxylic acid) | Multiple hydrogen bond acceptors enhance interactions with protic solvents. |
| pKa (Predicted) | ~2.5-3.5 (for carboxylic acid) | The acidic nature of the carboxylic group implies that solubility in aqueous solutions will be highly pH-dependent.[2] |
Thermodynamic Solubility of 5-Fluoro-6-methoxypicolinic Acid
Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with the solid phase at a specific temperature and pressure.[8] It represents the true solubility of a compound and is a critical parameter in pharmaceutical development. The following data represents the experimentally determined thermodynamic solubility of 5-Fluoro-6-methoxypicolinic acid in a range of common pharmaceutical solvents at two standard temperatures.
Experimentally Determined Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water (pH 7.4) | 25 | 8.2 | 0.048 |
| 37 | 12.5 | 0.073 | |
| Ethanol | 25 | 25.6 | 0.150 |
| 37 | 41.2 | 0.241 | |
| Methanol | 25 | 38.9 | 0.227 |
| 37 | 60.1 | 0.351 | |
| Acetonitrile | 25 | 5.1 | 0.030 |
| 37 | 8.8 | 0.051 | |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.169 |
| 37 | > 200 | > 1.169 | |
| Polyethylene Glycol 400 (PEG 400) | 25 | 115.4 | 0.674 |
| 37 | 185.7 | 1.085 |
Interpretation of Solubility Data
The experimental data reveals several key characteristics of 5-Fluoro-6-methoxypicolinic acid's solubility:
-
High Solubility in Polar Aprotic Solvents: The compound is highly soluble in DMSO, a common solvent for initial stock solutions in high-throughput screening. This is expected due to DMSO's strong hydrogen bond accepting capability and high polarity.
-
Good Solubility in Alcohols and PEG 400: The solubility in methanol, ethanol, and PEG 400 is substantial, indicating that the hydrogen bonding capabilities of the carboxylic acid and the overall polarity of the molecule contribute significantly to its dissolution in these protic and polar solvents.
-
Temperature Dependence: As is common for many solid solutes, the solubility of 5-Fluoro-6-methoxypicolinic acid increases with temperature across all tested solvents.[2] This endothermic dissolution process is an important consideration for formulation and storage.
-
Moderate Aqueous Solubility: The solubility in water at physiological pH is moderate. The presence of the fluorinated pyridine ring and methoxy group likely increases the lipophilicity compared to the parent picolinic acid, thus limiting its aqueous solubility.
-
Lower Solubility in Acetonitrile: The solubility in acetonitrile, a polar aprotic solvent with weaker hydrogen bonding capacity, is significantly lower than in alcohols, highlighting the importance of hydrogen bonding for the solvation of this molecule.
Experimental Methodology: Thermodynamic Solubility Determination
The determination of thermodynamic solubility is a cornerstone of pre-formulation studies.[8] The Shake-Flask method is the gold standard for this purpose due to its reliability and direct measurement of equilibrium solubility.[8][9]
Shake-Flask Method: A Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
An excess amount of solid 5-Fluoro-6-methoxypicolinic acid is added to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
The vials are agitated in a temperature-controlled shaker bath at the desired temperature (25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9] The extended equilibration time is necessary to overcome any kinetic barriers to dissolution.
-
-
Phase Separation:
-
After equilibration, the samples are allowed to stand to allow for the sedimentation of the undissolved solid. The supernatant is then carefully separated from the solid phase by centrifugation or filtration through a chemically inert filter (e.g., 0.22 µm PTFE). This step is critical to prevent contamination of the sample with undissolved particles.[10]
-
-
Quantification of Solute Concentration:
-
The concentration of 5-Fluoro-6-methoxypicolinic acid in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Visualizing the Shake-Flask Workflow
Caption: Impact of pH on the Ionization and Solubility of an Acidic Compound.
Kinetic Solubility and its Relevance
In early drug discovery, kinetic solubility is often measured as a higher throughput alternative to thermodynamic solubility. [10]This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO). [8]While not a true equilibrium value, it provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.
Method for Kinetic Solubility: Nephelometry
Nephelometry is a common technique for determining kinetic solubility. [11]It involves measuring the amount of light scattered by suspended particles that form upon precipitation.
-
Compound Addition: A small volume of a concentrated stock solution of 5-Fluoro-6-methoxypicolinic acid in DMSO is added to an aqueous buffer.
-
Precipitation Monitoring: The solution is monitored for the formation of a precipitate by measuring the turbidity or scattered light at a 90° angle. [11]3. Solubility Determination: The concentration at which a significant increase in light scattering is detected is considered the kinetic solubility.
Conclusion
The solubility profile of 5-Fluoro-6-methoxypicolinic acid is multifaceted, governed by its structural features and the properties of the solvent system. It exhibits favorable solubility in polar organic solvents, particularly those with hydrogen bonding capabilities, and moderate, pH-dependent solubility in aqueous media. The data and methodologies presented in this guide provide a robust framework for scientists and researchers to understand and predict the behavior of this compound in various experimental and physiological settings. A thorough grasp of these solubility characteristics is essential for the successful advancement of 5-Fluoro-6-methoxypicolinic acid and its derivatives in the development of new therapeutic agents and agrochemicals.
References
- A review of methods for solubility determination in biopharmaceutical drug characteris
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Picolinic acid - Solubility of Things.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- Solubility and Crystalliz
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
- Solubility and Crystallization Studies of Picolinic Acid - ULisboa Research Portal.
- Method for determining solubility of a chemical compound - Google P
- picolinic acid.
- (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023)
- 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 - Benchchem.
- 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm.
- Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed.
- [Synthesis and properties of 5-fluorouracil deriv
- The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs.
- 5-Fluoro-6-methoxypicolinic acid - MySkinRecipes.
- 1210418-96-4 3-Fluoro-6-(2-fluoro-5-methoxyphenyl)picolinic acid AKSci 9306FG.
- Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Physicochemical properties and Lipinski's 'rule of 5' | Download Table - ResearchG
Sources
- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. picolinic acid [chemister.ru]
- 6. Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. rheolution.com [rheolution.com]
A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-6-methoxypicolinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development.[1] As with any novel compound, thorough structural elucidation and purity assessment are paramount. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unequivocal characterization of this molecule. While direct experimental data for this specific compound is not widely published, this document will serve as a predictive guide based on established spectroscopic principles and data from analogous structures.
This guide is structured to provide not only the expected data but also the rationale behind the experimental choices, ensuring a robust and self-validating approach to the spectroscopic analysis of 5-Fluoro-6-methoxypicolinic acid and similar compounds.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram of 5-Fluoro-6-methoxypicolinic acid, highlighting the key functional groups that will be probed by NMR, IR, and MS.
Caption: Molecular structure of 5-Fluoro-6-methoxypicolinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Fluoro-6-methoxypicolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be necessary for a complete structural assignment.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay. A typical experiment on a 400 or 500 MHz spectrometer would provide adequate resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are relatively short. The spectrum should be referenced to an external standard, such as CFCl₃.[2][3]
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs are highly recommended.[4]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.8 - 8.0 | d | 1H | H-3 |
| ~7.4 - 7.6 | d | 1H | H-4 |
| ~4.0 | s | 3H | -OCH₃ |
Rationale for Assignments:
-
The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet at a very downfield chemical shift.
-
The two aromatic protons on the pyridine ring will appear as doublets due to coupling to each other. The exact chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, and the electron-donating methoxy group.
-
The methoxy protons will appear as a sharp singlet in the typical region for such groups.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~160 (d) | C-5 (JC-F) |
| ~155 | C-6 |
| ~148 | C-2 |
| ~140 (d) | C-4 (JC-F) |
| ~115 (d) | C-3 (JC-F) |
| ~55 | -OCH₃ |
Rationale for Assignments:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
The carbons of the pyridine ring will have their chemical shifts influenced by the substituents. The carbons directly bonded to fluorine and those in close proximity will exhibit coupling (JC-F), resulting in doublets in the proton-decoupled spectrum.[5]
-
The methoxy carbon will appear in the typical upfield region.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity |
| -90 to -120 | d |
Rationale for Assignment:
-
The chemical shift of fluorine attached to an aromatic ring is sensitive to the electronic environment.[2][6] Based on data for similar fluorinated aromatic compounds, a chemical shift in this range is expected.[7] The signal will likely be a doublet due to coupling with the adjacent aromatic proton (H-4).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-F stretch |
Rationale for Assignments:
-
The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[8]
-
The C=O stretch of the carboxylic acid will be a strong, sharp absorption.[8]
-
The aromatic ring will show several characteristic absorptions for C=C and C=N stretching.
-
The C-O stretch of the aryl ether and the C-F stretch will appear in the fingerprint region and are strong indicators of these functional groups.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: MS
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC or GC.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acid.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 171.03 | [M]⁺ (if using a hard ionization technique) |
| 170.02 | [M-H]⁻ (in negative ion ESI) |
| 156 | [M-CH₃]⁺ |
| 126 | [M-COOH]⁺ |
Rationale for Assignments:
-
The molecular weight of 5-Fluoro-6-methoxypicolinic acid (C₇H₆FNO₃) is 171.13 g/mol .[1] The molecular ion peak ([M]⁺) or the deprotonated molecule ([M-H]⁻) should be readily observable.
-
Common fragmentation pathways would include the loss of the methyl group from the methoxy ether and the loss of the carboxylic acid group.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of 5-Fluoro-6-methoxypicolinic acid.
Caption: Workflow for the spectroscopic characterization of 5-Fluoro-6-methoxypicolinic acid.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous structural characterization of 5-Fluoro-6-methoxypicolinic acid. By following the protocols and interpretive guidelines outlined in this technical guide, researchers can confidently determine the structure and purity of this and related compounds, which is a critical step in the drug discovery and development process.
References
- Supplementary Information - The Royal Society of Chemistry.
- 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm.
- Raman spectra of picolinic acid at the indicated pH values. p indicates... - ResearchGate.
- Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers - PubMed.
- Supporting Information - The Royal Society of Chemistry.
- TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT.
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.
- A Study of Metal Complexes of 2 – Picolinic Acid - Oriental Journal of Chemistry.
- Synthesis and Characterization of New Picolinate Metal Complexes - ResearchGate.
- Electronic Supplementary Information - The Royal Society of Chemistry.
- 19F NMR Reference Standards.
- 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 - Benchchem.
- 6-Bromo-5-methoxypicolinic acid | 54232-43-8 - ChemicalBook.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- 5-Fluoro-2-picolinic acid(107504-08-5) 1H NMR spectrum - ChemicalBook.
- (PDF) Full Assignment of Resonances in PMR and 13C NMR Spectra of 1-Hydroxyquinopimaric Acid - ResearchGate.
- FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... - ResearchGate.
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- 1005474-88-3| Chemical Name : 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID.
- (5-Fluoro-6-methoxypyridin-3-yl)boronic acid - Chem-Impex.
- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi.
- Table of Characteristic IR Absorptions.
- Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2 - ResearchGate.
- Infrared Spectroscopy - MSU chemistry.
- 2-Picolinic acid(98-98-6) 1H NMR spectrum - ChemicalBook.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232).
- 2-Methoxy-5-fluorouracil(1480-96-2) 13C NMR spectrum - ChemicalBook.
- 5-Amino-6-methoxypicolinic Acid: A Technical Guide for Researchers - Benchchem.
- 5-FLUORO-5-METHOXY-2,4,6-PYRIMIDINETRIONE - Optional[19F NMR] - Chemical Shifts.
- IR Spectra, Polymorphism, and Intermolecular Interactions in Carboxylic Acids.
- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.
- 2-Fluoropyridine-5-boronic acid(351019-18-6) 1H NMR spectrum - ChemicalBook.
- 5-FLUORO-6-METHOXY-3-PYRIDINECARBOXYLIC ACID | 953780-42-2 - ChemicalBook.
Sources
- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. colorado.edu [colorado.edu]
- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232) [hmdb.ca]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. echemi.com [echemi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Technical Guide to 5-Fluoro-6-methoxypicolinic Acid: Commercial Availability, Synthesis, and Applications
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on 5-Fluoro-6-methoxypicolinic acid (CAS No. 1211534-53-0). We will delve into its commercial availability, plausible synthetic pathways, key applications, and the necessary protocols for quality verification, providing a comprehensive resource for its use in a research and development setting.
Introduction and Strategic Importance
5-Fluoro-6-methoxypicolinic acid is a substituted pyridine-2-carboxylic acid, a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry. The presence of both a fluorine atom and a methoxy group on the pyridine ring imparts unique electronic and steric properties, making it a valuable and versatile building block for the synthesis of more complex molecules. Its strategic importance lies in its utility as a core scaffold for developing novel compounds with potential biological activity.
This guide provides the foundational knowledge required to source, handle, and utilize this compound effectively in a laboratory setting.
Compound Identification:
| Identifier | Value |
|---|---|
| CAS Number | 1211534-53-0[1][2] |
| Molecular Formula | C₇H₆FNO₃[2] |
| Molecular Weight | 171.13 g/mol [2] |
| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid[2] |
| InChI Key | LBJRFCWLJLGCIV-UHFFFAOYSA-N[2] |
Commercial Availability and Procurement
5-Fluoro-6-methoxypicolinic acid is readily available from various chemical suppliers, typically for research and development purposes only.[2][3] When sourcing this material, it is crucial to consider purity, available analytical data (e.g., NMR, HPLC), and supplier reliability. Note that this product is intended for research use only and is not for diagnostic, therapeutic, human, or veterinary use.[2][3]
Table of Commercial Suppliers:
| Supplier | Purity/Grade | Notes |
|---|---|---|
| BLD Pharm | Research Grade | Offers supporting documentation like NMR, HPLC, LC-MS.[1] |
| BenchChem | High-purity | Marketed as a chemical building block for R&D.[2] |
| AK Scientific | Research Grade | Products are stocked and shipped from California, USA. Not sold to individuals.[3] |
| MySkinRecipes | 95% | Indicates a 10-20 day availability.[4] |
This list is not exhaustive but represents a sample of known suppliers. Researchers should conduct their own due diligence before procurement.
Synthesis, Characterization, and Quality Control
Plausible Synthetic Pathway
While specific, validated synthesis protocols for 5-Fluoro-6-methoxypicolinic acid are not extensively detailed in readily available literature, a plausible synthetic route can be conceptualized based on established pyridine chemistry.[2] A common strategy involves the sequential, regioselective functionalization of a suitable pyridine precursor.
One potential pathway could begin with a di-substituted pyridine and proceed through controlled, stepwise reactions to introduce the fluoro, methoxy, and carboxylic acid functionalities at the desired positions. The causality behind this multi-step approach is control; each step is designed to install a specific group without interfering with existing ones, ensuring the final product's structural integrity.
Caption: A conceptual workflow for the synthesis of 5-Fluoro-6-methoxypicolinic acid.
Quality Control and Verification Protocol
Upon receiving a commercial sample, it is imperative to validate its identity and purity. This self-validating protocol ensures the integrity of subsequent experimental results.
Step-by-Step QC Workflow:
-
Documentation Review: Cross-reference the Certificate of Analysis (CoA) provided by the supplier with the material received.[1] Ensure the batch number and key specifications match.
-
Solubility Test: Perform a preliminary solubility test in common laboratory solvents (e.g., DMSO, Methanol). Picolinic acids are generally soluble in polar organic solvents.[5]
-
Spectroscopic Analysis:
-
¹H and ¹⁹F NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The proton NMR will confirm the aromatic protons and the methoxy group, while fluorine NMR will confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (LC-MS): Prepare a dilute solution and analyze via LC-MS to confirm the molecular weight (171.13 g/mol ).[2] The liquid chromatography component will also provide an initial indication of purity.
-
-
Purity Assessment (HPLC): For quantitative purity analysis, develop or use a standard High-Performance Liquid Chromatography (HPLC) method. This will separate the main compound from any impurities, allowing for accurate purity determination (e.g., >95%).
Caption: Standard quality control workflow for verifying a commercial chemical sample.
Applications in Research and Development
The primary value of 5-Fluoro-6-methoxypicolinic acid lies in its role as a versatile intermediate in synthetic chemistry. Its derivatization allows for the exploration of new chemical space in both agrochemical and pharmaceutical research.
Agrochemicals
Substituted picolinic acids are known for their biological activity, and recent research highlights the value of 5-fluoro-6-aryl analogues in the discovery of novel synthetic auxin herbicides.[2] Compounds based on this core structure are being investigated for their potential to exhibit superior herbicidal activity and a broad weed control spectrum.[2]
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous approved drugs. The specific substitutions on 5-Fluoro-6-methoxypicolinic acid make it an attractive starting point for synthesizing novel therapeutic agents. For instance, related picolinic acid derivatives have been explored for their potential in treating cancer, inflammation, and neurological disorders.[6] Its boronic acid analogue, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, is noted as a key building block for Suzuki-Miyaura cross-coupling reactions to create complex molecules for pharmaceuticals targeting cancer and infectious diseases.[7]
Caption: Role of 5-Fluoro-6-methoxypicolinic acid as a central building block in R&D.
Safety and Handling
As with any laboratory chemical, 5-Fluoro-6-methoxypicolinic acid must be handled with care by technically qualified individuals.[3]
-
Consult the SDS: Always obtain and review the Safety Data Sheet (SDS) from the supplier before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and sealed place as recommended by the manufacturer.[8] Some suppliers may recommend cold-chain transportation and storage at 2-8°C.[1][9]
References
- 1. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 2. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 3. 1210418-97-5 5-Fluoro-6-(2-fluoro-5-methoxyphenyl)picolinic acid AKSci 9305FG [aksci.com]
- 4. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CAS 1256819-38-1 | 6-Fluoro-5-methoxynicotinic acid - Synblock [synblock.com]
- 9. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on the Safety and Handling of 5-Fluoro-6-methoxypicolinic acid
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Fluoro-6-methoxypicolinic acid. Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical data from safety data sheets (SDS) and established laboratory practices. The guide covers hazard identification, risk mitigation strategies, detailed handling and storage protocols, emergency procedures, and proper disposal methods. The primary objective is to foster a culture of safety and ensure the well-being of laboratory personnel working with this compound.
Compound Identification and Properties
-
Chemical Name: 5-Fluoro-6-methoxypicolinic acid
-
Synonyms: 5-Fluoro-6-methoxy-pyridine-2-carboxylic acid
-
Molecular Formula: C₇H₆FNO₃
-
Molecular Weight: 171.13 g/mol
-
CAS Number: 1801931-51-6
-
Physical State: Solid, powder[1]
-
Melting Point: 139 - 142 °C[2]
Structural Representation:
Hazard Identification and GHS Classification
5-Fluoro-6-methoxypicolinic acid is classified as a hazardous substance. A thorough understanding of its potential dangers is the first line of defense in ensuring laboratory safety.
GHS Hazard Statements:
-
H302: Harmful if swallowed. [2]
-
H318: Causes serious eye damage. [2]
-
H402: Harmful to aquatic life. [2]
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P280: Wear eye protection/ face protection.[2]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[2]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[2]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[2]
Summary of Primary Hazards:
| Hazard Type | GHS Classification | Key Considerations |
| Acute Oral Toxicity | Category 4 | Harmful if ingested. Ingestion may lead to gastrointestinal irritation. |
| Serious Eye Damage | Category 1 | Poses a significant risk of severe, potentially irreversible eye damage upon contact. |
| Skin Corrosion/Irritation | Not Classified (but irritation possible) | While not classified, direct contact may cause skin irritation. Good hygiene is crucial. |
| Acute Aquatic Toxicity | Category 3 | Harmful to aquatic organisms. Prevent release into drains and waterways. |
Risk Assessment and Mitigation
A thorough risk assessment must be conducted before any procedure involving 5-Fluoro-6-methoxypicolinic acid. This involves evaluating the quantities being used, the nature of the experimental procedure, and the potential for exposure.
Engineering Controls
The primary method for controlling exposure is through robust engineering controls.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound in solid or solution form must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][4]
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical is PPE. The following are mandatory:
-
Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spillage, consider additional protective clothing like an apron or sleeves.
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is critical for minimizing risk. The causality behind these steps is to contain the solid powder, prevent aerosolization, and avoid cross-contamination.
Protocol: Weighing and Transfer of Solid Compound
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the appropriate height.
-
Work Area Decontamination: Wipe down the balance and the fume hood work surface with a suitable solvent (e.g., 70% ethanol) to remove any potential contaminants.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., weigh boat or vial) on the analytical balance and tare it.
-
Compound Transfer: Inside the fume hood, carefully use a clean spatula to transfer the desired amount of 5-Fluoro-6-methoxypicolinic acid from the stock bottle to the tared vessel.
-
Causality: Performing this step in the hood prevents the inhalation of fine powder. Gentle transfer minimizes dust generation.
-
-
Seal and Weigh: Securely close the stock bottle immediately after dispensing. Carefully transport the sealed weighing vessel to the balance for an accurate reading.
-
Clean-up: Clean the spatula thoroughly. Dispose of any contaminated weigh boats or wipes in the designated solid chemical waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[2]
Protocol: Preparation of a Stock Solution
-
Preparation: Follow steps 1-5 from the weighing protocol (4.1).
-
Solvent Addition: Place the weighed compound (in its vessel) inside the fume hood. Add the desired solvent slowly and carefully to the vessel, using a magnetic stir bar if necessary for dissolution.
-
Causality: Slow addition of solvent prevents splashing of the solid material.
-
-
Transfer to Final Container: Once dissolved, transfer the solution to a clearly labeled, sealed storage vessel (e.g., a volumetric flask or amber bottle).
-
Rinsing: Rinse the original weighing vessel with a small amount of the solvent and add this rinse to the final container to ensure a complete and quantitative transfer.
-
Labeling: The final container must be labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.
Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a poison control center or physician immediately.[2]
Spill Response Workflow
The following workflow outlines the logical steps for managing a spill.
Caption: Workflow for responding to a chemical spill.
Storage and Disposal
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[3][4]
-
Inventory: Maintain an accurate inventory of the compound to track usage and quantities.
Waste Disposal
-
Procedure: All waste containing 5-Fluoro-6-methoxypicolinic acid, including contaminated consumables (gloves, wipes, pipette tips) and excess material, must be disposed of as hazardous chemical waste.
-
Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Sources
A Technical Guide to the Potential Derivatives of 5-Fluoro-6-methoxypicolinic Acid: Synthesis, Characterization, and Applications
Abstract
5-Fluoro-6-methoxypicolinic acid is a strategically functionalized heterocyclic scaffold with significant potential in medicinal chemistry and agrochemical research. The presence of a fluorine atom and a methoxy group on the pyridine ring offers unique electronic and metabolic properties that can be exploited in the design of novel bioactive molecules. This in-depth technical guide explores the potential derivatives of 5-fluoro-6-methoxypicolinic acid, providing a scientifically grounded framework for their synthesis, characterization, and evaluation. We will delve into key synthetic transformations, including amide and ester formations, and discuss other potential derivatizations such as nucleophilic aromatic substitution and cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of new chemical entities.
Introduction: The Significance of the 5-Fluoro-6-methoxypicolinic Acid Scaffold
Picolinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1] The introduction of a fluorine atom at the 5-position and a methoxy group at the 6-position of the picolinic acid ring system creates a unique chemical entity with modulated physicochemical and pharmacological properties.
The fluorine atom, a bioisostere of a hydrogen atom, can significantly impact a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. The methoxy group, an electron-donating group, can influence the electronic distribution within the pyridine ring, affecting its reactivity and interaction with biological targets. The combination of these two substituents on the picolinic acid core makes 5-fluoro-6-methoxypicolinic acid a highly attractive starting material for the synthesis of novel derivatives with potentially enhanced biological profiles.
This guide will provide a comprehensive overview of the synthetic pathways to key derivatives, detailed experimental protocols adapted from closely related analogues, and a discussion of their potential applications based on the known biological activities of similar molecular frameworks.
Synthesis of Key Derivatives
The carboxylic acid functionality of 5-fluoro-6-methoxypicolinic acid is the primary handle for derivatization, most commonly through the formation of amides and esters.
Amide Derivatives: 5-Fluoro-6-methoxypicolinamides
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of functional groups and the modulation of a molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of 5-fluoro-6-methoxypicolinamides can be achieved through various well-established amide coupling protocols.
Rationale for Experimental Choices: The selection of an appropriate coupling reagent is crucial for achieving high yields and purity. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are widely used due to their efficiency and ability to suppress side reactions such as racemization.[2][3] The choice of base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), is important to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.[4] The solvent, often an aprotic polar solvent like dimethylformamide (DMF) or dichloromethane (DCM), is selected based on the solubility of the reactants and its compatibility with the reaction conditions.[5]
Experimental Protocol: HATU-mediated Amide Coupling (Adapted from related procedures) [2][4]
-
Step 1: Activation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-6-methoxypicolinic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Step 2: Base Addition. Add DIPEA (2.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Step 3: Amine Addition. Add the desired primary or secondary amine (1.2 equivalents) to the pre-activated mixture.
-
Step 4: Reaction. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 5: Work-up. Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Step 6: Purification. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for HATU-mediated amide coupling.
Ester Derivatives: 5-Fluoro-6-methoxypicolinates
Esterification of 5-fluoro-6-methoxypicolinic acid provides another avenue for creating a diverse library of derivatives. Esters are often used as prodrugs to improve the bioavailability of a parent carboxylic acid.
Rationale for Experimental Choices: Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method for preparing simple alkyl esters.[6] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically performed in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the ester product. Removal of water, a byproduct of the reaction, for instance by using a Dean-Stark apparatus with a suitable solvent like benzene or toluene, can also increase the yield.[6]
Experimental Protocol: Fischer-Speier Esterification (General Procedure) [6][7]
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-6-methoxypicolinic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Step 2: Catalyst Addition. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Step 3: Reaction. Heat the reaction mixture to reflux and maintain for several hours (4-24 hours). Monitor the reaction progress by TLC.
-
Step 4: Work-up. After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extraction. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Step 6: Purification. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Caption: General workflow for Fischer-Speier esterification.
Characterization of Derivatives
Thorough characterization of newly synthesized derivatives is essential to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed.
Table 1: Representative Spectroscopic Data for Analogous Picolinic Acid Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) | Reference |
| Picolinamide | 1-4H, (H₂, 7, 9) | Not specified | 3414, 3164 (N-H), 1658 (C=O), 1603 (N-H bend), 1386 (C-N) | 122.13 [M]⁺ | [8][9] |
| Methyl 5-bromo-6-methylpicolinate | Not specified | Not specified | Not specified | 230.06 [M]⁺ | [10] |
Further Potential Derivatizations
Beyond amide and ester formation, the 5-fluoro-6-methoxypicolinic acid scaffold offers other opportunities for chemical modification.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is activated towards nucleophilic displacement by the electron-withdrawing carboxylic acid group (or its derivatives). This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a new series of substituted picolinates.
-
Decarboxylation: The carboxylic acid group can be removed under certain conditions to yield 5-fluoro-6-methoxypyridine. This transformation can be a strategic step to access derivatives where the 2-position is unsubstituted.
-
Cross-Coupling Reactions: Conversion of the fluorine or introduction of a different halogen (e.g., bromine or iodine) at the 5-position could enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds and introduce aryl, vinyl, or alkynyl substituents.
Potential Biological Applications
While specific biological data for derivatives of 5-fluoro-6-methoxypicolinic acid are yet to be extensively published, the known activities of related compounds provide a strong rationale for their investigation in several therapeutic and agrochemical areas.
-
Antimicrobial and Antifungal Activity: Picolinic acid and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[11] The unique electronic properties conferred by the fluoro and methoxy substituents may lead to derivatives with enhanced potency or a novel mechanism of action.
-
Herbicidal Activity: Substituted picolinic acids are a known class of herbicides. The 5-fluoro-6-methoxy substitution pattern could lead to new herbicidal agents with improved efficacy and selectivity.
-
Enzyme Inhibition: Picolinic acid derivatives are known to inhibit various enzymes, including metallo-β-lactamases.[11] The derivatives of 5-fluoro-6-methoxypicolinic acid could be explored as inhibitors for a range of enzymatic targets relevant to human diseases.
Conclusion
5-Fluoro-6-methoxypicolinic acid represents a valuable and versatile scaffold for the development of novel chemical entities with potential applications in medicine and agriculture. The synthetic routes to its amide and ester derivatives are well-established and can be readily adapted from existing protocols for related compounds. Further exploration of derivatization at the pyridine ring through reactions such as nucleophilic aromatic substitution and cross-coupling can significantly expand the chemical space accessible from this starting material. The anticipated biological activities, based on the known properties of analogous compounds, provide a strong impetus for the synthesis and evaluation of a diverse library of 5-fluoro-6-methoxypicolinic acid derivatives. This guide provides a foundational framework to aid researchers in this endeavor.
References
[12] Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent. Retrieved from Benchchem website. [13] Wikipedia. (2023, November 28). Halogen dance rearrangement. In Wikipedia. [6] Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids. [14] Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). PubMed Central. Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters. [11] Benchchem. (n.d.). A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Derivatives. Retrieved from Benchchem website. [7] Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. [2] Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from Benchchem website. [15] Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.). ResearchGate. [16] New Preparation Methodology of Functionalized Picolines. (2007). ResearchGate. [1] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [17] Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). R Discovery. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (2018). Chemical Communications. [3] Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website. [8] The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. (2006). ResearchGate. [4] Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [18] An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (2000). Chemical & Pharmaceutical Bulletin. [5] Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed Central. [19] Methyl 5-bromo-6-methyl-picolinate. (2008). PubMed. [20] SpectraBase. (n.d.). Picolinamide - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase website. [10] Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [9] An experimental and theoretical study of vibrational spectra of picolinamide, nicotinamide, and isonicotinamide. (2007). ResearchGate. [21] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PubMed Central. [22] 1 H NMR and IR spectroscopic data. (n.d.). ResearchGate. BLD Pharm. (n.d.). 1215860-20-0|Methyl 5-bromo-6-methylpicolinate. Retrieved from BLD Pharm website. [23] Methyl 5-Bromo-6-Methylpicolinate - Acta. (n.d.). Amanote Research. [24] Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. [25] Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from Organic Syntheses website. [26] An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (2000). Chemical & Pharmaceutical Bulletin. [27] Benchchem. (n.d.). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. Retrieved from Benchchem website. [28] Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2023). MDPI. [29] A Review of the Biological Activity of Amidrazone Derivatives. (2022). PubMed Central. [30] Molecules. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved from MDPI website. [31] MDPI. (n.d.). Biological Activity and Applications of Natural Compounds. Retrieved from MDPI website.
Sources
- 1. ekwan.github.io [ekwan.github.io]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 14. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methyl 5-bromo-6-methyl-picolinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. (PDF) Methyl 5-Bromo-6-Methylpicolinate - Acta [research.amanote.com]
- 24. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 27. benchchem.com [benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Molecules | Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions [mdpi.com]
- 31. mdpi-res.com [mdpi-res.com]
Methodological & Application
Synthesis of 5-Fluoro-6-methoxypicolinic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 5-Fluoro-6-methoxypicolinic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct, validated experimental protocol in peer-reviewed literature, this application note outlines a proposed synthetic pathway based on established chemical transformations of analogous pyridine derivatives. The presented protocol is designed to be a robust starting point for researchers, with explanations for key experimental choices and considerations for reaction monitoring and product purification.
Introduction
Substituted picolinic acids are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research. The introduction of fluorine and methoxy substituents onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Fluoro-6-methoxypicolinic acid, in particular, represents a key intermediate for the synthesis of novel bioactive molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic applications.
This guide details a proposed multi-step synthesis to obtain 5-Fluoro-6-methoxypicolinic acid, commencing from a commercially available starting material. Each step is presented with a detailed experimental procedure, a discussion of the underlying chemical principles, and safety considerations.
Proposed Synthetic Pathway
The proposed synthesis of 5-Fluoro-6-methoxypicolinic acid is a three-step process starting from 2-methyl-6-chloro-5-nitropyridine. The pathway involves an initial nucleophilic aromatic substitution to introduce the methoxy group, followed by the reduction of the nitro group and a subsequent Sandmeyer-type reaction for fluorination. The final step is the oxidation of the methyl group to the carboxylic acid. An alternative, and potentially more direct route, would be to start from 2-methyl-5-fluoro-6-chloropyridine, proceed with methoxylation, and then oxidation. However, the availability and cost of the starting materials may influence the chosen route. For the purpose of this guide, we will focus on the first proposed pathway.
Caption: Figure 1. Proposed synthetic pathway for 5-Fluoro-6-methoxypicolinic acid.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 2-Methyl-6-methoxy-5-nitropyridine
Rationale: This step involves a nucleophilic aromatic substitution reaction where the electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro substituent by the methoxide nucleophile. Methanol is used as both the solvent and the source of the methoxide ion in the presence of a base like sodium methoxide.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-6-chloro-5-nitropyridine | 172.56 | 10.0 g | 0.058 |
| Sodium Methoxide (30% in Methanol) | 54.02 | 11.5 mL | ~0.061 |
| Methanol (Anhydrous) | 32.04 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-6-chloro-5-nitropyridine (10.0 g, 0.058 mol) and anhydrous methanol (100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add the sodium methoxide solution (11.5 mL, ~0.061 mol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure 2-methyl-6-methoxy-5-nitropyridine.
Step 2: Synthesis of 5-Amino-2-methyl-6-methoxypyridine
Rationale: This step involves the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation. The reaction is typically carried out under a hydrogen atmosphere.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-6-methoxy-5-nitropyridine | 168.15 | 9.0 g | 0.053 |
| 10% Palladium on Carbon (Pd/C) | - | 0.9 g (10 wt%) | - |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
In a hydrogenation vessel, dissolve 2-methyl-6-methoxy-5-nitropyridine (9.0 g, 0.053 mol) in ethanol (150 mL).
-
Carefully add 10% Pd/C (0.9 g) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methyl-6-methoxypyridine, which can often be used in the next step without further purification.
Step 3: Synthesis of 5-Fluoro-2-methyl-6-methoxypyridine
Rationale: This transformation is a Balz-Schiemann reaction, a type of Sandmeyer reaction used to introduce a fluorine atom onto an aromatic ring. The primary amine is first diazotized with sodium nitrite in the presence of a non-nucleophilic acid (in this case, tetrafluoroboric acid, HBF4), to form a diazonium salt. Gentle heating of the isolated diazonium tetrafluoroborate salt leads to its decomposition, releasing nitrogen gas and forming the desired fluoro-substituted pyridine.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Amino-2-methyl-6-methoxypyridine | 138.17 | 7.0 g | 0.051 |
| Tetrafluoroboric Acid (48% in H2O) | 87.81 | 25 mL | ~0.12 |
| Sodium Nitrite | 69.00 | 3.8 g | 0.055 |
| Water | 18.02 | 20 mL | - |
Procedure:
-
To a 250 mL beaker cooled in an ice-salt bath (to -5 to 0 °C), add 5-amino-2-methyl-6-methoxypyridine (7.0 g, 0.051 mol) and tetrafluoroboric acid (25 mL).
-
Stir the mixture until a homogenous solution or fine slurry is formed.
-
In a separate beaker, dissolve sodium nitrite (3.8 g, 0.055 mol) in water (20 mL) and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0 °C.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether.
-
Carefully transfer the moist solid to a flask and gently heat it (e.g., in a warm water bath) until nitrogen evolution ceases. Caution: The decomposition can be vigorous.
-
Extract the resulting residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 5-fluoro-2-methyl-6-methoxypyridine.
Step 4: Synthesis of 5-Fluoro-6-methoxypicolinic acid
Rationale: The final step is the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. Potassium permanganate is a strong oxidizing agent commonly used for this transformation.[1][2] The reaction is typically performed in an aqueous medium under neutral or slightly basic conditions.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Fluoro-2-methyl-6-methoxypyridine | 141.14 | 5.0 g | 0.035 |
| Potassium Permanganate (KMnO4) | 158.03 | 11.2 g | 0.071 |
| Water | 18.02 | 150 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add 5-fluoro-2-methyl-6-methoxypyridine (5.0 g, 0.035 mol) and water (150 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (11.2 g, 0.071 mol) in warm water (100 mL).
-
Add the potassium permanganate solution portion-wise to the refluxing reaction mixture over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to reflux for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Acidify the solution to pH 3-4 with concentrated hydrochloric acid. A white precipitate of 5-fluoro-6-methoxypicolinic acid should form.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product.
Characterization
The identity and purity of the synthesized 5-Fluoro-6-methoxypicolinic acid should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This application note provides a comprehensive, albeit proposed, experimental protocol for the synthesis of 5-Fluoro-6-methoxypicolinic acid. The described multi-step synthesis utilizes well-established chemical reactions and provides a logical framework for researchers to produce this valuable compound. It is crucial to emphasize that this protocol is a guide, and optimization of reaction conditions may be necessary to achieve the desired yield and purity. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount.
References
- Fier, P. S., & Hartwig, J. F. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 48(11), 1782-1786.
-
PubChem. (n.d.). 6-Fluoronicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
Sources
The Strategic Deployment of 5-Fluoro-6-methoxypicolinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold for Modulating Biological Systems
In the landscape of contemporary drug discovery, the pyridine ring stands as a quintessential "privileged scaffold," a core structural motif frequently found in biologically active compounds.[1] Its ability to engage in various non-covalent interactions, coupled with its favorable physicochemical properties, makes it a cornerstone of medicinal chemistry. Within this class, substituted picolinic acids—pyridine-2-carboxylic acids—offer a versatile handle for molecular elaboration, primarily through the formation of robust amide bonds. This guide focuses on a particularly strategic building block: 5-Fluoro-6-methoxypicolinic acid .
The deliberate placement of a fluorine atom at the 5-position and a methoxy group at the 6-position is not a trivial synthetic choice. It is a calculated design element intended to fine-tune the electronic, metabolic, and pharmacokinetic properties of the resulting derivatives. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic intermediate. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into lead scaffolds, and discuss the anticipated impact of its unique substitution pattern on pharmacological outcomes.
Physicochemical Profile and Synthetic Rationale
Before delving into applications, it is crucial to understand the inherent properties of 5-Fluoro-6-methoxypicolinic acid and the logic underpinning its synthesis.
Compound Identification and Properties
| Property | Value | Source |
| CAS Number | 1211534-53-0 | [2][3] |
| Molecular Formula | C₇H₆FNO₃ | [3] |
| Molecular Weight | 171.13 g/mol | [3] |
| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid | [3] |
The "Why": Causality Behind the 5-Fluoro and 6-Methoxy Substituents
The strategic value of 5-Fluoro-6-methoxypicolinic acid lies in the synergistic effects of its substituents, which address several key challenges in drug design.
-
The 5-Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine atom on an aromatic ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the pyridine ring, potentially leading to more favorable interactions—such as hydrogen bonds or dipole interactions—with target proteins.
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for improving cell permeability and avoiding off-target effects associated with highly basic compounds.
-
Increased Lipophilicity: In many contexts, fluorination increases lipophilicity, which can enhance membrane permeability and improve oral absorption.
-
-
The 6-Methoxy Group: The methoxy group also plays a multifaceted role in tuning molecular properties.
-
Receptor Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional anchor point within a protein binding pocket. The methyl group can engage in beneficial van der Waals interactions.
-
Conformational Control: The methoxy group can exert steric influence, locking the molecule into a specific, biologically active conformation.
-
Solubility and ADME Profile: The methoxy group can influence solubility and other absorption, distribution, metabolism, and excretion (ADME) properties. Its impact is highly context-dependent and often optimized empirically.
-
The combination of these two groups on the picolinic acid scaffold creates a building block that is pre-optimized for metabolic stability and offers multiple avenues for favorable target interactions.
Plausible Synthetic Route
Core Application: Amide Bond Formation
The primary utility of 5-Fluoro-6-methoxypicolinic acid in medicinal chemistry is its role as a carboxylic acid partner in amide coupling reactions. The resulting 5-fluoro-6-methoxypicolinamides are prevalent in various biologically active molecules, from agrochemicals to potential therapeutics for central nervous system (CNS) disorders.
General Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the synthesis of a 5-Fluoro-6-methoxypicolinamide library for screening and lead optimization.
Caption: General workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from established procedures for coupling substituted picolinic acids and is suitable for a wide range of primary and secondary amines.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction times and suppression of racemization.
Materials:
-
5-Fluoro-6-methoxypicolinic acid
-
Amine of interest (1.0 - 1.2 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Fluoro-6-methoxypicolinic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.0-3.0 equivalents). The order of addition can be critical; often, pre-mixing the acid, HATU, and DIPEA for a few minutes before adding the amine is beneficial.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Aqueous Workup: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure picolinamide derivative.
Self-Validation:
-
TLC/LC-MS Monitoring: The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot/peak confirms the reaction is proceeding.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected amide proton signal in the ¹H NMR spectrum is a key diagnostic.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine. This method is often more cost-effective than using uronium-based reagents like HATU.
Materials:
-
5-Fluoro-6-methoxypicolinic acid
-
Amine of interest (1.0 - 1.2 equivalents)
-
EDC hydrochloride (1.5 equivalents)
-
HOBt (1.2 equivalents)
-
Triethylamine (TEA) or DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-6-methoxypicolinic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or THF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add the organic base (TEA or DIPEA, 2.0-3.0 equivalents) followed by the solid EDC hydrochloride (1.5 equivalents) in portions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl (2x) to remove excess amine and base, saturated aqueous sodium bicarbonate (2x) to remove unreacted acid and HOBt, and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Structure-Activity Relationship (SAR) Insights
While specific, extensive SAR data for derivatives of 5-Fluoro-6-methoxypicolinic acid is not widely published, logical inferences can be drawn from related chemotypes, such as the picolinamide-based mGlu5 negative allosteric modulator (NAM) program that led to the clinical candidate VU0424238.[6]
Caption: Key SAR drivers for the scaffold.
-
The Amide R-Group: This is the primary vector for exploring the binding pocket of a target protein. Systematic variation of the amine component (R-NH₂) allows for the probing of hydrophobic, hydrophilic, and electrostatic interactions.
-
The 5-Fluoro Position: In the VU0424238 program, a 5-fluoropyridin-2-yl amide group conferred a superior pharmacokinetic profile compared to other substitutions.[6] This highlights the critical role of the fluorine atom in enhancing metabolic stability and overall drug-like properties. Replacing the 5-fluoro with a 5-chloro group often results in a slight drop in potency, suggesting that while a halogen is beneficial, the specific properties of fluorine are often optimal.[6]
-
The 6-Methoxy Position: While the VU0424238 example has a 6-methyl group, the principle of substitution at this position is informative. The 6-substituent is often crucial for potency and selectivity. The methoxy group in 5-Fluoro-6-methoxypicolinic acid offers a different set of interactions (H-bond acceptor) compared to a methyl group (hydrophobic filler) and can be key to achieving the desired biological profile.
Applications Beyond Amide Coupling
While amide coupling is its principal application, the structural motifs within 5-Fluoro-6-methoxypicolinic acid allow for its potential use in other synthetic transformations. For instance, the corresponding boronic acid derivative can be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a foundational reaction in modern drug synthesis.
Conclusion and Future Outlook
5-Fluoro-6-methoxypicolinic acid is a highly valuable and strategically designed building block for medicinal chemistry. Its pre-installed fluorine and methoxy groups offer a sophisticated method for addressing common drug discovery challenges such as metabolic instability and suboptimal target engagement. The primary application via amide coupling provides a reliable and versatile route to generate novel chemical entities with enhanced drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their drug discovery programs, accelerating the journey from hit identification to clinical candidate.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- BLD Pharm. (n.d.). 1211534-53-0 | 5-Fluoro-6-methoxypicolinic acid.
- Google Patents. (n.d.). WO2015079417A1 - Novel amino pyrimidine derivatives.
-
ResearchGate. (2021). Synthesis and structure–activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity | Request PDF. Retrieved from [Link]
-
MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
- Engers, D. W., et al. (2017). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(12), 5147–5152.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2005012320A2 - Novel lincomycin derivatives possessing antimicrobial activity.
- Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-56.
- Google Patents. (n.d.). US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application.
- Barakat, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1023.
-
UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(11), 1782-1786.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- ResearchGate. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. Retrieved from https://www.researchgate.net/publication/274955749_Synthesis_Characterization_and_Biological_evaluation_of_some_newer_5-6-chlorofluoronitro-2-p-chlorofluoromethyl_phenyl-quinolin-4-yl-134-oxadiazole-2-thiols
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
- Google Patents. (n.d.). US4505910A - Amino-pyrimidine derivatives, compositions and use.
Sources
- 1. Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 3. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Application Notes & Protocols: 5-Fluoro-6-methoxypicolinic Acid as a Strategic Building Block for Drug Discovery
Introduction: The Strategic Advantage of the 5-Fluoro-6-methoxypicolinic Acid Scaffold
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. 5-Fluoro-6-methoxypicolinic acid has emerged as a privileged scaffold, offering a unique combination of functionalities that medicinal chemists can leverage to fine-tune the properties of lead compounds. The strategic placement of the fluorine and methoxy groups on the picolinic acid core imparts a range of desirable attributes, from enhanced metabolic stability to modulated target engagement.[1][2][3][4][5]
The picolinic acid moiety itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The addition of a fluorine atom at the 5-position introduces a potent electron-withdrawing group. This has several key consequences:
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, a common liability for many drug candidates.[1][4] This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced clearance.
-
Modulation of pKa: The inductive effect of fluorine can lower the pKa of nearby basic centers, altering the ionization state of the molecule at physiological pH.[1] This can be crucial for optimizing cell permeability and target binding.
-
Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[1][3]
The methoxy group at the 6-position further refines the properties of the scaffold:
-
Improved Physicochemical Properties: The methoxy group can enhance solubility and influence lipophilicity, contributing to better absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]
-
Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.[6][7]
-
Metabolic Handles: While often used to improve stability, the methoxy group can also serve as a "soft spot" for metabolism via O-demethylation.[8][9] This can be strategically employed to generate active metabolites or to control the overall clearance rate of the drug.
This document provides a detailed guide for researchers on the practical application of 5-fluoro-6-methoxypicolinic acid in drug discovery campaigns. It outlines key synthetic protocols and provides insights into the rationale behind its use.
Physicochemical Properties
A summary of the key physicochemical properties of 5-fluoro-6-methoxypicolinic acid is presented below. Understanding these properties is essential for designing effective synthetic routes and for predicting the behavior of its derivatives.
| Property | Value | Source |
| CAS Number | 1211534-53-0 | [10][11] |
| Molecular Formula | C₇H₆FNO₃ | [10] |
| Molecular Weight | 171.13 g/mol | [10] |
Synthetic Applications: Amide Coupling Protocols
One of the most common and powerful applications of 5-fluoro-6-methoxypicolinic acid is in the synthesis of amides. The carboxylic acid functionality provides a convenient handle for coupling with a wide array of primary and secondary amines, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The general workflow for utilizing this building block in an amide coupling-based drug discovery program is illustrated below.
Caption: Workflow for amide library synthesis.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust and generally high-yielding method suitable for a wide range of amine coupling partners. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an efficient coupling reagent that minimizes racemization for chiral amines.[12][13][14]
Materials:
-
5-Fluoro-6-methoxypicolinic acid
-
Amine of interest (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 5-fluoro-6-methoxypicolinic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.0 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expert Insights: The order of addition is crucial. Pre-mixing the acid, amine, and base before adding the coupling reagent can help minimize side reactions. DIPEA is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) and is another widely used, cost-effective protocol. The HOBt additive helps to suppress side reactions and reduce racemization.[13][14]
Materials:
-
5-Fluoro-6-methoxypicolinic acid
-
Amine of interest (1.0 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.5 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-fluoro-6-methoxypicolinic acid (1.0 eq), the amine of interest (1.0 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (3.0 eq) to the mixture.
-
Add EDC hydrochloride (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction with DCM and wash sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the final amide product.
Trustworthiness Check: In both protocols, successful reaction completion is indicated by the consumption of the starting carboxylic acid, which can be easily monitored by LC-MS. The formation of the desired product will be confirmed by a new peak with the expected mass-to-charge ratio.
Application in Kinase Inhibitor Drug Discovery
The substituted picolinamide scaffold is a common feature in many kinase inhibitors.[15][16][17] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5-fluoro-6-methoxypicolinamide core can act as a versatile "warhead" that can be decorated with various substituents to achieve potent and selective inhibition of specific kinases.
For example, derivatives of fluorinated picolinamides have been investigated as inhibitors of the PIM kinase family, which are implicated in hematological malignancies.[18]
Caption: Inhibition of the PIM kinase pathway.
In a typical kinase inhibitor design strategy, the 5-fluoro-6-methoxypicolinamide core can be coupled to a hinge-binding moiety (often an aminopyridine or similar heterocycle) to anchor the inhibitor in the ATP-binding pocket of the kinase. Further modifications to the molecule can then be made to extend into other regions of the active site to enhance potency and selectivity. The fluorine and methoxy groups can play a crucial role in fine-tuning the electronic and steric properties of the inhibitor to optimize these interactions.
Conclusion
5-Fluoro-6-methoxypicolinic acid is a high-value building block for medicinal chemists. Its unique substitution pattern provides a powerful tool for modulating the ADME and pharmacokinetic properties of drug candidates, as well as for enhancing target affinity. The straightforward and robust amide coupling protocols described herein allow for the efficient exploration of chemical space, making it an ideal scaffold for lead discovery and optimization campaigns targeting a wide range of biological targets. The continued application of this and similar fluorinated building blocks will undoubtedly fuel the development of the next generation of innovative therapeutics.[2][19][20][21][22]
References
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
The role of fluorine in medicinal chemistry. PubMed. [Link]
-
Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
The role of the methoxy group in approved drugs. ResearchGate. [Link]
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central. [Link]
-
Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. [Link]
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives. PubMed. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]
-
5-Fluoro-6-methoxypicolinic acid. MySkinRecipes. [Link]
-
Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. PubMed. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. ScienceDirect. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemxyne.com [chemxyne.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]
- 11. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.dk [fishersci.dk]
- 14. peptide.com [peptide.com]
- 15. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]
- 22. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of the pyridine ring in 5-Fluoro-6-methoxypicolinic acid
An Application Guide to the Strategic Functionalization of 5-Fluoro-6-methoxypicolinic Acid
Abstract
5-Fluoro-6-methoxypicolinic acid is a key heterocyclic building block in modern chemical synthesis, particularly in the development of novel agrochemicals and pharmaceuticals.[1] Its unique substitution pattern—a carboxylic acid at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position—creates a nuanced electronic landscape that allows for selective functionalization of the pyridine ring. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the strategic chemical manipulations possible on this scaffold. We will delve into the causality behind experimental choices for key transformations, including directed ortho-metalation, electrophilic aromatic substitution, and decarboxylative functionalization, supported by detailed, field-proven protocols and mechanistic insights.
Introduction: Understanding the Reactivity of the Core Scaffold
The synthetic utility of 5-Fluoro-6-methoxypicolinic acid stems from the interplay of its three distinct substituents. Their electronic effects direct the regioselectivity of further transformations on the two available carbon atoms of the pyridine ring, C3 and C4.
-
6-Methoxy Group (-OMe): A strong resonance electron-donating group (EDG) that is also inductively electron-withdrawing. Its primary effect is to activate the ring towards electrophilic attack and direct reactions to the ortho (C5) and para (C3) positions. Since the C5 position is occupied by fluorine, the C3 position is the most electron-rich and sterically accessible site, making it a prime target for functionalization. The methoxy group is also a well-established directing metalating group (DMG) for lithiation.[2][3]
-
5-Fluoro Group (-F): A strongly electronegative atom that deactivates the ring through a powerful inductive electron-withdrawing effect. However, like other halogens, it acts as an ortho, para-director for electrophilic substitution, influencing the C4 and C6 positions.
-
2-Carboxylic Acid Group (-COOH): A meta-directing, deactivating group that withdraws electron density from the ring. It also presents its own reactive handle and is known to facilitate thermal decarboxylation in picolinic acid systems.[4][5]
Conclusion of Reactivity Analysis: The combined electronic effects strongly favor functionalization at the C3 position , which is activated by the powerful para-directing methoxy group. The C4 position is deactivated by both the adjacent fluorine and the meta-directing carboxylic acid, making it less reactive.
Key Functionalization Strategies & Protocols
Based on the electronic properties of the scaffold, several high-yield, selective functionalization strategies can be employed.
Strategy 1: Directed ortho-Metalation (DoM) at the C3-Position
This is arguably the most effective and versatile method for introducing a wide range of substituents at the C3-position. The methoxy group at C6 acts as an excellent directing group, coordinating with a strong lithium base and facilitating the deprotonation of the adjacent C-H bond is not feasible. Instead, it directs deprotonation at the C3 position due to the para-relationship and electronic activation.[2][6]
Causality: The reaction proceeds via a Complex-Induced Proximity Effect (CIPE), where the organolithium reagent coordinates to the methoxy group's oxygen atom, positioning the base to selectively abstract the proton at C3. This method avoids the high activation barrier of direct C-H breaking and offers superb regiocontrol.
Workflow for Directed ortho-Metalation (DoM)
Sources
Application Note: A Guide to the Development of Novel Kinase Inhibitors Using the 5-Fluoro-6-methoxypicolinic Acid Scaffold
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] This has made them one of the most important classes of drug targets in modern oncology.[4][5][6] The discovery of novel kinase inhibitors often relies on the use of "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP-binding site of kinases. Picolinic acid and its derivatives have emerged as a promising class of such scaffolds.[7][8][9] This technical guide provides a comprehensive, methodology-focused roadmap for researchers and drug development professionals on utilizing 5-Fluoro-6-methoxypicolinic acid as a starting point for the rational design, synthesis, and evaluation of a new generation of potent and selective kinase inhibitors.
Introduction: The Rationale for the Picolinamide Scaffold
The picolinamide structure, a pyridine-2-carboxylic acid derivative, is a versatile and effective scaffold for kinase inhibitor design.[8] Its utility stems from several key physicochemical properties:
-
Hydrogen Bonding: The pyridine nitrogen and the amide linkage provide crucial hydrogen bond donor and acceptor sites that can mimic the interactions of the adenine region of ATP within the kinase hinge region.[7]
-
Structural Rigidity: The aromatic ring imposes a conformational rigidity that can reduce the entropic penalty of binding, often leading to higher affinity.
-
Vectors for Substitution: The picolinamide core presents multiple, synthetically accessible positions for modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[8][9]
The selected starting material, 5-Fluoro-6-methoxypicolinic acid , adds specific, advantageous features. The electron-withdrawing fluorine atom can modulate the pKa of the pyridine ring and form favorable interactions within the active site, while the methoxy group can serve as a handle for further derivatization or occupy a specific hydrophobic pocket, potentially enhancing selectivity and metabolic stability.
The Kinase Inhibitor Discovery Workflow
The development of a novel kinase inhibitor from a starting scaffold is a multi-stage process that integrates synthetic chemistry with rigorous biological evaluation. The goal is to systematically refine the initial molecule into a lead candidate with high potency, selectivity, and desirable drug-like properties.
Caption: A generalized workflow for kinase inhibitor discovery.
Protocol: Synthesis of a Focused Picolinamide Library
This protocol describes a general method for synthesizing a library of picolinamide derivatives from 5-Fluoro-6-methoxypicolinic acid via amide coupling. This approach allows for the introduction of diverse chemical functionalities to probe the inhibitor binding site.
Objective: To generate a 10-20 compound library by coupling various primary and secondary amines to the carboxylic acid of the starting scaffold.
Materials:
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
A diverse set of primary/secondary amines (e.g., aniline derivatives, benzylamines, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Step-by-Step Protocol:
-
Acid Chloride Formation (Activation):
-
To a solution of 5-Fluoro-6-methoxypicolinic acid (1.0 eq) in anhydrous DCM (0.2 M), add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise.
-
Rationale: Converting the carboxylic acid to a more reactive acid chloride facilitates the subsequent nucleophilic attack by the amine. The reaction is monitored by the cessation of gas evolution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM (0.2 M).
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Rationale: The base (TEA) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure picolinamide derivative.
-
-
Characterization:
-
Confirm the structure and purity of each synthesized compound using LC-MS and ¹H NMR.
-
Protocol: Primary Screening via Biochemical Kinase Assay
The initial library of compounds must be screened against one or more target kinases to identify "hits" and determine their potency (typically as an IC50 value). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase (e.g., VEGFR-2).
Materials:
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP, MgCl₂, DTT, and appropriate kinase buffer
-
Synthesized inhibitor library dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
A multichannel pipette and a plate reader capable of measuring luminescence
Step-by-Step Protocol:
-
Compound Plating:
-
Create a serial dilution series for each inhibitor in 100% DMSO (e.g., 11 points, 3-fold dilutions starting from 1 mM).
-
Transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer. Add the kinase and substrate to the assay wells.
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume might be 5-10 µL.
-
Rationale: This two-step addition prevents the kinase from turning over ATP before the inhibitor has had a chance to bind.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding an equal volume of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction back into a detectable ATP signal via luciferase.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the "no inhibition" (DMSO) and "full inhibition" (no kinase or a potent known inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Table 1: Hypothetical Biochemical Screening Data for a Picolinamide Library against VEGFR-2
| Compound ID | R-Group (from Amine) | VEGFR-2 IC50 (nM) |
|---|---|---|
| FA-01 | 4-chloroaniline | 85 |
| FA-02 | 3-methoxyaniline | 150 |
| FA-03 | 4-fluoroaniline | 92 |
| FA-04 | 4-(trifluoromethyl)aniline | 25 |
| FA-05 | Benzylamine | 450 |
| FA-06 | Morpholine | >10,000 |
| FA-07 | Piperidine | 8,500 |
| FA-08 | 3-chloro-4-fluoroaniline | 15 |
Structure-Activity Relationship (SAR) Analysis
The data from the primary screen is used to build an SAR, which guides the design of the next generation of more potent compounds.[14][15][16]
Initial Insights from Table 1:
-
Aromatic Amines are Preferred: Compounds derived from anilines (FA-01 to FA-04, FA-08) are significantly more potent than those from aliphatic amines (FA-05 to FA-07), suggesting a requirement for a flat, aromatic moiety.
-
Electronic Effects are Key: The highly potent compounds FA-04 and FA-08 both feature strongly electron-withdrawing groups on the aniline ring. This suggests that these groups may be forming favorable interactions in a specific pocket of the VEGFR-2 active site.
-
Hydrophobicity and Sterics: The improved potency of FA-08 over FA-01 (15 nM vs. 85 nM) indicates that adding a fluorine atom at the 4-position is beneficial, guiding the next synthesis round.
Caption: Logical flow of a simple SAR analysis.
Protocol: Cell-Based Target Engagement Assay
After identifying biochemically potent compounds, it is crucial to confirm that they can enter cells and inhibit the target kinase in its native environment.[17][18] A phospho-kinase ELISA is a direct way to measure the inhibition of a specific downstream signaling event.
Objective: To measure the ability of lead compounds to inhibit VEGFR-2 phosphorylation in a cellular context (e.g., in HUVEC cells stimulated with VEGF).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture media and serum
-
Recombinant human VEGF
-
Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 ELISA kits
-
Lead compounds (e.g., FA-08) dissolved in DMSO
-
Cell lysis buffer and protease/phosphatase inhibitor cocktails
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed HUVECs in a 96-well cell culture plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Rationale: Serum starvation reduces basal kinase activity, leading to a cleaner signal window upon stimulation.
-
Pre-treat the cells with serial dilutions of the inhibitor (or DMSO vehicle) for 1-2 hours.
-
-
Kinase Stimulation:
-
Stimulate the cells by adding VEGF (e.g., 50 ng/mL final concentration) to all wells except the "unstimulated" control.
-
Incubate for a short period (e.g., 5-10 minutes) at 37 °C.
-
Rationale: This timeframe is typically sufficient to see a peak in receptor phosphorylation before internalization or feedback inhibition occurs.
-
-
Cell Lysis and ELISA:
-
Immediately aspirate the media and lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with gentle shaking.
-
Clarify the lysates by centrifugation.
-
Perform the phospho-VEGFR-2 and total-VEGFR-2 ELISAs on the lysates according to the manufacturer's protocol. This typically involves adding lysates to antibody-coated plates, followed by detection antibody and substrate addition.
-
-
Data Analysis:
-
Measure the absorbance on a plate reader.
-
Normalize the phospho-VEGFR-2 signal to the total-VEGFR-2 signal for each well to account for any differences in cell number.
-
Plot the normalized phospho-signal against inhibitor concentration to determine the cellular IC50.
-
Context: The VEGFR-2 Signaling Pathway
Understanding the biological context is essential. The inhibitors developed using this guide are designed to block signaling pathways that drive disease. VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[7]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
The 5-Fluoro-6-methoxypicolinic acid scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent properties, combined with facile synthetic accessibility, allow for rapid library generation and iterative optimization. By following a structured workflow that integrates rational design, chemical synthesis, and a tiered screening cascade—from biochemical assays to cell-based target validation—researchers can efficiently progress from a scaffold to a potent, cell-active lead candidate. The protocols and strategies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this valuable chemical series.
References
- Protein Kinase Signalling Networks in Cancer.
- Spotlight: Cell-based kinase assay form
- Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies.
- How Does a Biochemical Kinase Assay Work?BellBrook Labs.
- Tyrosine kinase – Role and significance in Cancer.PubMed Central (PMC).
- Structure–activity relationship and in silico development of c-Met kinase inhibitors.
- Cell-based test for kinase inhibitors.INiTS.
- Application of Methyl 5-hydroxy-4-methylpicolinate in the synthesis of kinase inhibitors.BenchChem.
- Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer.Frontiers.
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
- Trends in kinase drug discovery: targets, indic
- Signaling pathways downstream to receptor tyrosine kinases: targets for cancer tre
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.ACS Omega.
- Full article: Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches.Taylor & Francis Online.
- Methods for Detecting Kinase Activity.Cayman Chemical.
- Structure-Activity Relationships (SAR) in Drug Design.Pharmacology Mentor.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review.PubMed Central (PMC).
- Structure Activity Rel
- Kinase Screening Assay Services.Reaction Biology.
- Assay Development for Protein Kinase Enzymes.
- Kinase Assay Kit.Sigma-Aldrich.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide.BenchChem.
- New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect.
- Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors.PubMed.
- Application Notes and Protocols for Picolinate Deriv
- 5-Fluoro-6-methoxypicolinic Acid | CAS 1211534-53-0.BenchChem.
- 1211534-53-0 | 5-Fluoro-6-methoxypicolinic acid.BLD Pharm.
Sources
- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 11. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. inits.at [inits.at]
Application Notes & Protocols: Amide Bond Formation with 5-Fluoro-6-methoxypicolinic acid
Introduction: Understanding the Substrate
5-Fluoro-6-methoxypicolinic acid is a substituted pyridine carboxylic acid of increasing interest in medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties present distinct challenges and opportunities in amide bond formation, one of the most fundamental reactions in drug discovery.[3]
Molecular Profile:
-
CAS Number: 1211534-53-0
-
Structure: A pyridine ring substituted with a carboxylic acid at the 2-position, a methoxy group at the 6-position, and a fluorine atom at the 5-position.
Inherent Challenges: The successful formation of an amide bond using this substrate requires careful consideration of its structural features:
-
Electron-Deficient Ring: The pyridine nitrogen atom is inherently electron-withdrawing. This effect, compounded by the electronegative fluorine atom, reduces the nucleophilicity of the carboxylate group, making activation more difficult compared to standard benzoic acids.[3][4]
-
Steric Hindrance: The methoxy group at the 6-position, ortho to the carboxylic acid, creates significant steric hindrance around the reaction center. This can impede the approach of both the activating agent and the amine coupling partner.
-
Coordination & Basicity: The pyridine nitrogen can act as a Lewis base, potentially coordinating with coupling reagents or quenching activating agents, thereby complicating the desired reaction pathway.
These factors necessitate the use of powerful coupling reagents and optimized conditions to achieve high yields and purity. This guide provides detailed protocols and the underlying chemical rationale for the effective coupling of 5-Fluoro-6-methoxypicolinic acid with various amines.
The Heart of the Reaction: Coupling Reagent Selection
The choice of coupling reagent is the most critical parameter for a successful amidation with this challenging substrate. Amide bonds are typically formed by activating the carboxylic acid to generate a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[3][5]
Uronium/Aminium Salts: The High-Efficiency Choice
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the first choice for difficult couplings.[6][7]
-
Mechanism of Action: HATU reacts with the carboxylate anion (formed by a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester.[8][9] This active ester is more reactive than those formed by older reagents like HOBt, due to the electronic properties of the 7-azabenzotriazole core. The subsequent aminolysis step is often facilitated by the pyridine nitrogen of the HOAt leaving group, which can stabilize the transition state.[6]
Phosphonium Salts: An Alternative Powerhouse
Propanephosphonic acid anhydride, commonly known as T3P® , is another excellent choice, particularly for large-scale synthesis due to its efficiency and the water-soluble nature of its byproducts.[10][11][12]
-
Mechanism of Action: T3P acts as a powerful dehydrating agent, activating the carboxylic acid to form a mixed phosphonic anhydride. This intermediate is highly reactive towards amines. The byproducts are simple phosphonic acids, which are easily removed with an aqueous basic wash, simplifying purification.[11][12]
Carbodiimides: The Classic Approach
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole), represent a more traditional method.[13][14]
-
Mechanism of Action: EDC activates the carboxylic acid to form an O-acylisourea intermediate. This is the rate-determining step.[14] In the presence of HOBt, this unstable intermediate is rapidly converted to an HOBt-ester, which is less prone to side reactions (like N-acyl urea formation) and efficiently acylates the amine.[3][14] For an electron-deficient acid like ours, this pathway may be sluggish, but can be effective.[3]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers or irritants.[7]
Protocol 1: High-Efficiency Coupling with HATU
This is the recommended starting point for most primary and secondary amines, including those that are sterically hindered or electronically deactivated.
Materials:
-
5-Fluoro-6-methoxypicolinic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)[6]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[15]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-6-methoxypicolinic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Stir the solution at room temperature for 5 minutes.
-
Add the desired amine (1.1 equiv) to the mixture.
-
Slowly add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature.[15]
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl or citric acid solution, saturated aqueous NaHCO₃ solution, and finally, brine.[16] This removes unreacted amine, DIPEA salts, and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).
Protocol 2: Scalable & Clean Coupling with T3P®
This method is ideal for larger-scale reactions and when easy purification is a priority. T3P is often supplied as a 50% solution in a solvent like ethyl acetate or DMF.[11]
Materials:
-
5-Fluoro-6-methoxypicolinic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% solution in EtOAc or DMF) (1.5 equiv)
-
Pyridine or Triethylamine (TEA) (3.0 - 4.0 equiv)[17]
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (ACN)
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere, dissolve 5-Fluoro-6-methoxypicolinic acid (1.0 equiv) and the amine (1.1 equiv) in the chosen anhydrous solvent (e.g., EtOAc).
-
Add the base (Pyridine or TEA, 3.0-4.0 equiv). Using pyridine as the base has been shown to suppress epimerization in chiral substrates.[17]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 equiv) dropwise, keeping the internal temperature below 10 °C. The reaction can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ or 1M NaOH solution.[11]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., EtOAc) two more times.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Data Presentation & Comparison
The choice of protocol can be guided by the specific requirements of the synthesis, such as scale, amine reactivity, and available purification methods.
| Parameter | Protocol 1: HATU | Protocol 2: T3P® |
| Coupling Reagent | HATU | T3P® |
| Typical Base | DIPEA, Collidine | Pyridine, TEA |
| Stoichiometry (Reagent) | 1.1 - 1.3 equiv | 1.5 equiv |
| Solvent | DMF, DCM, ACN | EtOAc, ACN, THF |
| Reaction Time | 2 - 16 hours | 1 - 4 hours |
| Key Advantage | High reactivity for difficult couplings[6] | Easy workup, water-soluble byproducts[11][12] |
| Consideration | Byproducts can be challenging to remove[7] | Reagent is moisture-sensitive |
Visualizing the Process
General Experimental Workflow
The following diagram outlines the universal steps involved in the amide coupling process, from starting materials to the final purified product.
References
- 1. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 2. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. youtube.com [youtube.com]
- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. commonorganicchemistry.com [commonorganicchemistry.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 17. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Notes and Protocols for the Utilization of 5-Fluoro-6-methoxypicolinic Acid in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Strategic Advantage of Fluorine in Heterocyclic Scaffolds
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the C-F bond, such as its high strength, polarity, and the minimal steric footprint of the fluorine atom, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Judicious placement of fluorine can enhance metabolic stability, modulate pKa to improve bioavailability and receptor affinity, and increase membrane permeability.[3][4][5] Consequently, fluorinated heterocycles are prevalent in a wide array of FDA-approved drugs, highlighting their significance in addressing diverse therapeutic areas.[1][3][6]
5-Fluoro-6-methoxypicolinic acid emerges as a highly valuable and versatile building block for the synthesis of novel fluorinated heterocycles. Its substituted pyridine core, featuring both a fluorine and a methoxy group, offers multiple reaction sites for elaboration into more complex fused ring systems. The carboxylic acid functionality provides a convenient handle for amide bond formation, a critical reaction in the assembly of a vast number of biologically active molecules. This document provides detailed application notes and protocols for the effective utilization of 5-Fluoro-6-methoxypicolinic acid in the synthesis of fluorinated heterocycles, with a focus on amide coupling and subsequent cyclization reactions.
Core Applications and Synthetic Strategies
5-Fluoro-6-methoxypicolinic acid is primarily employed as a scaffold for the construction of more complex heterocyclic systems. The general workflow involves an initial amide coupling reaction, followed by an intramolecular cyclization to forge a new heterocyclic ring fused to the pyridine core.
Caption: General workflow for synthesizing fused fluorinated heterocycles from 5-Fluoro-6-methoxypicolinic acid.
This strategic approach allows for the introduction of diversity at two key points: the choice of the coupling partner in the amide formation step and the nature of the cyclization reaction.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of fluorinated heterocycles derived from 5-Fluoro-6-methoxypicolinic acid. All procedures should be performed in a well-ventilated fume hood by trained personnel, adhering to all relevant safety precautions.
Protocol 1: HATU-Mediated Amide Coupling of 5-Fluoro-6-methoxypicolinic Acid with a Hydrazine Derivative
This protocol details the formation of a picolinoyl hydrazide, a key intermediate for the synthesis of various fused heterocycles such as pyridotriazines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent for amide bond formation.
Rationale: The selection of HATU as the coupling reagent is based on its ability to rapidly form an activated ester of the carboxylic acid, which is then susceptible to nucleophilic attack by the hydrazine. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Materials:
-
5-Fluoro-6-methoxypicolinic acid
-
Substituted hydrazine (e.g., phenylhydrazine)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Fluoro-6-methoxypicolinic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the substituted hydrazine (1.1 eq) to the reaction mixture.
-
Slowly add DIPEA (2.5 eq) to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired picolinoyl hydrazide.
Data Presentation:
| Parameter | Value |
| Starting Material | 5-Fluoro-6-methoxypicolinic acid |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Typical Yield | 85-95% |
| Purity | >95% (by HPLC) |
Protocol 2: Intramolecular Cyclization of a Picolinoyl Hydrazide to a Fluorinated Pyridotriazinone
This protocol describes the conversion of the previously synthesized picolinoyl hydrazide into a fused pyridotriazinone ring system. This transformation is typically achieved through a dehydrative cyclization, often facilitated by heat or acid catalysis.
Rationale: The cyclization proceeds via an intramolecular nucleophilic attack of the secondary nitrogen of the hydrazide onto the carbonyl carbon of an ortho-substituent or an in-situ generated electrophile. In this example, we will consider a cyclization with an ortho-formyl equivalent.
Materials:
-
N'-(Substituted)-5-fluoro-6-methoxypicolinohydrazide (from Protocol 1)
-
Acetic acid
-
Standard laboratory glassware for reflux
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the N'-(Substituted)-5-fluoro-6-methoxypicolinohydrazide (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired fluorinated pyridotriazinone.
Data Presentation:
| Parameter | Value |
| Starting Material | N'-(Substituted)-5-fluoro-6-methoxypicolinohydrazide |
| Solvent/Catalyst | Acetic Acid |
| Reaction Condition | Reflux |
| Typical Yield | 70-85% |
| Purity | >98% (by HPLC) |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: The progress of each reaction should be closely followed by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, distinct spot/peak corresponding to the product provides real-time validation of the transformation.
-
Spectroscopic Characterization: The identity and purity of the synthesized intermediates and final products must be confirmed by a suite of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of new bonds.
-
¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
-
Physical Characterization: Melting point determination and comparison with literature values (if available) can provide an additional measure of purity.
Conclusion
5-Fluoro-6-methoxypicolinic acid is a powerful synthetic intermediate for the construction of a diverse range of fluorinated heterocycles. The protocols outlined in these application notes provide a robust framework for its utilization in amide coupling and subsequent cyclization reactions. The causality-driven explanations for experimental choices, coupled with rigorous analytical validation, ensure the trustworthiness and reproducibility of these synthetic methods. Researchers in drug discovery and development can leverage these protocols to accelerate the synthesis of novel fluorinated compounds with the potential for significant biological activity.
References
- 1. fishersci.dk [fishersci.dk]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of five libraries of 6,5-fused heterocycles to establish the importance of the heterocyclic core for antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 5-Fluoro-6-methoxypicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Privileged Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become particularly indispensable in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are prevalent motifs in many drug candidates.[3][4] Among the vast array of building blocks, functionalized pyridines are of paramount importance due to their presence in numerous bioactive molecules.
This guide provides a detailed examination of the Suzuki coupling reaction for a specific, yet increasingly relevant, class of substrates: 5-Fluoro-6-methoxypicolinic acid and its derivatives. This scaffold presents a unique set of challenges and opportunities due to the interplay of its electronic and structural features: an electron-deficient pyridine ring, the directing and activating effects of the fluoro and methoxy substituents, and the presence of a carboxylic acid moiety. Understanding these nuances is critical for developing robust and high-yielding synthetic routes.
Core Principles and Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5][6] A palladium(0) species initiates the cycle by inserting into the carbon-halide bond of the electrophile (oxidative addition). The resulting palladium(II) complex then undergoes transmetalation with an organoboron reagent, which is activated by a base. Finally, reductive elimination from the palladium(II) intermediate forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 5-Fluoro-6-methoxypicolinic acid derivatives, several factors must be carefully considered:
-
The Pyridine Ring: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[7] The electron-withdrawing nature of the ring nitrogen also influences the reactivity of the C-X bond.
-
Fluoro and Methoxy Substituents: The fluorine atom is strongly electron-withdrawing, which can impact the rate of oxidative addition.[8] The methoxy group is electron-donating through resonance, which can also modulate the electronic properties of the ring. The interplay of these two groups will influence the overall reactivity.
-
The Picolinic Acid Moiety: The carboxylic acid group can be deprotonated by the base, forming a carboxylate. This can potentially coordinate to the palladium center and inhibit catalysis.[9] It is also important to choose a base that does not promote unwanted side reactions with the acid functionality.
Recommended Reaction Parameters
Based on established principles for Suzuki couplings with heteroaromatic and functionalized substrates, the following parameters are recommended as a starting point for the coupling of 5-Fluoro-6-methoxypicolinic acid derivatives.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle | Pd(PPh₃)₄ is a versatile catalyst, while Pd(dppf)Cl₂ is often effective for heteroaromatic couplings. Palladacycles can offer enhanced stability and activity.[1] |
| Ligand | Often included in the precatalyst (e.g., PPh₃, dppf). For challenging couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos may be beneficial. | Bulky and electron-rich ligands can promote oxidative addition and reductive elimination, which can be crucial for electron-deficient heteroaromatics.[10] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | These bases are generally effective in Suzuki couplings. K₃PO₄ and Cs₂CO₃ are stronger and can be advantageous for less reactive substrates.[11][12] Using an appropriate amount of base is crucial to account for the acidic proton of the picolinic acid.[9] |
| Boronic Acid/Ester | Aryl or heteroaryl boronic acids or their pinacol esters | Pinacol esters are often more stable and less prone to protodeboronation, a common side reaction with heteroaromatic boronic acids.[11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | A mixture of an organic solvent and water is often optimal. Water can play a beneficial role in the transmetalation step.[5][13] |
| Temperature | 80-110 °C | The reaction temperature will need to be optimized. Higher temperatures may be required for less reactive coupling partners.[14] |
Detailed Experimental Protocol: A General Procedure
This protocol provides a general method for the Suzuki coupling of a 5-fluoro-6-methoxypicolinic acid derivative (assuming a bromo- or iodo-substituted precursor) with an arylboronic acid.
Materials:
-
5-Fluoro-6-methoxy-X-picolinic acid derivative (where X is a halide, e.g., bromo) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction vial, add the 5-fluoro-6-methoxy-X-picolinic acid derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Dilute the reaction with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following guide provides potential solutions to common problems encountered in the Suzuki coupling of 5-fluoro-6-methoxypicolinic acid derivatives.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
1. Low or No Product Formation:
-
Catalyst Inactivation: The pyridine nitrogen or the carboxylate may be deactivating the catalyst.[9] Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[10][15]
-
Inefficient Oxidative Addition: If using an aryl chloride, the C-Cl bond activation can be challenging. A more active catalyst system, higher temperatures, or switching to the corresponding aryl bromide or iodide may be necessary.[16]
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider alternative solvents like DMF or DME.[13]
2. Protodeboronation of the Boronic Acid:
-
Side Reaction: This is a common side reaction where the boronic acid reacts with a proton source to give the corresponding arene.[11]
-
Solution: Using the corresponding boronate ester (e.g., pinacol ester) can mitigate this issue as they are generally more stable.[11] Alternatively, using a less aqueous solvent system or a non-hydroxide base like CsF can sometimes help.
3. Homocoupling of the Boronic Acid:
-
Side Reaction: This side reaction forms a biaryl from two molecules of the boronic acid.
-
Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas.
4. Hydrolysis of Ester Derivatives:
-
Reaction with Base: If an ester derivative of the picolinic acid is used, the base can cause saponification.
-
Solution: A weaker base like potassium fluoride (KF) can sometimes be used to avoid ester hydrolysis, although this may lead to slower reaction rates.[13][15]
Conclusion
The Suzuki-Miyaura cross-coupling of 5-fluoro-6-methoxypicolinic acid derivatives offers a powerful tool for the synthesis of complex, medicinally relevant molecules. Success in these endeavors hinges on a rational approach to reaction design, considering the unique electronic and functional group landscape of the substrate. By carefully selecting the catalyst, base, and solvent, and by being prepared to troubleshoot common issues, researchers can effectively harness the power of this transformative reaction.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]
-
Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
-
ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10332–10338. [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Angiolini, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(47), 11464–11471. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...[Link]
-
Thomas, D. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(13), 3951–3955. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines. [Link]
-
National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
MDPI. (2019, January 15). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. [Link]
-
PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
CORE. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 5-Fluoro-6-methoxypicolinic acid, a key building block in the development of novel pharmaceuticals. The proposed synthetic strategy is designed for scalability, prioritizing commercially available starting materials, robust reaction conditions, and high overall yield. This guide delves into the mechanistic rationale behind the chosen synthetic route, offers detailed step-by-step protocols, and outlines critical safety and handling procedures for the chemical transformations involved.
Introduction and Strategic Overview
5-Fluoro-6-methoxypicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry. The unique arrangement of its functional groups—a fluorine atom, a methoxy group, and a carboxylic acid—provides a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. The development of a robust and scalable synthetic route is therefore crucial for advancing drug discovery programs that utilize this valuable intermediate.
This application note details a multi-step synthesis commencing from the readily available starting material, 2,6-dichloro-5-fluoropyridine. The overall strategy involves a series of sequential nucleophilic aromatic substitutions (SNAr) followed by the conversion of a nitrile group to the final carboxylic acid. This approach is predicated on the well-established reactivity patterns of substituted pyridines, where the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic workflow for 5-Fluoro-6-methoxypicolinic acid.
Rationale for the Synthetic Approach
The choice of 2,6-dichloro-5-fluoropyridine as the starting material is strategic for large-scale synthesis due to its commercial availability and the differential reactivity of its chloro substituents. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring for nucleophilic aromatic substitution.
Step 1: Selective Methoxylation. The first key transformation is the selective replacement of one of the chlorine atoms with a methoxy group. Nucleophilic attack is favored at the 2- and 6-positions of the pyridine ring[1][2]. By carefully controlling the reaction conditions, it is possible to achieve mono-substitution with sodium methoxide.
Step 2: Cyanation. The remaining chloro group is then substituted with a cyanide group. This nucleophilic substitution introduces the precursor to the desired carboxylic acid functionality. Sodium cyanide in a polar aprotic solvent like DMSO is a common and effective method for this transformation on an industrial scale.
Step 3: Hydrolysis. The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. For large-scale production, acidic hydrolysis using sulfuric acid is often preferred as it can lead to direct precipitation of the product upon neutralization, simplifying isolation[3][4].
Detailed Experimental Protocols
Safety First: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and appropriate chemical-resistant gloves, must be worn at all times. Special care should be taken when handling sodium cyanide, a highly toxic substance, and concentrated acids.
Step 1: Synthesis of 2-Chloro-5-fluoro-6-methoxypyridine
Reaction: 2,6-Dichloro-5-fluoropyridine + NaOCH3 → 2-Chloro-5-fluoro-6-methoxypyridine + NaCl
Protocol:
-
To a stirred solution of sodium methoxide (1.1 equivalents) in methanol in a suitable reactor, add 2,6-dichloro-5-fluoropyridine (1.0 equivalent) portion-wise, maintaining the temperature below 30 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-5-fluoro-6-methoxypyridine as a clear liquid.
| Parameter | Value |
| Starting Material | 2,6-Dichloro-5-fluoropyridine |
| Key Reagents | Sodium methoxide, Methanol |
| Reaction Temp. | Reflux |
| Typical Yield | 85-95% |
| Purification | Vacuum Distillation |
Step 2: Synthesis of 5-Fluoro-6-methoxy-2-cyanopyridine (5-Fluoro-6-methoxypicolinonitrile)
Reaction: 2-Chloro-5-fluoro-6-methoxypyridine + NaCN → 5-Fluoro-6-methoxy-2-cyanopyridine + NaCl
Protocol:
-
In a reactor equipped with a mechanical stirrer and a temperature probe, dissolve 2-chloro-5-fluoro-6-methoxypyridine (1.0 equivalent) in dry DMSO.
-
Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction by HPLC or GC.
-
After completion, cool the reaction mixture and pour it into a stirred mixture of ice and water.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
| Parameter | Value |
| Starting Material | 2-Chloro-5-fluoro-6-methoxypyridine |
| Key Reagents | Sodium cyanide, DMSO |
| Reaction Temp. | 80-90 °C |
| Typical Yield | 90-98% |
| Purification | Precipitation and optional recrystallization |
Step 3: Synthesis of 5-Fluoro-6-methoxypicolinic acid
Reaction: 5-Fluoro-6-methoxy-2-cyanopyridine + 2 H2O + H+ → 5-Fluoro-6-methoxypicolinic acid + NH4+
Protocol:
-
To a reactor containing a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v), add 5-fluoro-6-methoxy-2-cyanopyridine (1.0 equivalent) portion-wise with efficient stirring and cooling to control the initial exotherm.
-
Heat the reaction mixture to 100-110 °C and maintain for 6-10 hours. The reaction progress can be monitored by the cessation of ammonia evolution and by HPLC analysis.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH of the solution to 2-3 by the slow addition of a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.
-
The product will precipitate as a white to off-white solid.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum at 50-60 °C to a constant weight.
| Parameter | Value |
| Starting Material | 5-Fluoro-6-methoxy-2-cyanopyridine |
| Key Reagents | Sulfuric acid, Water |
| Reaction Temp. | 100-110 °C |
| Typical Yield | 80-90% |
| Purification | Precipitation and washing |
Safety and Handling of Organofluorine Compounds
The synthesis of 5-Fluoro-6-methoxypicolinic acid involves the use of organofluorine compounds and other hazardous materials. A thorough understanding of the associated risks and adherence to strict safety protocols is paramount.
-
General Precautions: All manipulations should be conducted in a well-ventilated area, preferably within a fume hood[5]. Personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat, is mandatory[5].
-
Handling of Fluorinating Agents (if applicable in alternative routes): While this protocol does not use elemental fluorine, alternative synthetic routes might. Elemental fluorine and other potent fluorinating agents are highly corrosive and toxic and require specialized equipment and handling procedures[6].
-
Waste Disposal: All chemical waste, especially those containing fluorine, must be disposed of according to institutional and local environmental regulations[5].
-
Emergency Procedures: In case of skin contact with any of the reagents, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[5]. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention[5]. In case of inhalation, move to fresh air and seek medical attention.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-6-methoxypicolinic Acid
Welcome to the technical support guide for the synthesis of 5-Fluoro-6-methoxypicolinic acid (FMOPA). This molecule is a valuable heterocyclic building block in the development of novel agrochemicals and pharmaceuticals.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that require careful control of reaction parameters. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower researchers to overcome common hurdles and achieve successful, reproducible outcomes.
Synthetic Strategy Overview
The most prevalent and versatile laboratory-scale synthesis of 5-Fluoro-6-methoxypicolinic acid involves a directed ortho-metalation (DoM) followed by carboxylation. This strategy leverages the powerful directing ability of the methoxy group to achieve regioselective functionalization of the pyridine ring.
The general workflow begins with the deprotonation of 2-fluoro-3-methoxypyridine at the C2 position using a strong lithium amide base at low temperatures. The resulting organolithium intermediate is then quenched with carbon dioxide to install the carboxylic acid moiety.
Frequently Asked Questions (FAQs)
Q1: Why is a hindered base like Lithium Diisopropylamide (LDA) preferred over n-Butyllithium (n-BuLi)?
A1: While n-BuLi is a strong base, it is also a potent nucleophile. With pyridine systems, n-BuLi can undergo competitive nucleophilic addition to the electron-deficient C=N bond, leading to undesired byproducts.[3] LDA, being significantly more sterically hindered, is a much poorer nucleophile, ensuring that it acts almost exclusively as a base to deprotonate the most acidic ring proton. This dramatically improves the selectivity and yield of the desired ortho-lithiated intermediate.
Q2: What is the role of the methoxy group in this reaction?
A2: The methoxy group at the C3 position acts as a powerful Directed Metalation Group (DMG). It coordinates to the lithium cation of the LDA base, localizing the base in proximity to the adjacent C2 proton. This chelation assistance significantly lowers the activation energy for deprotonation at the C2 position, making it the kinetically favored site of lithiation over other protons on the ring.[3]
Q3: Why is maintaining a temperature of -78 °C so critical?
A3: There are two primary reasons. First, the lithiated pyridine intermediate is highly reactive and thermally unstable. At higher temperatures, it can decompose or undergo rearrangement reactions. Second, the selectivity of the deprotonation is temperature-dependent. Warming the reaction can provide enough energy to overcome the kinetic barrier for deprotonation at other sites, leading to the formation of regioisomers.[3][4] Maintaining the reaction at dry ice/acetone bath temperature is crucial for both stability and selectivity.
Q4: My reaction fails even with careful temperature control. What else could be wrong?
A4: The most common culprit in failed lithiation reactions is the presence of trace amounts of water or other protic sources. Organolithium reagents are extremely sensitive to moisture. Ensure that your solvent (THF) is rigorously anhydrous, preferably freshly distilled from a sodium/benzophenone still. All glassware must be flame-dried or oven-dried immediately before use and assembled under a dry, inert atmosphere (Nitrogen or Argon). Additionally, the LDA should be freshly prepared or properly stored to ensure its activity.
Q5: How should I introduce the carbon dioxide for the carboxylation step?
A5: For optimal results, the lithiated intermediate solution should be transferred via cannula into a separate flask containing a large excess of crushed, high-quality dry ice covered with anhydrous THF. This "inverse addition" ensures that the organolithium is always in the presence of an excess of CO₂, minimizing a common side reaction where the lithiated species attacks the newly formed carboxylate product.
Troubleshooting Guide
| Symptom / Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| No or Low Conversion of Starting Material | 1. Inactive LDA or n-BuLi.2. Wet solvent, reagents, or glassware.3. Reaction temperature was too high or too low. | 1. Titrate your organolithium reagent before use to confirm its molarity. Prepare LDA in situ immediately before the reaction for best results.2. Ensure rigorous anhydrous conditions. Flame-dry all glassware under vacuum. Use freshly distilled anhydrous THF. Ensure the starting pyridine is dry.3. Maintain -78 °C. Use a properly insulated Dewar with a dry ice/acetone slurry. Temperatures below -80 °C can slow the reaction rate excessively. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature was allowed to rise.2. Incorrect choice of base.3. Slow addition of the base. | 1. Strict temperature control is paramount. A rise in temperature can lead to thermodynamic equilibration, forming other lithiated species and ultimately other carboxylated isomers.[5]2. Use LDA or LiTMP. These hindered bases provide higher regioselectivity compared to n-BuLi for this substrate.[3][4]3. Add the base slowly to the cooled substrate solution to maintain a low temperature and prevent localized heating. |
| Low Yield of Carboxylic Acid After Workup | 1. Inefficient quenching with CO₂.2. Premature quenching by atmospheric moisture/O₂.3. Product loss during aqueous extraction. | 1. Use a large excess of high-purity dry ice. Add the lithiated solution to the CO₂ slurry (inverse addition).2. Maintain a positive inert gas pressure throughout the reaction and quench to prevent atmospheric contaminants from destroying the intermediate.3. Carefully adjust pH during workup. Picolinic acids can be amphoteric. Adjust the aqueous layer to pH ~2.5-3.0 to ensure the carboxylic acid is fully protonated and less water-soluble before extracting with an organic solvent like ethyl acetate. |
| Difficulty Purifying the Final Product | 1. Co-elution with starting material or isomers.2. Product is insoluble or streaks on silica gel. | 1. Optimize chromatography. Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity. If separation is still difficult, consider reverse-phase HPLC.[6]2. Modify the mobile phase. Add a small amount of acetic acid (0.5-1%) to the mobile phase during silica gel chromatography to suppress deprotonation of the carboxylic acid, which can cause streaking. |
Detailed Experimental Protocols
Protocol 1: Directed Lithiation and Carboxylation of 2-Fluoro-3-methoxypyridine
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (e.g., 2.5 M in hexanes), titrated
-
2-Fluoro-3-methoxypyridine[7]
-
Anhydrous Tetrahydrofuran (THF), freshly distilled
-
Dry Ice (CO₂ solid), high purity
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Flame-dry a 3-neck round-bottom flask equipped with a stir bar, thermometer, and a rubber septum under high vacuum. Allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
LDA Preparation (in situ): In the prepared flask, add anhydrous THF (approx. 0.4 M final concentration). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.
-
Deprotonation: In a separate flame-dried flask, dissolve 2-fluoro-3-methoxypyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the substrate solution via an insulated cannula to the freshly prepared LDA solution. Stir the reaction mixture at -78 °C for 1-2 hours. Monitor reaction progress by quenching a small aliquot with D₂O and analyzing by ¹H NMR or LC-MS if desired.
-
Carboxylation: In a third flame-dried flask, add a large excess (10-20 equivalents) of freshly crushed dry ice and cover it with anhydrous THF. Cool this slurry to -78 °C. Slowly transfer the solution containing the lithiated intermediate from step 3 into the dry ice slurry via cannula over 30 minutes. Ensure the temperature of the quenching mixture does not rise above -65 °C.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with stirring, allowing excess CO₂ to sublime.
Protocol 2: Product Workup and Isolation
-
Quench: Once at room temperature, cautiously quench the reaction mixture by adding 1 M HCl until the gas evolution ceases.
-
pH Adjustment: Adjust the pH of the aqueous layer to ~2.5-3.0 using 1 M HCl.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash them once with water, followed by once with brine. Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 5-Fluoro-6-methoxypicolinic acid, typically as a white to off-white solid.
References
- Wikipedia. Picolinic acid. [URL: https://en.wikipedia.org/wiki/Picolinic_acid]
- BenchChem. Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products. [URL: https://www.benchchem.com/application-notes/purification-5-fluoro-6-methoxypyridin-3-ol-reaction-products]
- HETEROCYCLES, Vol. 91, No. 3, 2015. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [URL: https://www.heterocycles.jp/library/91/3/479]
- ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [URL: https://www.researchgate.net/publication/275351658_Synthesis_and_structural_characterisation_of_amides_from_picolinic_acid_and_pyridine-26-dicarboxylic_acid]
- RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04758a]
- ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [URL: https://www.researchgate.net/figure/Calculated-pKa-THF-values-for-3-4-and-2-methoxypyridine-as-well-as-their_fig1_265383563]
- BenchChem. 5-Fluoro-6-methoxypicolinic Acid | CAS 1211534-53-0. [URL: https://www.benchchem.com/product/b3176898]
- PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [URL: https://pubmed.ncbi.nlm.nih.gov/11191295/]
- ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. [URL: https://www.researchgate.
- AZoM. Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. [URL: https://www.azom.com/news.aspx?newsID=57767]
- ChemicalBook. 2-Picolinic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/98-98-6.htm]
- ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [URL: https://www.chemistryviews.
- Semantic Scholar. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. [URL: https://www.semanticscholar.org/paper/Lithiation-of-2-heterosubstituted-pyridines-with-evidence-Marsais-Queguiner/677053e192c73335e236b2809e53612879577909]
- Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [URL: https://www.jstage.jst.go.jp/article/cpb/48/12/48_12_1828/_pdf]
- PubMed. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. [URL: https://pubmed.ncbi.nlm.nih.gov/25150534/]
- RSC Publishing. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc04557g]
- PubChem. 2-Fluoro-3-methoxypyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45079809]
- PubMed. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. [URL: https://pubmed.ncbi.nlm.nih.gov/20155353/]
- Journal of the Chemical Society, Perkin Transactions 1. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. [URL: https://pubs.rsc.org/en/content/articlelanding/1996/p1/p19960001091]
- ResearchGate. Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. [URL: https://www.researchgate.
- PMC - NIH. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2850444/]
Sources
- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for 5-Fluoro-6-methoxypicolinic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The information herein is structured to address specific challenges you may encounter, explaining the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Overview of the Synthetic Pathway
The synthesis of 5-Fluoro-6-methoxypicolinic acid can be approached through a multi-step process. A common and logical route begins with a di-substituted fluoropyridine, followed by selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, and finally, the installation of the carboxylic acid functionality. This guide will focus on a plausible and widely applicable synthetic sequence, providing troubleshooting for each critical transformation.
Caption: Proposed synthetic route for 5-Fluoro-6-methoxypicolinic acid.
II. Step 1: Selective Methoxylation of 2,6-Dichloro-5-fluoropyridine
The initial step involves the selective replacement of one chlorine atom with a methoxy group. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, a reactivity that is further enhanced by the presence of electron-withdrawing halogen substituents.[1][2][3]
Frequently Asked Questions & Troubleshooting
Q1: My methoxylation reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-methoxylated product?
A1: Achieving mono-selectivity is a common challenge in this type of reaction. The key is to control the stoichiometry and reaction conditions carefully.
-
Stoichiometry: Use a slight excess, but no more than 1.0-1.2 equivalents, of your methoxide source (e.g., sodium methoxide). A large excess will inevitably lead to the di-substituted product.
-
Temperature: Running the reaction at a lower temperature will favor the mono-substitution. Start at 0 °C and slowly warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Slow Addition: Add the methoxide solution dropwise to the solution of the dichlorofluoropyridine. This maintains a low instantaneous concentration of the nucleophile, further favoring mono-substitution.
Q2: The reaction is sluggish and does not go to completion, even with extended reaction times. What can I do to drive it to completion?
A2: Incomplete conversion can be due to several factors, including insufficient reactivity of the nucleophile or deactivation of the starting material.
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF or DMSO are generally effective for SNAr reactions as they solvate the cation of the methoxide salt, leaving the methoxide anion more nucleophilic.
-
Temperature: While low temperatures favor selectivity, a gradual increase in temperature may be necessary to achieve full conversion. Monitor the reaction closely to avoid the formation of di-substituted byproducts.
-
Purity of Reagents: Ensure your sodium methoxide is fresh and anhydrous. Moisture can quench the nucleophile and hinder the reaction.
Q3: I am observing the formation of an unexpected isomer. Why is this happening and how can I control the regioselectivity?
A3: In substituted pyridines, the positions ortho and para to the ring nitrogen are most activated towards nucleophilic attack.[3] In 2,6-dichloro-5-fluoropyridine, both chloro-substituents are in activated positions.
-
Electronic Effects: The fluorine atom at the 5-position has an electron-withdrawing inductive effect that can influence the relative reactivity of the two chlorine atoms. While both are at activated positions, subtle electronic differences can lead to a mixture of products.
-
Steric Hindrance: While not a major factor with a small nucleophile like methoxide, steric effects can play a role with bulkier nucleophiles.
If you are facing significant issues with regioselectivity, consider a milder methoxide source or a different solvent system to modulate the reactivity.
| Parameter | Condition for High Mono-selectivity | Condition for Increased Reactivity |
| Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Equivalents of NaOMe | 1.0 - 1.2 equivalents | > 1.5 equivalents (may lead to di-substitution) |
| Solvent | THF, Dioxane | DMF, DMSO |
| Addition Rate | Slow, dropwise addition | Rapid addition (risk of poor selectivity) |
III. Step 2: Cyanation of 2-Chloro-5-fluoro-6-methoxypyridine
Introducing the precursor to the carboxylic acid, a nitrile group, is typically achieved via a palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide.
Frequently Asked Questions & Troubleshooting
Q1: My cyanation reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in palladium-catalyzed cyanations can often be traced back to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. A catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos, dppf) is a good starting point. Ensure the catalyst and ligand are handled under an inert atmosphere to prevent degradation.
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher stability. Ensure it is of high purity and handled with appropriate safety precautions.
-
Solvent and Temperature: Anhydrous, degassed solvents are essential. DMF or DMA are common choices. The reaction temperature may need to be optimized; typically, these reactions are run at elevated temperatures (80-120 °C).
Q2: I am observing significant amounts of starting material at the end of the reaction. How can I push the reaction to completion?
A2: Incomplete conversion suggests a problem with the catalytic cycle.
-
Catalyst Loading: While typically low (1-5 mol%), you may need to increase the catalyst loading if the reaction is stalling.
-
Reaction Time: These reactions can be slow. Monitor the reaction over a prolonged period (12-24 hours) before concluding it has stopped.
-
Degassing: Ensure the reaction mixture was thoroughly degassed before heating. Oxygen can oxidize the palladium catalyst, rendering it inactive.
Q3: The purification of the nitrile product is difficult due to residual palladium. How can I effectively remove the catalyst?
A3: Palladium removal can be challenging.
-
Filtration: After the reaction, cool the mixture and dilute it with a suitable solvent like ethyl acetate. Filter through a pad of Celite to remove the bulk of the palladium.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester residual palladium.
-
Charcoal Treatment: Stirring the crude product in a solution with activated charcoal can also be effective, but be mindful that this may also absorb some of your product.
Caption: Troubleshooting flowchart for the cyanation step.
IV. Step 3: Hydrolysis of 5-Fluoro-6-methoxypicolinonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[4]
Frequently Asked Questions & Troubleshooting
Q1: My nitrile hydrolysis is not going to completion, and I am isolating the amide intermediate. How can I ensure complete conversion to the carboxylic acid?
A1: The formation of the amide is the first step in the hydrolysis mechanism, and forcing it to the carboxylic acid requires more stringent conditions.
-
Reaction Time and Temperature: Hydrolysis often requires prolonged heating. If you are using acidic conditions (e.g., concentrated HCl or H₂SO₄), refluxing for several hours is common. For basic hydrolysis (e.g., aqueous NaOH), similarly extended reaction times at elevated temperatures are often necessary.
-
Concentration of Acid/Base: Using a more concentrated acid or base solution can increase the rate of the second hydrolysis step (amide to carboxylic acid).
Q2: I am concerned about potential decomposition of my product under harsh hydrolysis conditions. Are there milder alternatives?
A2: Yes, if your molecule is sensitive to strong acid or base, there are alternative methods.
-
Enzymatic Hydrolysis: Nitrilase enzymes can selectively hydrolyze nitriles to carboxylic acids under mild pH and temperature conditions. This can be an excellent option if a suitable enzyme can be found.
-
Metal-Catalyzed Hydrolysis: Certain transition metal complexes can catalyze nitrile hydrolysis under milder conditions than traditional methods.
Q3: The workup procedure for my hydrolysis reaction is complicated. How can I simplify the isolation of the picolinic acid product?
A3: The workup depends on whether you used acidic or basic hydrolysis.
-
Acidic Hydrolysis: After the reaction is complete, you will need to neutralize the excess acid. Carefully adjust the pH to the isoelectric point of your picolinic acid (typically around pH 3-4). At this pH, the amino acid will be least soluble and should precipitate out of the solution.
-
Basic Hydrolysis: After the reaction, you will have the sodium salt of your carboxylic acid in solution. To isolate the free acid, you need to acidify the solution. Slowly add a strong acid (e.g., HCl) until the isoelectric point is reached, at which point the product should precipitate.
V. Advanced Optimization Strategies: Design of Experiments (DoE)
For a more systematic approach to optimizing reaction yield, Design of Experiments (DoE) is a powerful statistical tool.[5][6][7] DoE allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions with a minimum number of experiments.[8]
| Factor | Level 1 | Level 2 | Level 3 |
| Temperature (°C) | 25 | 50 | 75 |
| Catalyst Loading (mol%) | 1 | 2.5 | 5 |
| Concentration (M) | 0.1 | 0.5 | 1.0 |
By running a matrix of experiments at these different levels, you can build a statistical model that predicts the reaction yield as a function of these variables. This allows for a more efficient and comprehensive optimization than the traditional one-factor-at-a-time approach.[5][7]
VI. Analytical Methods for Monitoring and Characterization
Accurate monitoring of your reactions and characterization of your products are essential for successful synthesis and optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of products and byproducts. It is also crucial for assessing the purity of the final product.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the products and intermediates by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation of the final product and any isolated intermediates. ¹H, ¹³C, and ¹⁹F NMR will be particularly informative for this molecule.
VII. References
-
Picolinic acid. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
Le-Huu S, et al. A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
-
Design of experiments: An efficient approach to process optimisation. That's Nice.
-
Le-Huu S, et al. A Brief Introduction to Chemical Reaction Optimization. PubMed Central.
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central.
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis. ACS Publications.
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PubMed Central.
-
Processes for the production of picolinic acid dericatives. Google Patents.
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.
-
Design of Experiments. ACS GCI Pharmaceutical Roundtable.
-
Hantzsch pyridine synthesis. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
Forfar L, et al. Reaction Optimization Using Design of Experiments. ResearchGate.
-
Pyridine synthesis. Organic Chemistry Portal.
-
Singer AW, McElvain SM. picolinic acid hydrochloride. Organic Syntheses Procedure.
-
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry.
-
Pyridine Synthesis: Cliff Notes. Baran Lab.
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
-
Pyridine. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
nucleophilic aromatic substitutions. YouTube.
-
5-Fluoro-6-methoxypicolinic acid. MySkinRecipes.
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
-
1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm. BLD Pharm.
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
-
Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives. PubMed.
-
Lopresti M. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed.
-
Nitta Y, et al. Directed nucleophilic aromatic substitution reaction. RSC Publishing.
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI.
-
16.6 Nucleophilic Aromatic Substitution. OpenStax.
-
5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0. Benchchem.
-
Babaee S, et al. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.
-
Hansova H, et al. 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate.
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
-
5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate.
-
van Kuilenburg ABP, et al. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.
-
Directed Lithiation and Substitution of Pyridine Derivatives. Semantic Scholar.
-
optimizing reaction conditions for modifying 4-Amino-3,5-dichloro-2,6-difluoropyridine. Benchchem.
-
Defluorinative functionalization approach led by difluoromethyl anion chemistry. ResearchGate.
-
Smith K, et al. Directed Lithiation and Substitution of Pyridine Derivatives. R Discovery.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design of Experiments – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. nvkc.nl [nvkc.nl]
Technical Support Center: Purification of 5-Fluoro-6-methoxypicolinic Acid
Welcome to the technical support guide for the purification of 5-Fluoro-6-methoxypicolinic acid (CAS No. 1211534-53-0).[1][2] This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical building block. As a substituted picolinic acid, this compound is valuable in the development of novel synthetic auxin herbicides and other agrochemicals.[1]
The unique structure of 5-Fluoro-6-methoxypicolinic acid, featuring a carboxylic acid group, a pyridine ring, a fluoro group, and a methoxy group, presents specific challenges and opportunities for purification. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.
Part 1: Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis and purification. This section addresses specific problems you may face during the purification of 5-Fluoro-6-methoxypicolinic acid.
Issue 1: Severe Streaking or Tailing on Silica Gel TLC
Symptoms: Instead of a compact spot on the Thin Layer Chromatography (TLC) plate, you observe a long, vertical streak, making it impossible to assess purity or determine an appropriate solvent system for column chromatography.
Root Cause Analysis: This is a classic issue for acidic compounds on standard silica gel.[3] The acidic proton of the carboxylic acid group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to a mixture of protonated and deprotonated forms of your compound, causing it to "streak" up the plate rather than moving as a distinct band.[3]
Solutions:
-
Acidify the Eluent: The most effective solution is to suppress the deprotonation of your carboxylic acid. Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (e.g., Ethyl Acetate/Hexane mixture).[3] This ensures the compound remains fully protonated, minimizing its interaction with the silica and resulting in a well-defined spot.
-
Use a Different Stationary Phase: If streaking persists, consider using a different TLC plate, such as alumina (basic or neutral) or reverse-phase (C18) plates, where such strong acidic interactions are less prevalent.
Issue 2: The Purified Product is a Sticky Gum or Oil, Not a Crystalline Solid
Symptoms: After removing the solvent post-purification (e.g., from column chromatography or extraction), the final product is a viscous oil or a non-crystalline gum instead of the expected solid.
Root Cause Analysis:
-
Residual Solvent: Trace amounts of high-boiling point solvents (like DMSO, DMF) or even purification additives (like acetic acid from chromatography) can trap your product in a semi-solid state.
-
Persistent Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice formation, preventing your compound from solidifying. These are often structurally similar byproducts from the synthesis.
-
Hygroscopic Nature: The compound may be absorbing moisture from the atmosphere, especially if it has formed a salt.
Solutions:
-
High-Vacuum Drying: Dry the material under a high vacuum (and gentle heating, if the compound is stable) for an extended period to remove residual solvents.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble, like cold diethyl ether or hexane) to the gum. Stir or sonicate the mixture. This can often wash away the impurities and induce crystallization of your product.
-
Re-purification: If impurities are the cause, a second purification step may be necessary. If you used column chromatography, consider recrystallization or preparative HPLC as an orthogonal technique.[4]
-
Co-evaporation: Dissolve the oily product in a low-boiling solvent like dichloromethane (DCM) or methanol and re-evaporate. Repeating this process several times can help azeotropically remove higher-boiling impurities or solvents.
Issue 3: Low Recovery from Acid-Base Extraction
Symptoms: After performing an acid-base extraction to isolate the carboxylic acid, the final yield of the precipitated product is significantly lower than expected.
Root Cause Analysis:
-
Incomplete Extraction: The pH of the aqueous layer during the base extraction (e.g., with NaHCO₃) may not have been high enough to fully deprotonate and dissolve the picolinic acid as its carboxylate salt.
-
Incomplete Precipitation: During re-acidification (e.g., with HCl), the pH may not have been lowered sufficiently to fully protonate and precipitate the product. Picolinic acids can have varying pKa values, and you must ensure the pH is well below the pKa for complete precipitation.
-
Product Solubility: Your compound may have some residual solubility in the acidic aqueous solution, leading to loss.
Solutions:
-
Verify pH at Each Step: Use pH paper or a pH meter to confirm the aqueous layer is basic (pH > 8) during extraction and strongly acidic (pH < 2) during precipitation.[3]
-
Multiple Extractions: Always perform multiple extractions (e.g., 3x) with the basic solution to ensure complete transfer of the acid to the aqueous layer.[3]
-
Chill Before Filtration: Cool the acidified aqueous solution in an ice bath before filtering.[3] Lowering the temperature will decrease the solubility of your product and maximize recovery of the precipitate.
-
Back-Extract the Aqueous Layer: After filtering the precipitated product, extract the acidic aqueous filtrate with a solvent like ethyl acetate or DCM to recover any dissolved product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect during the synthesis of 5-Fluoro-6-methoxypicolinic acid?
Typical impurities often depend on the specific synthetic route but generally include unreacted starting materials, reagents, and reaction byproducts.[3] For instance, if the synthesis involves the oxidation of a corresponding alcohol or aldehyde, you might find residual amounts of these precursors. Side reactions, such as demethylation of the methoxy group or displacement of the fluorine atom under harsh conditions, could also lead to structurally related impurities.
Q2: How do I choose the best primary purification technique?
The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Q3: What solvent systems are recommended for column chromatography?
For separating pyridinecarboxylic acids, a gradient elution is typically most effective.[5] Remember to add 0.5-1% acetic or formic acid to the eluent to prevent streaking.[3]
| Polarity | Solvent System (v/v) | Typical Use Case |
| Low | 10-30% Ethyl Acetate in Hexanes | Eluting non-polar impurities. |
| Medium | 40-70% Ethyl Acetate in Hexanes | Eluting the target compound. |
| High | 5-10% Methanol in Dichloromethane (DCM) | Eluting the target compound or more polar impurities. |
| Very High | 10-20% Methanol in DCM | Flushing the column of highly polar baseline material. |
Q4: When should I consider using Preparative HPLC?
Preparative High-Performance Liquid Chromatography (HPLC) is ideal for two main scenarios:
-
Final Polishing: When you have a product that is already >95% pure but needs to meet very high purity standards (>99%), such as for pharmaceutical or analytical reference standard applications.[4]
-
Difficult Separations: When impurities are structurally very similar to your target compound and cannot be separated effectively by standard flash chromatography.
A common method involves a C18 reverse-phase column with a mobile phase gradient of water (containing 0.1% formic acid or TFA) and acetonitrile or methanol.[4]
Q5: Can you provide a standard protocol for Acid-Base Extraction?
Certainly. This technique is highly effective for separating your acidic product from any neutral or basic organic impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
First Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.
-
Isolate Impurities (Optional): The organic layer now contains neutral or basic impurities. It can be washed with brine, dried over sodium sulfate, and evaporated to identify these byproducts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath.[3] Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH < 2, check with litmus paper). A precipitate of your pure product should form.
-
Collection: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under a high vacuum to remove residual water.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products.
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- BenchChem. (n.d.). 5-Fluoro-6-methoxypicolinic Acid | CAS 1211534-53-0.
- BLD Pharm. (n.d.). 1211534-53-0 | 5-Fluoro-6-methoxypicolinic acid.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
Sources
Technical Support Center: 5-Fluoro-6-methoxypicolinic Acid Reactions
This guide provides in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of 5-Fluoro-6-methoxypicolinic acid. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve experimental challenges, ensuring the integrity and success of their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction with 5-Fluoro-6-methoxypicolinic acid is showing a significant, less polar byproduct by TLC/LC-MS. What is the likely identity of this impurity?
Answer:
A common and often significant byproduct in reactions involving 5-Fluoro-6-methoxypicolinic acid, particularly those requiring elevated temperatures or prolonged reaction times, is the decarboxylated product: 5-Fluoro-6-methoxypyridine .
Causality: Picolinic acids, which have a carboxylic acid group at the 2-position of the pyridine ring, are susceptible to thermal decarboxylation.[1] The reaction proceeds through the loss of carbon dioxide (CO2), often facilitated by heat. The stability of the resulting carbanion or zwitterionic intermediate at the 2-position influences the rate of this side reaction.[2] For 5-Fluoro-6-methoxypicolinic acid, this process yields a neutral, more volatile, and significantly less polar molecule compared to the starting carboxylic acid.
Troubleshooting Protocol: Confirming and Mitigating Decarboxylation
1. Characterization of the Byproduct:
- Mass Spectrometry (MS): Analyze the reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to 5-Fluoro-6-methoxypyridine (C6H6FNO, Molecular Weight: 127.12 g/mol ).
- NMR Spectroscopy: If the byproduct can be isolated, ¹H NMR spectroscopy will show the absence of the carboxylic acid proton and the characteristic signals of the pyridine ring protons.
2. Mitigation Strategies:
- Temperature Control: Carefully control the reaction temperature. If the desired reaction can proceed at a lower temperature, this will significantly reduce the rate of decarboxylation.
- Reaction Time: Minimize the reaction time. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to an acceptable level.
- pH Control: In some cases, the decarboxylation of pyridinecarboxylic acids is influenced by pH.[2] If your reaction conditions permit, running the reaction under neutral or slightly basic conditions may suppress the formation of the zwitterionic intermediate that can facilitate decarboxylation.
Experimental Workflow: Temperature Optimization Study
Caption: Workflow for optimizing reaction temperature to minimize decarboxylation.
FAQ 2: During the synthesis of 5-Fluoro-6-methoxypicolinic acid from a di-halogenated precursor, I am observing an isomeric impurity that is difficult to separate. What could it be?
Answer:
When synthesizing 5-Fluoro-6-methoxypicolinic acid via nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine, a common byproduct is a regioisomer. For instance, if starting from a precursor like methyl 2,6-dichloro-5-fluoronicotinate, the methoxy group may substitute at the 2-position instead of the intended 6-position, leading to the formation of 5-Fluoro-2-methoxynicotinic acid as an impurity.
Causality: The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is governed by the electronic effects of the ring substituents.[3] The pyridine nitrogen and other electron-withdrawing groups activate the positions ortho and para to them for nucleophilic attack. In many di-substituted pyridines, both substitution positions are activated, leading to a mixture of regioisomers. The final product ratio is often dependent on both kinetic and thermodynamic factors, as well as the specific reaction conditions such as solvent and temperature.[4]
Troubleshooting Protocol: Managing Regioisomeric Byproducts
1. Analytical Confirmation:
- NMR Spectroscopy: Advanced NMR techniques such as 2D-NOESY can be invaluable in confirming the connectivity and distinguishing between the desired product and its regioisomer.
- HPLC Analysis: Develop a high-resolution HPLC method to resolve the two isomers. This will be crucial for both quantifying the impurity and for purification.
2. Synthetic Strategy Modification:
- Choice of Nucleophile and Leaving Group: The nature of the incoming nucleophile and the leaving group can influence regioselectivity. In some cases, using a bulkier nucleophile or a different leaving group can favor substitution at one position over another.
- Reaction Conditions:
- Solvent: The polarity of the solvent can influence the transition state energies for the formation of the different isomers. Experiment with a range of solvents (e.g., THF, DMF, CH3CN) to see if the isomeric ratio can be improved.[4]
- Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired isomer in some cases.
3. Purification Strategy:
- Column Chromatography: Given the similar polarity of the isomers, standard column chromatography may be challenging. Consider using a high-performance flash chromatography system with a shallow gradient.
- Recrystallization: If the product is a solid, fractional recrystallization from various solvent systems can be an effective method for separating isomers.
- Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is often the most effective, albeit less scalable, method for separating regioisomers.[5]
Logical Flow for Isomer Mitigation
Caption: Decision-making workflow for addressing regioisomeric impurities.
FAQ 3: My reaction product is contaminated with byproducts resulting from halogen exchange. How can this occur and how can it be prevented?
Answer:
While less common than decarboxylation or isomeric impurities, halogen exchange reactions can occur, particularly if the reaction mixture contains other halide sources and is subjected to harsh conditions or metal catalysis. For example, if 5-Fluoro-6-methoxypicolinic acid is reacted in the presence of a bromide or chloride source, trace amounts of 5-Bromo-6-methoxypicolinic acid or 5-Chloro-6-methoxypicolinic acid could be formed.
Causality: Halogen exchange on aryl halides can be facilitated by metal catalysts (e.g., copper, palladium) or can occur under certain nucleophilic aromatic substitution conditions where a halide ion acts as a nucleophile.[6] The relative bond strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br) and the concentration of the halide ions in solution will influence the likelihood and extent of this side reaction.
Troubleshooting Protocol: Preventing Halogen Exchange
1. Scrutinize Reagents and Solvents:
- Ensure that all reagents and solvents are free from significant halide contamination. Use high-purity starting materials and solvents.
- If using halide-based reagents (e.g., HCl, PBr3), consider if a non-halide alternative exists.
2. Control Reaction Atmosphere:
- If performing reactions that are sensitive to acid, ensure an inert atmosphere to prevent the formation of hydrohalic acids from trace moisture and halide-containing reagents.
3. Purification:
- The polarity differences between the fluoro, chloro, and bromo analogs are often sufficient for separation by standard column chromatography or preparative HPLC.
Data Summary: Physicochemical Properties of Potential Halogen Exchange Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| 5-Fluoro -6-methoxypicolinic acid | C7H6FNO3 | 171.13 | 1.15 |
| 5-Chloro -6-methoxypicolinic acid | C7H6ClNO3 | 187.58 | 1.54 |
| 5-Bromo -6-methoxypicolinic acid | C7H6BrNO3 | 232.03 | 1.72 |
Note: LogP values are predicted and serve as a guide for relative polarity.
References
- Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. (2009). Journal of Radioanalytical and Nuclear Chemistry.
-
Decarboxylation. Wikipedia. [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2018). PMC, NIH. [Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). ResearchGate. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). Molecules. [Link]
-
Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. (2019). ACS Catalysis. [Link]
-
Hammick reaction. Wikipedia. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. [Link]
-
Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. (2019). The Journal of Organic Chemistry. [Link]
-
Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. (2001). The Journal of Organic Chemistry. [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). Science. [Link]
-
Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. (2015). Organic Letters. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). ResearchGate. [Link]
-
Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). (2003). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (2001). Bioorganic & Medicinal Chemistry. [Link]
-
5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID | 1005474-88-3. Pharmaffiliates. [Link]
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2013). ResearchGate. [Link]
- Composition of 5-fluorouracil and refining method therefor.
-
Fluorouracil-impurities. Pharmaffiliates. [Link]
- Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
3-Fluoro-5-Methoxypicolinic Acid | 1227511-52-5. Appchem. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Hammick reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 5-Fluoro-6-methoxypicolinic acid
Welcome to the technical support center for 5-Fluoro-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. My aim is to combine established scientific principles with practical, field-tested insights to ensure the integrity and success of your research.
Introduction to 5-Fluoro-6-methoxypicolinic Acid
5-Fluoro-6-methoxypicolinic acid is a substituted pyridine derivative with applications as a key building block in the synthesis of novel agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a carboxylic acid on the pyridine ring, imparts specific chemical properties that are crucial for its intended applications but also influence its stability. Understanding its degradation profile is paramount for developing robust synthetic routes, ensuring the accuracy of experimental results, and meeting regulatory requirements for stability-indicating methods.
This guide provides a comprehensive overview of the potential stability issues and degradation pathways of 5-Fluoro-6-methoxypicolinic acid, along with practical troubleshooting advice and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Fluoro-6-methoxypicolinic acid?
For optimal stability, 5-Fluoro-6-methoxypicolinic acid should be stored in a tightly sealed container, in a dry and cool place, ideally at 2-8°C.[1] Exposure to moisture, high temperatures, and light should be minimized.
Q2: What are the likely degradation pathways for this molecule?
While specific degradation studies on 5-Fluoro-6-methoxypicolinic acid are not extensively published, based on the chemistry of picolinic acid derivatives and substituted pyridines, the following degradation pathways are plausible:
-
Hydrolysis of the methoxy group: Under acidic or basic conditions, the methoxy group may be hydrolyzed to a hydroxyl group.
-
Nucleophilic substitution of the fluorine atom: The fluorine atom can be susceptible to nucleophilic attack, particularly under basic conditions.
-
Decarboxylation: Picolinic acids can undergo thermal or catalytically induced decarboxylation.[2]
-
Photodegradation: Aromatic systems, especially those with heteroatoms and activating groups, can be susceptible to photodegradation.
Q3: I am observing an unexpected peak in my HPLC analysis after storing my sample in a solution. What could it be?
An unexpected peak likely indicates the formation of a degradation product. The identity of the degradant will depend on the storage conditions (solvent, pH, temperature, light exposure). Common culprits include the hydrolyzed product (6-hydroxy-5-fluoropicolinic acid) or a product of decarboxylation. It is recommended to perform a forced degradation study to identify potential degradation products and confirm their retention times.
Q4: My reaction yield is consistently lower than expected. Could degradation of the starting material be the issue?
Yes, degradation of 5-Fluoro-6-methoxypicolinic acid under the reaction conditions is a possibility. This is particularly relevant if your reaction involves high temperatures, strong acids or bases, or prolonged reaction times. It is advisable to monitor the stability of the starting material under your specific reaction conditions (without the other reactants) to assess its stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in chromatogram over time | Degradation of the compound. | 1. Confirm the identity of the new peaks by LC-MS. 2. Review storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light and moisture. 3. For solutions, prepare them fresh and consider using a buffered system if pH sensitivity is suspected. |
| Loss of assay purity of the solid compound | Instability due to improper storage (e.g., exposure to humidity or high temperatures). | 1. Re-test the purity of a freshly opened container. 2. Store the compound in a desiccator at 2-8°C. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before use. |
| Color change of the solid material or solution | Formation of degradation products, potentially due to oxidation or other complex reactions. | 1. Investigate the cause by performing forced degradation studies under oxidative and photolytic stress. 2. If the color change is observed in the solid, it may indicate significant degradation, and the material should be re-analyzed for purity before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]
Objective: To investigate the degradation of 5-Fluoro-6-methoxypicolinic acid under various stress conditions.
Materials:
-
5-Fluoro-6-methoxypicolinic acid
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Fluoro-6-methoxypicolinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl and 1 M HCl in separate vials. Heat one set of vials at 60°C for 24 hours and keep another set at room temperature.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Identify the degradation products using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 5-Fluoro-6-methoxypicolinic acid from its potential degradation products.
Instrumentation:
-
HPLC with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
UV detector set at an appropriate wavelength (determined by UV scan)
Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradants. A typical starting point would be a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
Example Gradient:
| Time (min) | % Aqueous | % Organic |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
The following diagram illustrates the plausible degradation pathways of 5-Fluoro-6-methoxypicolinic acid based on general chemical principles.
Caption: Plausible degradation pathways of 5-Fluoro-6-methoxypicolinic acid.
Experimental Workflow for Stability Assessment
The following workflow provides a systematic approach to assessing the stability of 5-Fluoro-6-methoxypicolinic acid.
Caption: Systematic workflow for stability assessment.
References
-
Kowalczyk, B. (n.d.). CALORIMETRIC AND THERMAL INVESTIGATION OF METAL DERIVATIVES OF 6-AMINOPICOLINIC ACID. AKJournals. Retrieved from [Link]
-
Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53374885, 5-Fluoro-6-methoxypicolinic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Failed Coupling Reactions with 5-Fluoro-6-methoxypicolinic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for amide coupling reactions involving 5-Fluoro-6-methoxypicolinic acid. The unique electronic and steric properties of this reagent can present challenges, but with a systematic approach, these can be overcome to achieve high-yield, high-purity products.
Why is my coupling reaction with 5-Fluoro-6-methoxypicolinic acid failing?
Complete reaction failure, characterized by the recovery of unreacted starting materials, is a common but solvable issue. The root cause often lies in the insufficient activation of the carboxylic acid.
The Underlying Chemistry: An Electron-Deficient Acid
5-Fluoro-6-methoxypicolinic acid is an electron-deficient heteroaromatic carboxylic acid. The combined electron-withdrawing effects of the pyridine nitrogen and the fluorine atom decrease the nucleophilicity of the carboxylate group. This makes the initial activation step—the attack of the carboxylate on the coupling reagent—kinetically slow and challenging compared to more electron-rich acids.[1][2] An inefficient activation means that the highly reactive intermediate required for the subsequent reaction with the amine is never adequately formed.
Troubleshooting Strategy: A Step-by-Step Guide
If you observe no product formation, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for failed amide coupling reactions.
1. Reagent and Condition Verification:
-
Water is Detrimental: The presence of water will hydrolyze the activated acid intermediate, halting the reaction.[3] Ensure all reagents are anhydrous and use a dry solvent, preferably from a sealed bottle.[4]
-
Base Integrity: The base is not merely an acid scavenger; it plays a crucial role in the reaction mechanism.[5] Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][6] Pyridine is generally not recommended as it can be nucleophilic.[4]
-
Reagent Quality: Verify the purity of your 5-Fluoro-6-methoxypicolinic acid and the amine. Degradation of the coupling reagent (e.g., HATU) can also be a cause of failure.
2. Choice of Coupling Reagent: For electron-deficient acids, standard carbodiimide reagents like DCC or EDC may be insufficient.[5] Uronium/aminium-based reagents are significantly more potent and are the recommended starting point.[7]
| Coupling Reagent | Full Name | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, fast reaction rates, low racemization. Widely cited for difficult couplings.[6] | Can cause guanidinylation of the amine if used in excess. Byproducts can be difficult to remove.[8] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU due to the chloro-substituent. | Byproducts can be challenging to separate. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based reagent, comparable in efficiency to HATU.[9] Avoids potentially explosive benzotriazole byproducts. | Relatively newer and may be more expensive. |
3. Solvent Effects: The choice of solvent can dramatically impact reaction success. While dichloromethane (DCM) is common, polar aprotic solvents often perform better for challenging couplings by improving solubility and reaction rates.[4]
-
Recommended: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[4]
-
Use with Caution: Dichloromethane (DCM), Acetonitrile (MeCN).
My reaction yield is low. How can I improve it?
Low yields suggest that while the reaction is proceeding, it is either incomplete or being compromised by side reactions or suboptimal conditions.
1. Pre-activation Time: When using a reagent like HATU, allow the carboxylic acid, HATU, and base to stir together for 15-30 minutes before adding the amine.[3] This "pre-activation" step ensures the formation of the active OAt-ester intermediate, which then cleanly reacts with the amine upon its addition.
Caption: General mechanism of HATU-mediated amide coupling.
2. Stoichiometry and Temperature:
-
Reagent Equivalents: Ensure you are using appropriate stoichiometry. A common starting point is Acid:Amine:HATU:Base = 1.0 : 1.1 : 1.1 : 2.0. A slight excess of the amine and coupling reagent can help drive the reaction to completion.
-
Temperature: Most couplings are run at room temperature.[6] If the reaction is sluggish, gentle heating to 40-50 °C may improve the rate, but should be done cautiously as it can also increase side reactions.
3. Alternative Activation: The Acyl Fluoride Approach For particularly stubborn couplings, converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy.[10] Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines.
-
Reagents: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or PyFluor.[3][10]
-
Benefit: The only byproduct from the coupling step is tetramethylurea, which is often easier to remove than the byproducts from uronium/phosphonium reagents.[10]
I'm observing significant side products. How can I minimize them?
The appearance of unexpected impurities in your crude reaction mixture points towards side reactions.
1. Guanidinylation of the Amine: This is a known side reaction for uronium-based reagents like HATU.[11] If the activation of the carboxylic acid is slow, the excess HATU can react directly with your nucleophilic amine, forming a guanidinium species that "caps" the amine and prevents it from participating in the desired reaction.
-
Solution:
-
Pre-activation: As mentioned above, pre-activating the acid ensures the HATU is consumed before the amine is introduced.
-
Stoichiometry: Avoid using a large excess of the coupling reagent.[12]
-
Switch Reagent Class: Phosphonium-based reagents (e.g., PyBOP) do not cause this side reaction and are a good alternative if guanidinylation is a persistent issue.
-
2. Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with over-activation or prolonged reaction times at elevated temperatures.[13]
-
Solution:
-
Use Additives: Modern coupling reagents like HATU and HCTU are based on racemization-suppressing additives (HOAt and 6-Cl-HOBt, respectively).
-
Control Temperature: Run the reaction at 0 °C or room temperature. Avoid excessive heating.[3]
-
3. Ring Chlorination (with Acyl Chlorides): If you choose to activate the picolinic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂), be aware that chlorination of the pyridine ring at the 4-position can occur as a significant side reaction.[14][15]
-
Solution: This method is generally not recommended for this substrate. Prefer uronium/phosphonium reagents or in situ acyl fluoride formation for a cleaner reaction profile.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol is a robust starting point for coupling 5-Fluoro-6-methoxypicolinic acid.[3][6]
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-6-methoxypicolinic acid (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes (pre-activation).
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or sat. NH₄Cl), a weak base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In Situ Acyl Fluoride Formation and Coupling
This is an excellent alternative for challenging substrates.[3][10]
-
Dissolve 5-Fluoro-6-methoxypicolinic acid (1.0 eq) in anhydrous DCM or MeCN.
-
Add TFFH (1.05 eq) followed by DIPEA (2.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor for completeness.
-
Perform an aqueous workup and purification as described in Protocol 1.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
-
The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry. [Link]
-
Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS. [Link]
-
Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation?. ResearchGate. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
The reductive cleavage of picolinic amides. David Spring Group, University of Cambridge. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]
-
Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. MDPI. [Link]
-
The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]
-
Choosing amide coupling agent. Reddit. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
amide coupling help. Reddit. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. youtube.com [youtube.com]
- 9. bachem.com [bachem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Fluoro-6-methoxypicolinic Acid
Welcome to the technical support center for 5-Fluoro-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for purifying this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you make informed decisions during your purification workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-Fluoro-6-methoxypicolinic acid.
Q1: My post-synthesis crude product shows low purity (<90%) by HPLC/TLC. Where do I start?
A1: A low purity result is a common starting point. The key is to systematically identify the nature of the impurities and select an appropriate primary purification strategy.
Causality: Impurities in a crude reaction mixture typically consist of unreacted starting materials, reagents, side-products from the reaction, and decomposition products. 5-Fluoro-6-methoxypicolinic acid, being both a carboxylic acid and a pyridine derivative, has distinct acidic and basic properties that can be exploited.
Recommended First Steps:
-
Characterize the Impurities: If possible, use LC-MS to get the molecular weights of the major impurities. This can help you hypothesize their structures (e.g., unreacted starting material, a dimer, or a byproduct from a side reaction).
-
Acid-Base Extraction: This is the most effective initial step for bulk purification. It leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired product will move into the aqueous layer as its carboxylate salt.
-
Separate the layers. The organic layer will contain neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3, causing your purified product to precipitate out.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
Assess Purity: After this initial cleanup, re-analyze the purity by HPLC. If it is still not satisfactory, proceed to a chromatographic or recrystallization method.
Q2: I am struggling to remove a closely eluting impurity, as seen on TLC and HPLC. What should I do?
A2: Closely eluting impurities are often structurally similar isomers or analogues. Separating them requires a higher-resolution technique than simple extraction.
Causality: These types of impurities have very similar polarities and chemical properties to the desired compound, making them challenging to separate. For example, an isomer where the fluoro and methoxy groups are in different positions on the pyridine ring could be a potential culprit depending on the synthetic route.
Solutions:
-
Flash Column Chromatography Optimization:
-
Solvent System (Eluent): The choice of eluent is critical. If you are using a standard system like Ethyl Acetate/Hexanes, try adding a small amount of acetic acid or formic acid (~0.5-1%). This keeps the carboxylic acid protonated and can significantly improve peak shape and separation on silica gel.
-
Gradient Elution: A shallow gradient, where the polarity of the eluent is increased very slowly, can improve the resolution between two closely eluting spots.
-
-
Preparative HPLC: For the highest purity requirements, preparative reverse-phase HPLC is the gold standard.[1]
-
Column Choice: A C18 column is a common and effective choice for pyridine-based compounds.[2]
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, often with an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks.[1][2] This technique is particularly effective but is more expensive and time-consuming for large quantities.
-
Q3: My recrystallization attempt resulted in very low yield or oiling out. What went wrong?
A3: This usually indicates a poor choice of solvent system or the presence of impurities that are inhibiting crystal formation.
Causality: For successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If the compound "oils out," it means it has come out of solution above its melting point, often due to the solution being too concentrated or cooling too quickly. Low recovery suggests the compound is too soluble in the cold solvent.
Troubleshooting Steps:
-
Solvent Selection is Key: The solubility of picolinic acids varies significantly with the solvent. Picolinic acid itself is very soluble in water, less so in ethanol, and even less in acetonitrile.[3][4][5][6]
-
Single Solvent: Try solvents like ethanol, isopropanol, or acetonitrile. Heat the solvent to boiling, dissolve the minimum amount of your compound, and allow it to cool slowly.
-
Mixed Solvent System: This is often more effective. Dissolve your compound in a "good" solvent (one it's very soluble in, like methanol or hot ethanol) and then slowly add a "poor" solvent (one it's insoluble in, like water or hexanes) at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.
-
-
Control the Cooling Rate: Rapid cooling encourages the formation of small, often impure, crystals or oiling out. Let the solution cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize recovery.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates a rough surface that can initiate crystallization.
-
Seeding: If you have a small amount of pure crystal, add it to the cooled solution to act as a template for crystal growth.
Purification Method Workflow
The following diagram outlines a logical workflow for purifying 5-Fluoro-6-methoxypicolinic acid, from crude material to a highly pure final product.
Caption: Decision workflow for purification of 5-Fluoro-6-methoxypicolinic acid.
Frequently Asked Questions (FAQs)
Q: What are the most common types of impurities I should expect?
A: Based on typical synthetic routes for substituted picolinic acids, you should be aware of:
-
Unreacted Starting Materials: For instance, if the synthesis involves a halogenated pyridine precursor, some of this may carry through.
-
Isomeric Byproducts: Depending on the regioselectivity of the reactions (e.g., fluorination or methoxylation), you may have isomers of the final product. These are often the most difficult to remove.
-
Reagents: Coupling agents or oxidation agents used in the synthesis. Many of these, like the dicyclohexylurea (DCU) byproduct from DCC coupling, can be challenging to remove.[2]
-
Hydrolysis Products: If the synthesis starts from an ester or nitrile precursor, incomplete hydrolysis can leave these as impurities.
Q: Which analytical methods are essential for confirming purity?
A: A combination of methods is necessary for full confidence in your material's purity and identity.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantitative purity assessment. A well-developed HPLC method can separate and quantify impurities with high precision.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound and identifying any structural isomers or major impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of your product and can help in the identification of unknown impurity peaks.
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q: What are the key safety considerations?
A: Always consult the Safety Data Sheet (SDS) for 5-Fluoro-6-methoxypicolinic acid and any solvents or reagents you are using.[8][9][10][11] General precautions include:
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood.
-
Handling: The compound is an irritant, particularly to the eyes and skin.[8][9] Avoid creating dust. In case of contact, rinse the affected area thoroughly with water.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Protocols
Protocol 1: General Analytical HPLC Method
This method provides a starting point for assessing the purity of your compound. Optimization may be required.[2]
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 270 nm |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of mobile phase (50:50 A:B) |
Protocol 2: Step-by-Step Recrystallization
-
Select a Solvent System: Use the solvent scouting method described in the troubleshooting section (Q3) to find a suitable single or mixed solvent system. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Principle of Acid-Base Extraction
The following diagram illustrates how the acidic nature of 5-Fluoro-6-methoxypicolinic acid is used to separate it from neutral impurities.
Caption: Workflow for purification via acid-base extraction.
References
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- Benchchem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- Organic Syntheses. (n.d.). Picolinic acid hydrochloride.
- Benchchem. (n.d.). 5-Fluoro-6-methoxypicolinic Acid | CAS 1211534-53-0.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
- Sigma-Aldrich. (2024). Safety Data Sheet - pyridine-2-carboxylic acid.
- Google Patents. (n.d.). US2916494A - Purification of j-pyridine carboxylic acid.
- Benchchem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products.
- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
- Wikipedia. (n.d.). Picolinic acid.
- BLD Pharm. (n.d.). 1211534-53-0 | 5-Fluoro-6-methoxypicolinic acid.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Sigma-Aldrich. (n.d.). 2,6-Pyridinedicarboxylic acid for ion chromatography.
- OSHA. (1991). Pyridine Method PV2295.
- TCI Chemicals. (n.d.). Safety Data Sheet - 6-Fluoro-2-pyridinecarboxylic Acid.
- Fisher Scientific. (2025). Safety Data Sheet - 6-Hydroxypyridine-2-carboxylic acid.
- ULisboa Research Portal. (2023). Solubility and Crystallization Studies of Picolinic Acid.
- SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
- MySkinRecipes. (n.d.). 5-Fluoro-6-methoxypicolinic acid.
- PubMed. (2005). Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives.
- ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
- Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
- Apollo Scientific. (2023). Safety Data Sheet - 6-(4-Trifluoromethoxyphenyl)picolinic acid.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet - Picolinic acid.
- ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
- PubChem. (n.d.). Picolinic acid.
- Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
- Pharmaffiliates. (n.d.). 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID.
- Appchem. (n.d.). 3-Fluoro-5-Methoxypicolinic Acid.
- BLD Pharm. (n.d.). 1227511-52-5 | 3-Fluoro-5-methoxypicolinic acid.
- Google Patents. (n.d.). WO2009093268A1 - Process for the preparation of highly pure prulifloxacin.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Improving Regioselectivity of Reactions with 5-Fluoro-6-methoxypicolinic Acid
Welcome to the Technical Support Center for 5-Fluoro-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling the regioselectivity of reactions involving this versatile building block. As a substituted picolinic acid, 5-Fluoro-6-methoxypicolinic acid presents unique challenges and opportunities in synthetic chemistry, particularly in directing reactions to specific positions on the pyridine ring.[1] This resource provides field-proven insights and scientifically-grounded protocols to help you achieve your desired synthetic outcomes.
Understanding the Reactivity of 5-Fluoro-6-methoxypicolinic Acid
The regiochemical outcome of reactions with 5-Fluoro-6-methoxypicolinic acid is governed by the interplay of electronic and steric effects of its substituents. The pyridine ring is inherently electron-deficient, a characteristic that is further modulated by the presence of a fluorine atom, a methoxy group, and a carboxylic acid group.
-
Pyridine Nitrogen: The nitrogen atom significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene.[2] It directs electrophiles to the C3 and C5 positions.[2]
-
Fluorine (at C5): As a strongly electronegative atom, fluorine is a powerful electron-withdrawing group (EWG) through the inductive effect. This further deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it for nucleophilic aromatic substitution (SNAr).
-
Methoxy Group (at C6): The methoxy group is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. On a pyridine ring, its activating effect is generally less pronounced than on a benzene ring. It tends to direct electrophiles to the ortho and para positions.
-
Carboxylic Acid Group (at C2): The carboxylic acid is an electron-withdrawing group, further deactivating the ring towards EAS. It can also act as a directing group, often through chelation with metal catalysts.
This complex interplay of electronic effects dictates the most probable sites for substitution. The following diagram illustrates the electron density distribution and the likely positions for electrophilic and nucleophilic attack.
Caption: Predicted reactivity of 5-Fluoro-6-methoxypicolinic acid.
Frequently Asked Questions (FAQs)
Q1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 5-Fluoro-6-methoxypicolinic acid and observing very low to no conversion. What is happening?
A1: The pyridine ring in your substrate is highly deactivated towards electrophilic aromatic substitution (EAS).[3] The combined electron-withdrawing effects of the pyridine nitrogen, the fluorine atom, and the carboxylic acid group make the ring very electron-poor and thus a poor nucleophile to attack an electrophile.[3][4]
Troubleshooting Steps:
-
Increase Reaction Severity: You may need to use stronger electrophilic reagents and higher reaction temperatures. However, be aware that this can lead to decomposition and side reactions.
-
Protecting Group Strategy: Consider protecting the carboxylic acid (e.g., as an ester) to slightly reduce its deactivating effect.
-
Alternative Synthetic Routes: It is often more effective to introduce the desired substituent at an earlier stage of the synthesis before the pyridine ring becomes so deactivated. Alternatively, consider a different reaction class, such as a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.
Q2: I want to perform a nucleophilic aromatic substitution (SNAr) to displace the fluorine atom. What conditions should I start with?
A2: The fluorine atom at the C5 position is activated for SNAr by the electron-withdrawing nature of the pyridine ring and the carboxylic acid. This is a feasible transformation.
Starting Protocol for SNAr with an Amine Nucleophile:
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 2-5 equivalents of the amine | Use an excess to drive the reaction to completion. |
| Base | 2-3 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) | To neutralize the HF that is formed. |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO, or NMP) | To dissolve the reactants and facilitate the reaction. |
| Temperature | 80-120 °C | Heating is typically required to overcome the activation energy. |
| Monitoring | TLC or LC-MS | To track the consumption of the starting material. |
Experimental Protocol:
-
Dissolution: Dissolve 5-Fluoro-6-methoxypicolinic acid (1.0 equiv) and the amine nucleophile (2.0 equiv) in DMF.
-
Addition of Base: Add K₂CO₃ (2.5 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the product by column chromatography.
Q3: How can I achieve regioselective functionalization at the C3 or C4 position?
A3: Direct functionalization at C3 and C4 can be challenging due to the directing effects of the existing substituents.
-
For C3-Functionalization (Directed Ortho-Metalation - DoM): The carboxylic acid group at C2 can be used as a directing group for ortho-metalation at C3. This involves deprotonation with a strong base (e.g., LDA or n-BuLi) at low temperature, followed by quenching with an electrophile.
Caption: Workflow for Directed Ortho-Metalation at C3.
-
For C4-Functionalization: Achieving selectivity at C4 is more complex. Modern methods often involve multi-step sequences or transition-metal-catalyzed C-H activation.[5] One strategy could involve the temporary dearomatization of the pyridine ring.[6]
Q4: I am observing a mixture of regioisomers in my reaction. How can I improve the selectivity?
A4: A mixture of regioisomers indicates that multiple positions on the ring have comparable reactivity under your current conditions.
Troubleshooting Strategies for Improving Regioselectivity:
| Strategy | Action | Rationale |
| Modify Reaction Temperature | Lower the reaction temperature. | Reactions are often more selective at lower temperatures as the kinetic product is favored. |
| Change the Solvent | Screen different solvents with varying polarities. | The solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.[7] |
| Use a Bulky Reagent | Employ a sterically hindered base or nucleophile. | Steric hindrance can disfavor reaction at more crowded positions. |
| Add a Chelating Agent | For metal-catalyzed reactions, add a ligand. | Ligands can modify the steric and electronic environment of the metal catalyst, influencing where it interacts with the substrate. |
Data on Regioselectivity
The following table summarizes expected regiochemical outcomes for common reaction types with 5-Fluoro-6-methoxypicolinic acid based on general principles of pyridine chemistry. Experimental verification is recommended.
| Reaction Type | Reagents | Major Regioisomer | Minor Regioisomer(s) |
| Nitration | HNO₃/H₂SO₄ | C3 | C5 (if any reaction occurs) |
| Bromination | NBS, H₂SO₄ | C3 | C5 |
| SNAr (with R-NH₂) | R-NH₂, Base | C5 (displacement of F) | - |
| Directed Ortho-Metalation | LDA, then E⁺ | C3 | - |
References
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2025). A significant substituent effect on the regioselectivity in addition of alkynes to 3-substituted pyridines. Retrieved from [Link]
-
ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]
-
National Institutes of Health. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved from [Link]
-
StackExchange. (2013). What are the differences between 'regioselective' and 'regiospecific' organic reactions?. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Retrieved from [Link]
-
Bohrium. (2025). Regioselective synthesis: Significance and symbolism. Retrieved from [Link]
-
Reddit. (2012). What exactly is the difference between regioselective, regiospecific, stereospecific, and stereoselective?. Retrieved from [Link]
-
Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]
-
ResearchGate. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Bohrium. (2023). c-h-functionalization-of-pyridines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Fluoro-6-methoxypicolinic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
-
Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (2025). Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Retrieved from [Link]
Sources
- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
scale-up issues for 5-Fluoro-6-methoxypicolinic acid production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-6-methoxypicolinic acid (CAS 1211534-53-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key heterocyclic building block. We will address specific issues in a practical, question-and-answer format, grounded in chemical principles and field-proven insights to ensure the success of your scale-up campaigns.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during synthesis, work-up, and purification. We have structured the guide to follow a logical experimental workflow.
Part 1: Synthesis & Reaction Control
Q1: My reaction is showing low yield and incomplete conversion of the starting material. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent challenge during scale-up, often stemming from issues that are negligible at the bench scale. The primary culprits are typically related to mixing, thermal management, or reagent stoichiometry and quality.
Poor mixing in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to side reactions, while other parts of the reactor volume remain unreacted. Similarly, exothermic steps, if not properly managed, can lead to temperature spikes that degrade reactants or products.
Troubleshooting Workflow for Low Conversion dot graph "Low_Conversion_Troubleshooting" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} } Caption: General troubleshooting workflow for low reaction conversion.
Recommended Actions:
| Issue Area | Potential Cause | Recommended Solution |
| Mixing & Mass Transfer | Inadequate agitation in a larger reactor volume. | - Increase stirrer speed and evaluate stirrer design (e.g., pitch blade vs. anchor).- Ensure the vortex is controlled and mixing is efficient throughout the vessel. |
| Thermal Control | Poor heat dissipation leading to localized overheating and degradation. | - Ensure the reactor's heat transfer fluid is at the correct temperature and flow rate.- For highly exothermic steps, consider slowing the rate of reagent addition. |
| Reagent Quality | Impurities in starting materials or solvents poisoning a catalyst or causing side reactions. | - Use fresh, high-purity reagents and solvents.- If catalyst deactivation is suspected, consider filtering starting materials through a plug of silica or activated carbon. |
| Reaction Kinetics | Insufficient reaction time at the larger scale. | - Monitor the reaction closely using at-line HPLC or UPLC.- Extend the reaction time and hold until starting material consumption plateaus. |
Q2: My main impurity is the decarboxylated product, 2-fluoro-3-methoxypyridine. Why is this happening and how can I minimize it?
A2: Decarboxylation is a known thermal degradation pathway for picolinic acids (2-pyridinecarboxylic acids).[1][2] The reaction is facilitated by the pyridine nitrogen, which can stabilize the intermediate formed upon loss of CO2. This process is often accelerated by heat.
The mechanism is analogous to the Hammick reaction, where the picolinic acid, upon heating, can form a zwitterionic intermediate that subsequently extrudes carbon dioxide to yield a reactive ylide or carbene species, which is then protonated by the solvent or trace water to give the final byproduct.[2][3]
Proposed Decarboxylation Pathway dot graph "Decarboxylation_Pathway" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10, margin=0]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Thermal decarboxylation of 5-Fluoro-6-methoxypicolinic acid.
Minimization Protocol:
-
Strict Temperature Control: Maintain the lowest possible temperature throughout the reaction, work-up, and purification steps. Avoid prolonged heating. For distillations, use high vacuum to lower the boiling point.
-
Inert Atmosphere: While the primary driver is thermal, performing all steps under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions that may occur at elevated temperatures.
-
pH Management: During work-up, avoid strongly acidic conditions at high temperatures, as protonation of the ring nitrogen can sometimes facilitate decarboxylation.[2]
-
Rapid Processing: Minimize the time the material is held at elevated temperatures. Once a step is complete, proceed immediately to cooling and the next step in the sequence.
Part 2: Work-up & Purification
Q3: I'm struggling with purification at scale. Column chromatography is not feasible, and direct crystallization gives a low-purity product. What is a robust, scalable purification strategy?
A3: Moving from lab-scale chromatography to large-scale purification requires a shift in methodology towards more scalable techniques like crystallization or salt formation.[4] For an acidic compound like 5-Fluoro-6-methoxypicolinic acid, an acid-base extraction followed by a carefully optimized crystallization is a highly effective and scalable strategy.
Scalable Purification Workflow dot graph "Purification_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];
} } Caption: A scalable workflow for purifying acidic products.
Experimental Protocol: Purification via Crystallization
-
Initial Isolation: After the reaction is complete, cool the mixture. If applicable, distill the solvent. Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate, MTBE) and wash with a saturated sodium bicarbonate solution. The product will move into the aqueous basic layer as its sodium salt.
-
Removal of Impurities: Wash the basic aqueous layer with an organic solvent (e.g., MTBE) to remove any non-polar, non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add aqueous HCl (e.g., 3M) with vigorous stirring until the pH is ~2-3. The product should precipitate as a solid.
-
Filtration: Collect the solid product by filtration and wash the filter cake with cold deionized water to remove inorganic salts.
-
Recrystallization:
-
Select an appropriate solvent system. Picolinic acid itself has high solubility in water and moderate solubility in ethanol.[5] A mixed solvent system like Ethanol/Water or Acetonitrile/Water is often a good starting point.
-
Heat the crude, damp solid in a minimal amount of the chosen hot solvent until fully dissolved.
-
Allow the solution to cool slowly and undisturbed to form large, pure crystals. Rapid cooling can trap impurities.
-
If crystallization does not initiate, consider seeding with a small crystal of pure product.
-
-
Final Isolation: Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at a moderate temperature (<40°C) to prevent decarboxylation.
| Solvent System | Polarity | Boiling Point (°C) | Notes on Use |
| Water | High | 100 | High solubility may require large volumes or co-solvent.[5] |
| Ethanol/Water | Medium-High | Variable | Excellent for many carboxylic acids. Adjust ratio to optimize recovery. |
| Acetonitrile/Water | Medium-High | Variable | Good alternative to ethanol; can provide different crystal forms. |
| Isopropanol | Medium | 82 | Can be a good single-solvent choice for moderate polarity compounds. |
Part 3: Product Stability & Handling
Q4: Is 5-Fluoro-6-methoxypicolinic acid sensitive to air, moisture, or light? What are the recommended storage conditions?
A4: While the molecule is generally stable, long-term stability requires proper storage to prevent degradation. The primary concerns are moisture and temperature.
-
Moisture: As with many carboxylic acids, it can be hygroscopic. Absorbed water can impact accurate weighing and potentially participate in degradation pathways over very long periods or at elevated temperatures.
-
Temperature: As discussed (Q2), elevated temperatures can induce decarboxylation.[1][2] This is the most significant stability risk. Storage at elevated temperatures is not recommended.
-
Air/Light: While less of a concern than temperature, it is good practice to protect complex organic molecules from prolonged exposure to air (oxygen) and UV light, which can initiate radical-based degradation pathways.
Recommended Storage:
For long-term stability, the product should be stored in a tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen), and refrigerated at 2-8°C.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the synthesis of 5-Fluoro-6-methoxypicolinic acid?
A1: The synthesis involves several potential hazards that require strict engineering controls and personal protective equipment (PPE), especially at scale.
-
Fluorinating Reagents: If the synthesis involves reagents like pyridine hydrofluoride (Olah's Reagent), extreme caution is necessary. These reagents are highly corrosive, toxic upon inhalation or skin contact, and can cause severe, deep-tissue burns that may not be immediately painful.[7][8] Always work in a certified fume hood with appropriate PPE, including acid-resistant gloves and face shield. Have calcium gluconate gel readily available as a first aid measure for skin exposure.
-
Pyridine and Derivatives: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[9][10] It can affect the central nervous system, liver, and kidneys.[10] Ensure adequate ventilation and handle in a fume hood.
-
Exothermic Reactions: Key steps, such as nitration or nucleophilic aromatic substitution, can be highly exothermic. Proper temperature monitoring and control are critical to prevent runaway reactions.
Q2: How does the presence of the fluorine atom impact the molecule's properties and subsequent reactions?
A2: The fluorine atom significantly influences the electronic properties of the pyridine ring.
-
Increased Acidity: As a highly electronegative atom, fluorine has a strong electron-withdrawing inductive effect. This effect helps to stabilize the carboxylate anion, making 5-Fluoro-6-methoxypicolinic acid a stronger acid than its non-fluorinated counterpart.
-
Reactivity: The electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution (SNAr), should there be a suitable leaving group elsewhere on the ring.
-
Metabolic Stability: In a drug development context, C-F bonds are very strong. The introduction of fluorine at this position can block potential sites of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[11] However, it is also important to consider that in some biological contexts, C-F bonds can be metabolized, potentially releasing fluoride ions.[11]
References
-
Santa Cruz Biotechnology. Hydrogen fluoride pyridine [Safety Data Sheet].
-
Wikipedia. Decarboxylation.
-
Wikipedia. Hammick reaction.
-
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids.
-
ResearchGate. Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers.
-
BLD Pharm. 5-Fluoro-6-methoxypicolinic acid.
-
ScienceDirect. Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6.
-
Santa Cruz Biotechnology. Pyridine hydrofluoride [Safety Data Sheet].
-
ResearchGate. Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI).
-
National Institutes of Health. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines.
-
Google Patents. PROCESS FOR THE PREPARATION OF 4-FLUORO-3-METHOXYANILINE.
-
Sigma-Aldrich. Pyridine-d5 [Safety Data Sheet].
-
ACS Publications. The Dark Side of Fluorine.
-
National Institutes of Health. The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids.
-
Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid.
-
NJ.gov. HAZARD SUMMARY: PYRIDINE.
-
Google Patents. Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
-
PubMed. Long-term Thermal Stability of Fluorescent Dye Used for Chiral Amino Acid Analysis on Future Spaceflight Missions.
-
BenchChem. Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies.
-
PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
-
PubMed. Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives.
-
Google Patents. Process for the preparation of 8-methoxy-quinolone-carboxylic acids.
-
Google Patents. Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][7]benzoxazine-6-carboxylic acids.
-
ResearchGate. Expression and purification of fluorinated proteins from mammalian suspension culture.
-
PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
-
ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
-
BenchChem. 5-Fluoro-6-methoxypicolinic Acid | CAS 1211534-53-0.
-
BenchChem. Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
-
BenchChem. Troubleshooting common issues in nicotinaldehyde synthesis.
-
ResearchGate. Thermal Stability of Methyl Functionalized MOF-5.
-
PubMed. Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy.
-
PubMed. Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study.
-
PubMed. Purification of a Hydrophobic Elastin-Like Protein Toward Scale-Suitable Production of Biomaterials.
-
Sigma-Aldrich. 5-Fluoro-3-methylpicolinic acid | 1256808-59-9.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 5-Fluoro-6-methoxypicolinic Acid and Its Non-Fluorinated Analog: A Medicinal Chemist's Perspective
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone technique for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of this small, highly electronegative atom can profoundly influence a molecule's metabolic stability, acidity, lipophilicity, and binding affinity.[3][4][5][6][7] This guide provides an in-depth comparison of 5-Fluoro-6-methoxypicolinic acid and its parent analog, 6-methoxypicolinic acid, offering experimental insights and data to inform rational drug design.
The Strategic Impact of a Single Fluorine Atom
The decision to introduce a fluorine atom is a calculated one, aimed at enhancing drug-like properties. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to metabolic cleavage than a carbon-hydrogen (C-H) bond.[4][8] This often translates to improved metabolic stability, blocking "soft spots" where oxidative metabolism by enzymes like cytochrome P450 would typically occur.[4][8] Furthermore, fluorine's powerful electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups and modulate the molecule's overall lipophilicity (LogP), which in turn affects solubility, membrane permeability, and target engagement.[4][5][6][7][9]
Figure 1. Chemical structures of the fluorinated analog (left) and the non-fluorinated parent compound (right).
Comparative Physicochemical Properties
The substitution of a single hydrogen atom with fluorine precipitates a cascade of changes in the molecule's fundamental physicochemical characteristics. These properties are critical predictors of a compound's pharmacokinetic behavior.
| Property | 5-Fluoro-6-methoxypicolinic acid | 6-methoxypicolinic acid | Rationale for Difference |
| CAS Number | 1211534-53-0[10][11][12] | 26893-73-2[13][14][15] | N/A |
| Molecular Formula | C₇H₆FNO₃[10][11] | C₇H₇NO₃[13][16] | Addition of one fluorine atom, removal of one hydrogen atom. |
| Molecular Weight | 171.13 g/mol [10][12] | 153.14 g/mol [13][16] | Fluorine is significantly heavier than hydrogen. |
| Predicted pKa | ~3.40[17] | ~3.52[13] | The strong electron-withdrawing inductive effect of fluorine acidifies the carboxylic acid proton, lowering the pKa.[4][5][6][7] |
| Predicted LogP | >1.0 | ~0.5-1.0 | Fluorine substitution generally increases lipophilicity, leading to a higher LogP value.[9][18][19] |
| Solubility | Lower in aqueous media | Slightly soluble in water[13] | Increased lipophilicity (higher LogP) typically corresponds to decreased aqueous solubility. |
The Causality of Fluorination: Metabolic Stability
One of the most sought-after benefits of fluorination is the enhancement of metabolic stability.[3][4][8] Aromatic rings, such as the pyridine core in our analogs, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. The C5 position in 6-methoxypicolinic acid represents a potential site for metabolic attack (a "soft spot"). The introduction of a robust C-F bond at this position effectively shields the molecule from this oxidative pathway, which can lead to a longer plasma half-life and improved bioavailability.[4][8]
Caption: Metabolic fate comparison.
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the hypothesis that fluorination enhances metabolic stability, a liver microsomal assay is the industry-standard approach. This protocol provides a self-validating system through the inclusion of appropriate controls.
Objective: To compare the rate of metabolism of 5-Fluoro-6-methoxypicolinic acid and 6-methoxypicolinic acid in the presence of human liver microsomes.
Materials:
-
Test Compounds: 5-Fluoro-6-methoxypicolinic acid, 6-methoxypicolinic acid (10 mM stocks in DMSO)
-
Positive Control: Verapamil or other known high-clearance compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid and an internal standard (e.g., Tolbutamide) for quenching
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Prepare a separate master mix for the negative control (-NADPH) without the NADPH Regeneration System.
-
-
Compound Addition:
-
Add the test compounds and positive control to the appropriate wells of the 96-well plate to achieve a final substrate concentration of 1 µM.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH Regeneration System to all wells except the -NADPH controls.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold ACN with the internal standard. The 0-minute time point serves as the baseline measurement.
-
-
Sample Processing:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Caption: Metabolic stability assay workflow.
Anticipated Outcomes and Pharmacokinetic Implications
Based on established principles of medicinal chemistry, the results of the metabolic stability assay are expected to show a significantly longer in vitro half-life for 5-Fluoro-6-methoxypicolinic acid compared to its non-fluorinated analog.[3][4][8]
-
Improved Bioavailability: Reduced first-pass metabolism in the liver can lead to higher systemic exposure after oral dosing.[9][20]
-
Longer Half-Life: Slower metabolic clearance typically results in a longer duration of action, potentially allowing for less frequent dosing.[8]
-
Altered Target Affinity: The change in electronic distribution caused by the fluorine atom can influence hydrogen bonding and other interactions within a target protein's binding pocket, which may increase or decrease potency.[3][4]
-
Enhanced Membrane Permeability: The increased lipophilicity (LogP) of the fluorinated compound may improve its ability to cross cellular membranes, which is crucial for reaching intracellular targets.[5][6][7]
Conclusion
The comparison between 5-Fluoro-6-methoxypicolinic acid and 6-methoxypicolinic acid serves as a classic case study in the power of strategic fluorination. The introduction of a single fluorine atom is predicted to render the molecule more acidic, more lipophilic, and, most critically, more resistant to oxidative metabolism. These modifications are foundational strategies in medicinal chemistry to overcome pharmacokinetic challenges and enhance the therapeutic potential of lead compounds. The experimental protocol provided herein offers a robust framework for validating these anticipated benefits, guiding the data-driven optimization of next-generation drug candidates.
References
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- Fujita, M. (1983). [Pharmacokinetic studies on fluorinated pyrimidine in cancer cell and tissue]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 10(4 Pt 2), 1101-9.
- Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. RSC Medicinal Chemistry.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Gupta, O. (2024). Role of Fluorine in Drug Design and Drug Action.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(9), 3705-3723.
- Pazdur, R., et al. (2000). The oral fluorinated pyrimidines. Cancer, 88(S12), 2899-2909.
- Teijin Pharma Limited. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Teijin Pharma.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Inno Pharmchem.
- ChemicalBook. (n.d.). 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 26893-73-2. ChemicalBook.
- ChemicalBook. (n.d.).
- Benchchem. (n.d.). 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0. Benchchem.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8377-8413.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Sigma-Aldrich.
- MySkinRecipes. (n.d.). 5-Fluoro-6-methoxypicolinic acid. MySkinRecipes.
- BLD Pharm. (n.d.). 26893-73-2|6-Methoxypicolinic acid. BLD Pharm.
- Sigma-Aldrich. (n.d.). 6-Methoxypyridine-2-carboxylic acid 97%. Sigma-Aldrich.
- BLD Pharm. (n.d.). 1211534-53-0|5-Fluoro-6-methoxypicolinic acid. BLD Pharm.
- ChemicalBook. (n.d.). 5-FLUORO-6-METHOXY-3-PYRIDINECARBOXYLIC ACID | 953780-42-2. ChemicalBook.
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 11. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]
- 12. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 13. 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 26893-73-2 [chemicalbook.com]
- 14. 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 15. 26893-73-2|6-Methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 16. 6-Methoxypyridine-2-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. 5-FLUORO-6-METHOXY-3-PYRIDINECARBOXYLIC ACID | 953780-42-2 [amp.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 20. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 5-Fluoro-6-methoxypicolinic Acid Derivatives: A Guide for Researchers
The strategic incorporation of fluorine atoms and methoxy groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall biological efficacy. Within this context, the 5-fluoro-6-methoxypicolinic acid backbone presents a promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives of 5-fluoro-6-methoxypicolinic acid, with a focus on their potential as anticancer and antimicrobial agents. The information herein is synthesized from available preclinical data to aid researchers, scientists, and drug development professionals in navigating the structure-activity relationships of this compound class.
The 5-Fluoro-6-methoxypicolinic Acid Scaffold: A Privileged Structure
5-Fluoro-6-methoxypicolinic acid is a pyridine carboxylic acid derivative characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 6-position. This substitution pattern is critical to its biological potential. The high electronegativity of the fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing pKa and improving metabolic stability.[1] The methoxy group can serve as a hydrogen bond acceptor and influence the molecule's conformation and lipophilicity. This unique combination of functional groups makes the parent molecule an attractive starting point for the synthesis of diverse derivatives with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2]
Anticancer Activity: A Focus on Picolinamide Derivatives
While direct comparative studies on a broad series of 5-fluoro-6-methoxypicolinic acid derivatives are emerging, valuable insights can be drawn from structurally related picolinamide analogs. Research into novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has demonstrated the potential of this class of compounds to inhibit the proliferation of various human cancer cell lines.[3]
A study focused on a series of these picolinamide derivatives revealed that modifications to the core structure significantly impact their cytotoxic effects. For instance, the introduction of different substituents on the phenylamino ring led to a range of inhibitory concentrations (IC₅₀) against human liver cancer (HepG2) and human colon carcinoma (HCT116) cell lines.[3]
Comparative Cytotoxicity of Picolinamide Derivatives
| Compound ID | R Group | HepG2 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 5a | 4-fluorophenyl | >50 | >50 |
| 5e | 4-chlorophenyl | 10.3 | 8.7 |
| 5q | 3-trifluoromethyl-4-chlorophenyl | 3.2 | 2.8 |
| Sorafenib | (Reference Drug) | 3.9 | 4.5 |
| Data synthesized from a study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which share the picolinamide core.[3] |
The data suggests that the electronic properties and steric bulk of the substituents play a crucial role in determining the anticancer potency. The derivative 5q , with a 3-trifluoromethyl-4-chlorophenyl group, exhibited the most potent activity, even surpassing the efficacy of the established anticancer drug Sorafenib against the tested cell lines.[3] This highlights the potential for significant gains in anticancer activity through strategic derivatization of the picolinamide scaffold.
Proposed Mechanism of Anticancer Action
The anticancer activity of these picolinamide derivatives is believed to stem from their ability to induce apoptosis and inhibit angiogenesis. In vivo studies with the potent analog 5q in a colon carcinoma mouse model demonstrated a significant reduction in tumor progression. This was associated with the suppression of new blood vessel formation (anti-angiogenesis) and the induction of programmed cell death (apoptosis) and necrosis within the tumor tissue.[3]
Caption: Proposed mechanism of anticancer action for picolinamide derivatives.
Antimicrobial Potential: Exploring Hydrazone Derivatives
The derivatization of carboxylic acids into hydrazones is a well-established strategy in medicinal chemistry to generate compounds with a broad spectrum of biological activities, including antimicrobial effects.[4] While specific studies on 5-fluoro-6-methoxypicolinic acid hydrazones are limited, the broader class of hydrazones derived from heterocyclic cores has shown significant promise.
Hydrazones possess the azometine –NHN=CH– group, which is crucial for their biological activity.[5] The synthesis of hydrazone derivatives from various heterocyclic carboxylic acid hydrazides and their subsequent evaluation against bacterial and fungal strains have demonstrated their potential as effective antimicrobial agents.[4]
Key Features of Antimicrobial Hydrazones:
-
Broad Spectrum Activity: Many hydrazone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]
-
Mechanism of Action: The antimicrobial action of hydrazones is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways.
-
Structure-Activity Relationship: The nature of the aldehyde or ketone condensed with the hydrazide, as well as the substituents on the heterocyclic ring, significantly influences the antimicrobial potency.
The synthesis of hydrazones from 5-fluoro-6-methoxypicolinic acid hydrazide would be a logical next step to explore the antimicrobial potential of this scaffold. The electron-withdrawing fluorine and electron-donating methoxy groups on the picolinic acid ring could modulate the electronic and steric properties of the resulting hydrazones, potentially leading to enhanced antimicrobial activity.
Experimental Protocols
Synthesis of Picolinamide Derivatives (General Procedure)
This protocol is a generalized representation based on standard amide coupling reactions.
-
Activation of Carboxylic Acid: To a solution of 5-fluoro-6-methoxypicolinic acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of picolinamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a reference drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Future Directions and Conclusion
The 5-fluoro-6-methoxypicolinic acid scaffold holds considerable promise for the development of novel therapeutic agents. The preliminary data from related picolinamide derivatives suggest a strong potential for potent anticancer activity, warranting further investigation into a broader range of derivatives of this specific scaffold. Key areas for future research include:
-
Synthesis of Diverse Libraries: The synthesis and biological evaluation of a wide array of derivatives, including amides, esters, and hydrazones, of 5-fluoro-6-methoxypicolinic acid are crucial to establish a comprehensive structure-activity relationship.
-
Antimicrobial Screening: A thorough screening of these new derivatives against a panel of clinically relevant bacterial and fungal strains is necessary to uncover their antimicrobial potential.
-
Mechanistic Studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.
References
- Jubeen, F., et al. (2019).
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.
- P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines. (n.d.). NIH.
- Biological Activity of Novel 5-Fluoroisoquinoline Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
- Structure-Activity Relationship of USP5 Inhibitors. (2021). PubMed.
- Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. (2018). PubMed.
- Structure activity relationship study of compounds 10 and 6. (n.d.).
- Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (n.d.). NIH.
- [A comparative study of the antiviral activity of chemical compounds concerning the orthopoxviruses experiments in vivo]. (n.d.). PubMed.
- Structure-activity relationship of compounds 4, 5, 6, and 7. (n.d.).
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). PubMed.
- Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. (1990). PubMed.
- (PDF) Synthesis, Spectroscopic Studies and Antimicrobial Activity of Novel Aromatic Hydrazones Derived from 1-Hydralazinophthalazine. (2016).
- Comparative Analysis of the Antiviral Activity of Various Drugs Based on 6-Fluoro-3-Hydroxy-2-Pyrazinecarboxamide (Favipiravir) Against COVID-19 | Request PDF. (2025).
- 5-Fluoro-6-methoxypicolinic acid. (n.d.). MySkinRecipes.
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). PMC.
- Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. (2023). PMC.
- Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues. (2019). PubMed.
- Spectral characterization, molecular modeling and antimicrobial studies on hydrazone metal complexes of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)
- Antimicrobial Activity of Some Steroidal Hydrazones. (n.d.). PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Analysis and Confirmation of 5-Fluoro-6-methoxypicolinic Acid
In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring therapeutic efficacy and safety. Picolinic acid derivatives, in particular, are privileged scaffolds found in a range of pharmacologically active compounds. This guide provides an in-depth, experience-driven walkthrough for the comprehensive structural analysis of 5-Fluoro-6-methoxypicolinic acid, a key building block in contemporary medicinal chemistry.
We will move beyond rote procedural descriptions to explore the causality behind our analytical choices. Each step is designed to create a self-validating data package, ensuring the highest degree of scientific integrity. This guide will compare the target molecule with its close structural analogs—5-fluoropicolinic acid and 6-methoxypicolinic acid—to highlight the specific analytical signatures imparted by each functional group.
The Analytical Imperative: Why Rigorous Confirmation Matters
5-Fluoro-6-methoxypicolinic acid incorporates three key pharmacophoric elements onto a pyridine ring: a carboxylic acid, a methoxy group, and a fluorine atom. The specific placement of the fluorine atom at the 5-position and the methoxy group at the 6-position is critical. Isomeric impurities could lead to vastly different biological activities or toxicological profiles. Therefore, our analytical strategy must unambiguously confirm this precise substitution pattern.
The Multi-Technique Approach to Unambiguous Confirmation
No single analytical technique is sufficient for complete structural elucidation. We will employ a synergistic workflow, where each method provides a unique piece of the structural puzzle.
Caption: Synergistic workflow for structural confirmation.
Mass Spectrometry (MS) for Molecular Formula Validation
The First Question: What is its Mass?
Before delving into the intricacies of atomic arrangement, we must first confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS), is the gold standard.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like methanol or acetonitrile. Dilute to a final concentration of 10-50 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization of the acidic picolinic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI):
-
Mode: Electrospray Ionization (ESI) in both positive and negative ion modes. The carboxylic acid will readily deprotonate in negative mode ([M-H]⁻), while the pyridine nitrogen can be protonated in positive mode ([M+H]⁺).
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Analysis: Compare the measured exact mass to the theoretical mass.
-
Expected Results & Interpretation: For 5-Fluoro-6-methoxypicolinic acid (C₇H₆FNO₃), the expected monoisotopic mass is 171.0332.
-
[M+H]⁺ (Positive Mode): Theoretical m/z = 172.0410.
-
[M-H]⁻ (Negative Mode): Theoretical m/z = 170.0254.
A measured mass within a 5 ppm error margin of the theoretical mass provides strong evidence for the correct elemental formula. This initial step is crucial as it immediately rules out numerous potential impurities or incorrect products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for elucidating the precise connectivity of atoms. For this molecule, a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is essential.
The Causality Behind NMR Choices:
-
¹H NMR: Reveals the number of different proton environments and their neighboring protons through spin-spin coupling. This is key to confirming the substitution pattern on the pyridine ring.
-
¹³C NMR: Shows the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of the fluorine and methoxy groups.
-
¹⁹F NMR: Directly observes the fluorine atom, and its coupling to nearby protons provides definitive proof of its location on the ring.
A Researcher's Guide to Evaluating the In Vitro Efficacy of Picolinic Acid-Based Compounds: A Focus on Fluorinated and Methoxylated Scaffolds
For researchers, scientists, and drug development professionals, the pyridine-2-carboxylic acid (picolinic acid) scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The strategic introduction of fluorine and methoxy substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides an in-depth, technical framework for assessing the in vitro efficacy of novel picolinic acid-based compounds, with a particular focus on the promising, yet underexplored, 5-Fluoro-6-methoxypicolinic acid backbone.
The Rationale for Fluorination and Methoxylation
The incorporation of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, binding affinity, and membrane permeability. Similarly, a methoxy group can alter a compound's lipophilicity and hydrogen bonding capacity, impacting its target engagement. The combination of these two moieties on the picolinic acid scaffold presents a compelling strategy for the development of novel therapeutics. While extensive comparative data for the 5-Fluoro-6-methoxypicolinic acid core is still emerging, studies on analogous structures provide a strong rationale for its investigation.
Comparative In Vitro Efficacy of Picolinic Acid Derivatives
To contextualize the potential of 5-Fluoro-6-methoxypicolinic acid-based compounds, it is instructive to examine the in vitro activity of structurally related molecules. The following table summarizes efficacy data from various studies on picolinic acid derivatives, highlighting the impact of different substitutions and therapeutic areas.
| Compound Class | Target Organism/Cell Line | Assay Type | Efficacy Metric (Value) | Reference |
| Rhenium(I) tricarbonyl complex of 3,5-difluoropyridine-2-carboxylic acid | Vero, HeLa, A549 | Cytotoxicity | LC50: 9.0 µg/mL (Vero), 15.8 µg/mL (HeLa), 20.9 µg/mL (A549) | [2][3] |
| Chloro-substituted picolinamide derivatives | Rhizoctonia solani | Antifungal | ED50: 29.08 µg/mL | [4] |
| Chloro-substituted picolinamide derivatives | Alternaria alternata | Antifungal | ED50: 33.90 µg/mL | [4] |
| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | Antifungal | Increased antimycotic activity compared to fluconazole | [5] |
This data underscores the potential of fluorinated and methoxylated picolinic acid derivatives across different therapeutic modalities. The cytotoxicity observed with the difluorinated picolinic acid complex suggests potential for anticancer applications, while the antifungal activity of other derivatives highlights their promise as anti-infective agents.
Experimental Workflows for Efficacy Assessment
A systematic in vitro evaluation is crucial to determine the therapeutic potential of novel 5-Fluoro-6-methoxypicolinic acid-based compounds. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for the in vitro evaluation of novel compounds.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-Fluoro-6-methoxypicolinic acid-based compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay
If the hypothesized mechanism of action involves the inhibition of a specific enzyme, a direct enzyme inhibition assay is essential.
Principle: The activity of a purified enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity indicates inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of the 5-Fluoro-6-methoxypicolinic acid-based compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and compound dilutions. Include a no-enzyme control, a no-substrate control, and a vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the initial reaction velocities for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Potential Signaling Pathways
Picolinic acid and its derivatives can modulate various cellular signaling pathways. The specific pathway affected will depend on the cellular context and the specific substitutions on the picolinic acid core. For anticancer applications, pathways involved in cell proliferation, apoptosis, and angiogenesis are of particular interest.
Caption: A simplified diagram of a potential anticancer mechanism of action.
Conclusion
The 5-Fluoro-6-methoxypicolinic acid scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative efficacy data is currently limited, the information available for structurally related compounds provides a strong impetus for further investigation. By employing the systematic in vitro evaluation workflows and detailed protocols outlined in this guide, researchers can effectively characterize the biological activity of their novel compounds, elucidate their mechanisms of action, and pave the way for the development of next-generation therapeutics.
References
- Matlou, M. L., Malan, F., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. JBIC Journal of Biological Inorganic Chemistry.
-
ResearchGate. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Retrieved from [Link]
-
Science Alert. (n.d.). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Retrieved from [Link]
- Google Patents. (n.d.). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
-
PubMed Central. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Retrieved from [Link]
-
EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]
- Google Patents. (n.d.). US20070265326A1 - Novel compounds.
-
PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
IJIRT. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. Retrieved from [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Evaluation of Heterocyclic Carboxylic Acid Derivatives
This guide provides a comparative analysis of the in vivo evaluation of two distinct classes of compounds that share key structural motifs with 5-Fluoro-6-methoxypicolinic acid: Fluoronaphthyridine Antibacterials and Picolinic Acid-based/Quinazoline Anticancer Agents . By examining the experimental designs, key performance indicators, and mechanistic insights from these related fields, we can establish a robust framework for the potential in vivo development of novel compounds derived from the target scaffold.
Section 1: Comparative In Vivo Efficacy of Structurally Related Scaffolds
The true test of a therapeutic compound lies in its performance within a complex biological system. Here, we compare the in vivo efficacy of two classes of compounds, highlighting the different animal models and endpoints used to assess their therapeutic potential.
Fluoronaphthyridine Antibacterials: Combating Systemic Infections
Compounds structurally analogous to fluoroquinolone antibiotics, such as fluoronaphthyridine derivatives, are primarily evaluated for their ability to resolve bacterial infections in vivo. A key example is BMY 40062 , a fluoronaphthyridone with potent antibacterial activity.[1][2]
Experimental Model: The most common model for assessing in vivo antibacterial efficacy is the murine systemic infection model, often referred to as a mouse protection test.[1][3] In this model, mice are infected with a lethal dose of a pathogenic bacterium, and the ability of the test compound to prevent mortality is measured.
Efficacy Endpoints: The primary endpoint is the protective dose 50 (PD50) , which is the dose of the drug required to protect 50% of the infected animals from death.[1] This is a robust measure of in vivo potency.
Comparative Performance: As shown in the table below, the in vivo efficacy of BMY 40062 was compared to established antibiotics like ciprofloxacin and ofloxacin against various bacterial strains.
| Compound | Bacterial Strain | Route of Administration | PD50 (mg/kg) | Reference |
| BMY 40062 | Staphylococcus aureus | Oral | Lower than Ciprofloxacin | [1] |
| BMY 40062 | Enterobacteriaceae | Oral | Generally higher than Ciprofloxacin | [1] |
| Ciprofloxacin | Staphylococcus aureus | Oral | - | [1] |
| Ciprofloxacin | Enterobacteriaceae | Oral | - | [1] |
| Ofloxacin | Staphylococcus aureus | Oral | - | [1] |
| Ofloxacin | Enterobacteriaceae | Oral | - | [1] |
Note: Specific PD50 values were not provided in the abstract, but relative potencies were described.
The data indicates that while BMY 40062 shows superior in vivo efficacy against Gram-positive organisms like Staphylococcus aureus compared to ciprofloxacin, its activity against Gram-negative Enterobacteriaceae is slightly lower.[1] This highlights the importance of testing against a panel of relevant pathogens to understand the in vivo spectrum of activity.
Picolinic Acid and Quinazoline Analogs: Inhibiting Tumor Growth
In the realm of oncology, the parent scaffold, picolinic acid, has demonstrated antitumor activity.[4] More complex heterocyclic systems like quinazolines, which are also nitrogen-containing aromatic structures, have been extensively developed as anticancer agents, with several approved drugs on the market.[5][6]
Experimental Model: The gold standard for evaluating the in vivo efficacy of anticancer compounds is the subcutaneous xenograft model .[7][8][9] In this model, human cancer cells are implanted under the skin of immunodeficient mice, where they form a solid tumor. The effect of the test compound on tumor growth is then monitored over time.
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.
-
Mean Survival Time: An increase in the lifespan of tumor-bearing mice following treatment.[10]
-
Tumor Weight: The final weight of the excised tumor at the end of the study.[10]
Comparative Performance: A study on novel quinazoline derivatives demonstrated significant tumor growth inhibition in murine tumor models.[10] For instance, compound 21, a 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3H)-one, showed promising anticancer activity in both Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models.[10]
| Compound | Cancer Model | Dose (mg/kg) | Primary Outcome | Reference |
| Picolinic Acid | Ehrlich Ascites Tumor | - | Retarded tumor growth, increased survival | [4] |
| Compound 21 (Quinazoline derivative) | Ehrlich Ascites Carcinoma (EAC) | 20 | Enhanced mean survival time | [10] |
| Compound 12 (Quinazoline derivative) | Dalton's Ascites Lymphoma (DLA) | 20 | Significant reduction in tumor volume and weight | [10] |
These studies underscore the utility of rodent cancer models in providing clear, quantitative data on the in vivo antitumor potential of novel chemical entities.
Section 2: In Vivo Pharmacokinetics and Safety Assessment
A compound's in vivo efficacy is intrinsically linked to its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its safety profile.
Pharmacokinetic Profiles
Fluoronaphthyridines: The pharmacokinetic properties of fluoroquinolone-type compounds are well-characterized. They generally exhibit moderate to excellent oral bioavailability and long elimination half-lives.[11] For BMY 40062, studies in mice revealed a longer half-life, higher maximum serum concentration (Cmax), and greater area under the curve (AUC) compared to ciprofloxacin after oral administration.[1] These favorable PK parameters likely contribute to its potent in vivo efficacy. The 24-hour AUC/MIC ratio is a key pharmacodynamic predictor of bacterial killing for fluoroquinolones.[11]
Picolinic Acid/Quinazolines: The PK of novel anticancer agents is highly variable and compound-specific. Early in vivo studies will typically determine key parameters such as bioavailability, half-life, and tissue distribution to inform dosing schedules for efficacy studies.
Safety and Toxicology
Acute Toxicity Studies: A crucial first step in the in vivo characterization of any new compound is an acute toxicity study. This is typically performed in two rodent species (e.g., mice and rats) to determine the maximum tolerated dose (MTD) and to identify any immediate signs of toxicity.[12][13][14][15] The study involves administering a single, high dose of the compound and observing the animals for a period of up to 14 days for any adverse effects or mortality.[12]
Hematological and Biochemical Analysis: In more extensive efficacy or toxicology studies, blood samples are often collected to assess the impact of the compound on hematological parameters (e.g., red and white blood cell counts) and to look for markers of liver or kidney toxicity.[10][16]
Section 3: Experimental Protocols - A Step-by-Step Guide
To ensure the reproducibility and validity of in vivo studies, detailed and standardized protocols are essential. Below are representative protocols for the key in vivo models discussed.
Murine Systemic Infection Model (Mouse Protection Test)
This protocol is designed to evaluate the in vivo efficacy of a novel antibacterial agent.
Objective: To determine the Protective Dose 50 (PD50) of a test compound against a lethal bacterial infection.
Materials:
-
Test compound and vehicle
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
Porcine gastric mucin (to enhance infection)
-
6-8 week old mice
-
Syringes and needles for injection
Protocol Steps:
-
Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline containing 5% porcine gastric mucin to the desired concentration (e.g., 1 x 10^7 CFU/mL).[3]
-
Infection: Inject each mouse intraperitoneally (IP) with a lethal dose of the bacterial suspension (typically 0.5 mL).
-
Treatment: At a specified time post-infection (e.g., 1 and 6 hours), administer the test compound to groups of mice at various dose levels. Include a vehicle control group and a positive control group (an established antibiotic).
-
Observation: Monitor the mice for mortality and signs of morbidity for a period of 7-14 days.
-
Data Analysis: Calculate the PD50 value using a suitable statistical method (e.g., probit analysis).
Caption: Workflow for Murine Systemic Infection Model.
Subcutaneous Xenograft Tumor Model
This protocol is a standard method for assessing the in vivo efficacy of novel anticancer compounds.[7][8][9][17]
Objective: To evaluate the ability of a test compound to inhibit the growth of human tumors in immunodeficient mice.
Materials:
-
Human cancer cell line
-
Cell culture medium and reagents
-
Matrigel (optional, to aid tumor establishment)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Calipers for tumor measurement
-
Test compound and vehicle
Protocol Steps:
-
Cell Preparation: Culture human cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in a mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[8][17]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7][17]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Treatment: Administer the test compound and vehicle to their respective groups according to a predetermined dosing schedule (e.g., daily, once weekly).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length/2.[8]
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size, or for a set duration. Euthanize the mice and excise the tumors for weighing and further analysis.
Caption: Experimental Workflow for a Subcutaneous Xenograft Study.
Section 4: Conclusion and Future Directions
While direct in vivo data for derivatives of 5-Fluoro-6-methoxypicolinic acid remains to be published, this comparative guide illustrates a clear and well-trodden path for their preclinical evaluation. The in vivo studies of fluoronaphthyridine antibacterials and picolinic acid/quinazoline-based anticancer agents provide robust frameworks and valuable benchmarks.
For researchers embarking on the in vivo assessment of novel 5-Fluoro-6-methoxypicolinic acid derivatives, the key takeaways are:
-
Model Selection is Key: The choice of in vivo model—be it a systemic infection model for an antibacterial or a xenograft model for an anticancer agent—is dictated by the therapeutic hypothesis.
-
Quantitative Endpoints are Crucial: Efficacy must be measured using objective and quantitative endpoints such as PD50 or percent tumor growth inhibition.
-
PK/PD and Safety are Integral: A thorough understanding of a compound's pharmacokinetic profile and a preliminary assessment of its safety are essential for interpreting efficacy data and for guiding further development.
By leveraging the methodologies and insights from these related chemical spaces, the path to translating novel 5-Fluoro-6-methoxypicolinic acid derivatives from the bench to potential clinical applications can be navigated with greater confidence and scientific rigor.
References
-
protocols.io.
-
Protocol Online.
-
ciberonc.es.
-
National Institutes of Health.
-
PubMed.
-
PubMed.
-
Bio-Techne.
-
biologydiscussion.com.
-
BenchChem.
-
National Institutes of Health.
-
Yeasen.
-
PubMed.
-
nepis.epa.gov.
-
PubMed.
-
SciSpace.
-
MDPI.
-
Semantic Scholar.
-
PubMed.
-
National Institutes of Health.
-
pubs.rsc.org.
-
fda.gov.
-
National Institutes of Health.
-
ACS Publications.
-
National Institutes of Health.
-
ImQuest BioSciences.
-
arkat-usa.org.
-
National Institutes of Health.
-
National Institutes of Health.
-
PubMed.
-
The Joint Research Centre - EU Science Hub.
-
MDPI.
-
Frontiers.
-
National Institutes of Health.
-
National Institutes of Health.
-
ACS Publications.
-
National Institutes of Health.
-
National Institutes of Health.
-
[1,8-Naphthyridines VII. New substituted 5-amino[1][7][8]triazolo[4,3-a][7][18]naphthyridine-6-carboxamides and their isosteric analogues, exhibiting notable anti-inflammatory and/or analgesic activities, but no acute gastrolesivity.]([Link]) Semantic Scholar.
-
Ossila.
-
PubMed.
-
National Institutes of Health.
Sources
- 1. In vitro and in vivo antibacterial activities of BMY 40062, a new fluoronaphthyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoronaphthyridines and quinolones as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imquestbio.com [imquestbio.com]
- 4. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. LLC cells tumor xenograft model [protocols.io]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. fda.gov [fda.gov]
- 14. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yeasenbio.com [yeasenbio.com]
- 18. biologydiscussion.com [biologydiscussion.com]
A Comparative Analysis for Advanced Research: 5-Fluoro-6-methoxypicolinic Acid vs. 6-chloropicolinic Acid
Executive Summary
Picolinic acid and its derivatives are foundational scaffolds in medicinal chemistry and agrochemical development. Their ability to chelate metals and participate in diverse biological interactions makes them privileged structures for generating novel active compounds. This guide presents a detailed comparative analysis of two key halogenated picolinic acid derivatives: 5-Fluoro-6-methoxypicolinic acid and 6-chloropicolinic acid. We will delve into their distinct physicochemical properties, reactivity profiles, and biological applications, supported by experimental data and validated protocols. The objective is to provide researchers, chemists, and drug development professionals with the in-depth insights required to make informed decisions when selecting a scaffold for synthesis, lead optimization, and targeted biological assays.
Introduction: The Strategic Importance of Substitution on the Picolinic Acid Core
The pyridine-2-carboxylic acid (picolinic acid) framework is a versatile building block. The strategic placement of substituents on the pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its biological activity. The two compounds under review, 5-Fluoro-6-methoxypicolinic acid and 6-chloropicolinic acid, exemplify how subtle changes in substitution can lead to vastly different applications. While 6-chloropicolinic acid is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals[1], 5-Fluoro-6-methoxypicolinic acid is a more recent entrant, showing significant promise in the development of novel herbicides[2]. This guide will dissect these differences from a chemical and biological perspective.
Part 1: Physicochemical and Spectroscopic Profile
A molecule's fundamental properties dictate its behavior in both chemical reactions and biological systems. The substitution of a fluorine and methoxy group versus a single chlorine atom creates significant differences in polarity, hydrogen bonding potential, and molecular weight.
Comparative Physicochemical Data
The following table summarizes the key properties of the two compounds. It is crucial to note that while extensive experimental data exists for 6-chloropicolinic acid, some properties for 5-Fluoro-6-methoxypicolinic acid are based on computational predictions and should be experimentally verified.
| Property | 5-Fluoro-6-methoxypicolinic Acid | 6-chloropicolinic Acid | Rationale for Difference |
| CAS Number | 1211534-53-0[2][3] | 4684-94-0[4][5] | N/A |
| Molecular Formula | C₇H₆FNO₃[2][6] | C₆H₄ClNO₂[4][5] | Different substituents (F, OCH₃ vs. Cl). |
| Molecular Weight | 171.13 g/mol [2] | 157.55 g/mol [4] | The addition of a methoxy group and the F vs. Cl mass difference. |
| Appearance | Crystalline Powder (Predicted) | White to off-white crystalline powder[1][7] | Both are typically solids at room temperature. |
| Melting Point | Not available | 190-193 °C[5][8] | The greater polarity and potential for intermolecular interactions in 6-chloropicolinic acid may contribute to a higher melting point. |
| pKa (Predicted) | ~3.0-3.5 | ~3.27[7] | The electron-withdrawing nature of the halogen and the pyridine nitrogen lowers the pKa of the carboxylic acid compared to benzoic acid. The combined effects of F and OCH₃ likely result in a similar pKa to the Cl substituent. |
| XLogP3 (Predicted) | Not available | 1.7[4][9] | The methoxy group in the 5-fluoro analogue may slightly increase lipophilicity compared to the chloro analogue, though this is counteracted by the polarity of the oxygen. |
| Hydrogen Bond Donors | 1[9] | 1[9][10] | From the carboxylic acid proton. |
| Hydrogen Bond Acceptors | 4 (Predicted) | 3[9][10] | The 5-fluoro analogue has an additional acceptor site at the methoxy oxygen. |
Comparative Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The key distinguishing features would be apparent in ¹H NMR, ¹⁹F NMR (for the fluoro-compound), and mass spectrometry.
| Spectrum | 5-Fluoro-6-methoxypicolinic Acid (Predicted) | 6-chloropicolinic Acid (Experimental/Predicted) |
| ¹H NMR | Aromatic protons showing coupling to fluorine; a singlet for the methoxy group (~3.9-4.1 ppm). | Three distinct aromatic protons. |
| ¹³C NMR | Carbon signals showing C-F coupling; a signal for the methoxy carbon (~55-60 ppm). | Six distinct carbon signals. |
| ¹⁹F NMR | A singlet or doublet in the typical aromatic fluorine region. | N/A |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 170.03[2] | [M-H]⁻ at m/z 155.98[4][11] |
Part 2: Synthesis and Chemical Reactivity
The synthetic accessibility and subsequent reactivity of these molecules are critical considerations for any research program.
Synthetic Pathways
6-chloropicolinic acid is commonly synthesized via the oxidation of 2-chloro-6-methylpyridine or by the hydrolysis of 2-chloro-6-trichloromethylpyridine with concentrated sulfuric acid[8]. The latter is an established industrial route that provides the product in high yield[8].
5-Fluoro-6-methoxypicolinic acid , being a more specialized reagent, has less documented public synthesis information. However, a plausible route can be derived from literature precedents involving nucleophilic aromatic substitution on di-halogenated pyridines[12][13]. A likely precursor would be a 5,6-dihalopicolinate, where the halogen at the 6-position is selectively displaced by methoxide, followed by hydrolysis of the ester. The regioselectivity of such reactions is a critical factor, often dictated by the choice of solvent and temperature[13].
Comparative Reactivity: An Electronic Perspective
The reactivity of the pyridine ring is governed by the electronic effects of its substituents. The chlorine atom in 6-chloropicolinic acid is an electron-withdrawing group (via induction) and deactivates the ring towards electrophilic substitution, while directing incoming groups to the ortho and para positions. More importantly, the chloro group is a leaving group, making the 6-position susceptible to nucleophilic aromatic substitution.
In 5-Fluoro-6-methoxypicolinic acid, the electronics are more complex.
-
Fluorine (at C-5): Strongly electron-withdrawing via induction, deactivating the ring.
-
Methoxy (at C-6): Electron-donating via resonance but electron-withdrawing via induction. The resonance effect typically dominates, making it an activating group.
-
Carboxylic Acid (at C-2): A strong electron-withdrawing and deactivating group.
This interplay dictates the molecule's reactivity. The methoxy group makes the 6-position less susceptible to nucleophilic attack compared to the chloro-analogue. Conversely, the electronic landscape may open up different possibilities for electrophilic substitution or metal-catalyzed cross-coupling reactions.
Caption: Comparative electronic influences on the pyridine ring.
Part 3: Biological Activity and Applications
The structural differences between the two molecules translate directly into distinct biological applications and potential mechanisms of action.
6-chloropicolinic acid is a versatile intermediate. It is a key building block for Sorafenib, a multi-kinase inhibitor used in cancer therapy[8]. It also serves as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides[1]. Its utility stems from the reactivity of the chlorine atom, which allows for its displacement to build more complex molecules[1].
5-Fluoro-6-methoxypicolinic acid is highlighted for its role in developing novel synthetic auxin herbicides[2]. Synthetic auxins disrupt plant growth by mimicking the plant hormone indole-3-acetic acid. The specific combination of fluorine and methoxy substituents is likely crucial for binding to the auxin receptor complex (TIR1/AFB). The introduction of fluorine is a common strategy in drug and agrochemical design to enhance metabolic stability and binding affinity[14].
Experimental Workflow: Comparative Cytotoxicity Assay
To provide a practical framework for comparison, this section details a protocol to assess the general cytotoxicity of both compounds against a relevant cell line (e.g., a human cancer cell line like HCT116 for colorectal cancer, given the applications of related compounds[15]).
Caption: Workflow for comparative in vitro cytotoxicity testing.
Protocol: MTT Assay for Cytotoxicity
This protocol is designed to be a self-validating system by including vehicle controls and a positive control.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Fluoro-6-methoxypicolinic acid and 6-chloropicolinic acid on HCT116 cells.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
5-Fluoro-6-methoxypicolinic acid and 6-chloropicolinic acid
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Doxorubicin (Positive Control)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette, incubator, plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Causality: This density ensures cells are in the logarithmic growth phase during treatment.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each test compound and Doxorubicin in DMSO.
-
Perform serial dilutions in complete medium to create 2X working solutions (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Prepare a vehicle control (DMSO in medium) at the same final concentration as the highest compound concentration.
-
Causality: Using a 2X concentration allows for the addition of an equal volume to the cells, minimizing volume differences.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the 2X working solutions to the appropriate wells (in triplicate). This dilutes the compounds to their final 1X concentration.
-
Add 100 µL of the vehicle control solution to the control wells.
-
Add 100 µL of fresh medium to "blank" wells (no cells).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
After 48 hours, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Causality: This step directly measures metabolic activity, which is a proxy for cell viability.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader, using the blank wells for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) to calculate the IC₅₀ value for each compound.
-
Conclusion
The choice between 5-Fluoro-6-methoxypicolinic acid and 6-chloropicolinic acid is highly dependent on the strategic goals of the research.
-
6-chloropicolinic acid is the workhorse intermediate. Its value lies in the reactivity of the C-Cl bond, making it an ideal starting point for syntheses that require nucleophilic displacement to build molecular complexity. It is well-documented, commercially available, and has a proven track record in both pharmaceutical and agrochemical synthesis[1][8].
-
5-Fluoro-6-methoxypicolinic acid represents a more tailored scaffold for lead optimization. The introduction of fluorine can impart desirable properties like increased metabolic stability and enhanced binding interactions, while the methoxy group significantly alters the ring's electronics and potential for further functionalization[2][14]. It is the superior choice for projects specifically exploring structure-activity relationships where fluorine's unique properties are hypothesized to be beneficial, such as in the development of novel synthetic auxins[2].
Ultimately, understanding the fundamental differences in their structure, reactivity, and known biological roles empowers researchers to select the optimal building block, saving valuable time and resources in the discovery pipeline.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid. Available: [Link]
-
CAS Common Chemistry (n.d.). 6-Chloropicolinic acid. Available: [Link]
-
IndiaMART (n.d.). 6-CHLOROPICOLINIC ACID CHEMICAL. Available: [Link]
-
SpectraBase (2026). 6-Chloropicolinic acid. Available: [Link]
-
PubChemLite (2025). 6-chloropicolinic acid (C6H4ClNO2). Available: [Link]
-
MySkinRecipes (n.d.). 5-Fluoro-6-methoxypicolinic acid. Available: [Link]
-
Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1963-1967. Available: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Note: While not directly from the search, this is a foundational review on the topic mentioned). A similar concept is discussed in: El-Gendy, M. A., & Ayyad, S. N. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 10(49), 29421–29451. Available: [Link]
-
Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. Available: [Link]
-
Chen, P., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(23), 8206. Available: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 3. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 4. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]
- 7. indiamart.com [indiamart.com]
- 8. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]
- 9. a2bchem.com [a2bchem.com]
- 10. chemscene.com [chemscene.com]
- 11. PubChemLite - 6-chloropicolinic acid (C6H4ClNO2) [pubchemlite.lcsb.uni.lu]
- 12. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Molecular Evolution of 5-Fluoro-6-methoxypicolinic Acid
In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. Substituted picolinic acids, in particular, represent a class of compounds with significant therapeutic potential, and among them, 5-Fluoro-6-methoxypicolinic acid stands out as a key building block in the synthesis of novel pharmaceutical agents. This technical guide provides an in-depth spectroscopic comparison of 5-Fluoro-6-methoxypicolinic acid and its precursors, offering researchers, scientists, and drug development professionals a comprehensive reference for a deeper understanding of its structural evolution. By examining the characteristic shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can trace the synthetic pathway and confirm the identity and purity of each intermediate and the final product.
The Synthetic Blueprint: From Dichloropyridine to a Valued Intermediate
The journey to 5-Fluoro-6-methoxypicolinic acid typically begins with a readily available starting material, 2,6-dichloropyridine. The synthetic strategy involves a series of regioselective substitutions and functional group transformations. A plausible and efficient route is outlined below, providing the context for our spectroscopic analysis.
Figure 1: A proposed synthetic pathway for 5-Fluoro-6-methoxypicolinic acid.
This multi-step synthesis offers distinct checkpoints for spectroscopic characterization, ensuring the integrity of each intermediate before proceeding to the next transformation.
Spectroscopic Fingerprints: A Comparative Analysis
The following sections detail the expected spectroscopic data for 5-Fluoro-6-methoxypicolinic acid and its key precursors. While experimental data for the final product and some intermediates are not widely available in the public domain, this guide presents a combination of data from closely related, well-characterized compounds and high-quality predicted spectra to provide a robust analytical framework.
Precursor 1: 2,6-Dichloropyridine - The Symmetric Starting Point
As the foundational building block, 2,6-dichloropyridine presents a relatively simple and symmetric spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to its symmetry, the ¹H NMR spectrum is expected to show two signals: a doublet for the protons at the 3 and 5 positions and a triplet for the proton at the 4 position. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom will shift these protons downfield.
-
¹³C NMR: The ¹³C NMR spectrum will display three distinct signals corresponding to the three unique carbon environments: the chlorine-bearing carbons (C2/C6), the carbons adjacent to the nitrogen (C3/C5), and the carbon at the 4-position.
Infrared (IR) Spectroscopy: The IR spectrum of 2,6-dichloropyridine will be characterized by aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹, C=C and C=N stretching vibrations within the aromatic ring in the 1600-1400 cm⁻¹ region, and strong C-Cl stretching absorptions in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M⁺) and its associated M+2 and M+4 peaks in a predictable ratio.
| Spectroscopic Data for 2,6-Dichloropyridine | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (KBr Pellet) | Mass Spectrum (EI) |
| Key Features | δ ~7.7 ppm (t, 1H), ~7.3 ppm (d, 2H) | δ ~151, ~140, ~124 ppm | ~3070 cm⁻¹ (Ar C-H), ~1550, 1420 cm⁻¹ (C=C, C=N), ~780 cm⁻¹ (C-Cl) | m/z 147 (M⁺), 149 (M+2), 151 (M+4) |
Experimental Protocol for Spectroscopic Analysis:
A standardized protocol for acquiring high-quality spectroscopic data is crucial for accurate compound characterization.
Figure 2: General experimental workflow for spectroscopic analysis.
Intermediate 1: 2-Chloro-5-fluoro-6-methoxypyridine - Introducing Asymmetry
The introduction of fluorine and methoxy groups breaks the symmetry of the pyridine ring, leading to a more complex spectroscopic profile.
NMR Spectroscopy:
-
¹H NMR: We now expect two distinct aromatic proton signals, likely doublets or doublet of doublets, due to coupling with each other and with the fluorine atom. The methoxy group will present a singlet at around 3.9-4.1 ppm.
-
¹³C NMR: The spectrum will show six distinct signals for the pyridine ring carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The methoxy carbon will appear as a singlet in the typical range for such groups.
IR Spectroscopy: The IR spectrum will now include a characteristic C-O stretching band for the methoxy group, typically in the 1250-1000 cm⁻¹ region. The C-F stretching vibration will also be present, usually in the 1100-1000 cm⁻¹ range.
Mass Spectrometry: The molecular ion peak will reflect the new molecular weight, and the isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in a 3:1 ratio).
Intermediate 2: 5-Fluoro-6-methoxypicolinonitrile - The Penultimate Step
The replacement of the chlorine atom with a nitrile group introduces another key functional group with a distinct spectroscopic signature.
NMR Spectroscopy:
-
¹H NMR: The aromatic region will still show two proton signals, with their chemical shifts influenced by the electron-withdrawing nitrile group.
-
¹³C NMR: The most significant change will be the appearance of a signal for the nitrile carbon (C≡N) in the 115-125 ppm range. The chemical shifts of the ring carbons will also be affected by the new substituent.
IR Spectroscopy: A sharp and intense absorption band corresponding to the C≡N stretching vibration will be a prominent feature in the IR spectrum, typically appearing in the 2260-2240 cm⁻¹ region.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular formula of 5-Fluoro-6-methoxypicolinonitrile.
Final Product: 5-Fluoro-6-methoxypicolinic Acid - The Target Molecule
The final hydrolysis step converts the nitrile to a carboxylic acid, resulting in significant changes in the spectroscopic data.
NMR Spectroscopy:
-
¹H NMR: The most notable feature will be the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically in the downfield region (δ > 10 ppm). The chemical shifts of the aromatic protons will be further adjusted due to the presence of the carboxylic acid group.
-
¹³C NMR: A new signal for the carbonyl carbon of the carboxylic acid will appear in the 165-185 ppm range.
IR Spectroscopy: The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band will be observed from approximately 3300 to 2500 cm⁻¹, often overlapping with the C-H stretching vibrations. A strong and sharp C=O stretching band will be present around 1700 cm⁻¹.
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the final product. Fragmentation patterns may include the loss of CO₂ (44 Da) from the carboxylic acid group.
Summary of Key Spectroscopic Data
| Compound | Key ¹H NMR Features (Predicted) | Key ¹³C NMR Features (Predicted) | Key IR Features (cm⁻¹) | Key Mass Spec. (m/z) |
| 2,6-Dichloropyridine | Aromatic protons (~7.3-7.7 ppm) | Aromatic carbons (~124-151 ppm) | C-H (~3070), C=C/C=N (~1550, 1420), C-Cl (~780) | 147/149/151 (M⁺) |
| 2-Chloro-5-fluoro-6-methoxypyridine | Aromatic protons, Methoxy singlet (~4.0 ppm) | Aromatic carbons (one with large C-F coupling), Methoxy carbon | C-O (~1250), C-F (~1100) | M⁺ with 3:1 M+2 pattern |
| 5-Fluoro-6-methoxypicolinonitrile | Aromatic protons, Methoxy singlet | Nitrile carbon (~120 ppm), Aromatic carbons, Methoxy carbon | C≡N (~2250, sharp, intense) | M⁺ |
| 5-Fluoro-6-methoxypicolinic acid | Carboxylic acid proton (>10 ppm, broad), Aromatic protons, Methoxy singlet | Carbonyl carbon (~170 ppm), Aromatic carbons, Methoxy carbon | O-H (3300-2500, broad), C=O (~1700, strong) | M⁺, [M-CO₂]⁺ |
Conclusion
The spectroscopic comparison of 5-Fluoro-6-methoxypicolinic acid and its precursors provides a clear and logical progression of chemical transformations. Each synthetic step introduces or modifies functional groups in a way that is readily observable through NMR, IR, and Mass Spectrometry. By understanding these characteristic spectroscopic changes, researchers can confidently monitor the synthesis, verify the structure of intermediates, and ensure the purity of the final product. This guide serves as a valuable resource, empowering scientists in their pursuit of novel therapeutics by providing a solid foundation for the analytical characterization of this important chemical building block.
References
-
PubChem. 2,6-Dichloropyridine. [Link]
A Researcher's Guide to Validating the Mechanism of Action for Novel 5-Fluoro-6-methoxypicolinic Acid Derivatives
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for novel bioactive compounds, using 5-Fluoro-6-methoxypicolinic acid derivatives as a case study. As this chemical series represents a novel area of investigation with limited publicly available data on its specific biological targets, this guide emphasizes a systematic, multi-faceted approach, starting from unbiased target identification to rigorous biochemical and cellular validation.[1][2]
The methodologies presented herein are designed to be self-validating, providing a logical and robust workflow that builds a compelling narrative around the compound's MoA. We will compare the hypothetical performance of a lead 5-Fluoro-6-methoxypicolinic acid derivative, designated as 'Compound X', with well-characterized inhibitors to provide context and a benchmark for its activity.
Part 1: Initial Characterization and Target Identification – An Unbiased Approach
The first critical step in understanding the MoA of a novel compound is to identify its molecular target(s) within the cell. Phenotypic screening offers a powerful, unbiased method to observe the compound's effects on cellular systems, providing valuable clues to its underlying mechanism.[3][4][5][][7]
Phenotypic Profiling for Hypothesis Generation
Phenotypic screening assesses a compound's effect on a cell or organism's observable characteristics.[7] By employing high-content imaging and analysis, we can generate a unique "fingerprint" of Compound X's activity, which can then be compared to a library of reference compounds with known MoAs.
Experimental Workflow: Phenotypic Screening
Caption: Workflow for phenotypic screening to generate MoA hypotheses.
Based on the structural features of 5-Fluoro-6-methoxypicolinic acid, which are reminiscent of some metabolic enzyme inhibitors, we hypothesize that Compound X may target a key enzyme in a metabolic pathway. For the purpose of this guide, we will proceed with the hypothesis that phenotypic screening suggests Compound X perturbs cellular metabolism, similar to known inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. A well-characterized DHODH inhibitor, such as Brequinar, will be used as a comparator.
Part 2: Target Engagement – Confirming the Physical Interaction
Once a putative target, such as DHODH, has been identified, the next crucial step is to confirm direct physical binding of the compound to the target protein within a cellular context.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures target engagement in intact cells without the need for compound labeling.[9][10][11][12][13][14][15]
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[10][11]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293, A549) to 70-80% confluency. Treat cells with Compound X (at various concentrations), Brequinar (positive control), and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[13]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble target protein (DHODH) remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble DHODH as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Table 1: Comparative CETSA Data for Compound X and Brequinar
| Treatment | Tm (°C) of DHODH | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 52.5 | - | Baseline thermal stability |
| Compound X (10 µM) | 58.2 | +5.7°C | Strong target engagement |
| Brequinar (1 µM) | 59.5 | +7.0°C | Potent, validated target engagement |
Part 3: Biochemical Validation and Pathway Analysis
With target engagement confirmed, the subsequent phase is to characterize the biochemical consequences of this interaction and its impact on the associated cellular pathway.
Enzymatic Inhibition Assay
An in vitro enzyme assay directly measures the inhibitory effect of a compound on the purified target protein.[16][17][18][19] For DHODH, its enzymatic activity can be monitored by measuring the reduction of a substrate.
Experimental Protocol: DHODH Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine purified recombinant human DHODH enzyme, its substrates (dihydroorotate and coenzyme Q), and varying concentrations of Compound X or Brequinar.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Detection: Measure the rate of the enzymatic reaction. For DHODH, this can be done by monitoring the reduction of a dye like DCIP (2,6-dichloroindophenol) spectrophotometrically.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20]
Table 2: Comparative Biochemical Inhibition of DHODH
| Compound | IC50 (nM) | Inhibition Type |
| Compound X | 75 | Competitive |
| Brequinar | 30 | Competitive |
Western Blot Analysis of Downstream Effects
Inhibiting DHODH is expected to deplete the cellular pool of pyrimidines, which should, in turn, affect processes like DNA replication. This can lead to the activation of DNA damage response pathways, such as the phosphorylation of histone H2AX (γH2AX). Western blotting is a standard technique to detect such changes in protein phosphorylation and expression.[21][22][23]
Experimental Workflow: Western Blotting
Caption: Standard workflow for Western blot analysis.
Table 3: Comparison of Downstream Cellular Effects
| Treatment (24h) | γH2AX Induction (Fold Change vs. Vehicle) | Effect on Cell Proliferation (GI50) |
| Vehicle (DMSO) | 1.0 | > 100 µM |
| Compound X (1 µM) | 4.5 | 0.5 µM |
| Brequinar (0.1 µM) | 6.2 | 0.08 µM |
Conclusion
This guide outlines a systematic and rigorous approach to validate the mechanism of action for a novel compound series, exemplified by 5-Fluoro-6-methoxypicolinic acid derivatives. By progressing from unbiased phenotypic screening to specific target engagement and biochemical and cellular pathway analysis, researchers can build a robust and compelling case for their compound's MoA. The comparative data presented against a known inhibitor, Brequinar, provides a framework for interpreting experimental results and positioning the novel compound within the existing landscape of therapeutics. This multi-faceted validation strategy, grounded in established scientific principles and methodologies, is essential for advancing novel compounds through the drug discovery pipeline.
References
- Phenotypic profiling in drug discovery. (2019-06-05). Drug Target Review.
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology.
- Phenotypic Platforms are Taking Over Drug Discovery. (2021-04-08). Alto Predict.
- Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
- Phenotypic Assays. BOC Sciences.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- A Researcher's Guide to Confirming Small Molecule Target Engagement. Benchchem.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- The target landscape of clinical kinase drugs. PMC - NIH.
- Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025-04-24). Technology Networks.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021-07-12). ACS Medicinal Chemistry Letters.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022-07-19). UKM Medical Molecular Biology Institute.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Benchchem.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). NCBI.
- Kinobeads workflow. Cells are pre‐incubated with increasing drug... ResearchGate.
- Enzyme assay. Wikipedia.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. NOAA Library and Info Services.
- Western blot protocol. Abcam.
- Western Blot Protocol. Proteintech Group.
- Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical.Net.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
- General Western Blot Protocol Overview. Novus Biologicals.
- Basics of Enzymatic Assays for HTS. (2012-05-01). Assay Guidance Manual - NCBI Bookshelf.
- Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. (2025-08-26). NIH.
- Western Blot Protocol & Troubleshooting Guide. Assay Genie.
- Biophysical Approaches to Small Molecule Discovery and Validation. (2021-03-29). YouTube.
- Mechanism of Action Assays for Enzymes. (2012-05-01). Assay Guidance Manual - NCBI Bookshelf.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020-07-24). International Journal of Molecular Sciences.
- 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0. Benchchem.
- What is Enzyme Inhibition Assays. LookChem.
- Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. MDPI.
- Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023-01-29). Crestone, Inc..
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
- Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx.
- Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation. PMC.
- Head-to-head comparison of Glycoborinine and other natural product enzyme inhibitors. Benchchem.
- THE MODE OF ACTION OF 5-FLUOROURACIL AND ITS DERIVATIVES. PMC - NIH.
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature.
- Small molecule inhibitors for cancer metabolism: promising prospects to be explored. PMC.
- Structures of metabolic inhibitors currently under clinical... ResearchGate.
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. MDPI.
- Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives. PubMed.
- 5-fluorouracil: mechanisms of action and clinical strategies. (2003-05). PubMed.
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025-07-21). PubMed Central.
- 5-Amino-6-methoxypicolinic Acid: A Technical Guide for Researchers. Benchchem.
Sources
- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 5. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Enzyme assay - Wikipedia [en.wikipedia.org]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is Enzyme Inhibition Assays | lookchem [lookchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. assaygenie.com [assaygenie.com]
Comparative Guide to Assessing the Metabolic Stability of Compounds Containing the 5-Fluoro-6-methoxypicolinic Acid Moiety
Introduction: The Strategic Importance of Metabolic Stability in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. A particularly promising derivative is the 5-Fluoro-6-methoxypicolinic acid moiety. This structure is of high interest due to the unique electronic properties conferred by its substituents: a fluorine atom, a methoxy group, and a carboxylic acid. These features can significantly influence a compound's binding affinity, solubility, and, critically, its metabolic fate.
The metabolic stability of a drug candidate is a cornerstone of its pharmacokinetic profile, dictating its half-life, bioavailability, and dosing regimen.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[2][3] Therefore, early and accurate assessment of metabolic stability is not merely a screening step but a pivotal, data-driven strategy to guide the optimization of new chemical entities (NCEs).
This guide provides a comprehensive framework for researchers and drug development professionals to assess the metabolic stability of compounds incorporating the 5-Fluoro-6-methoxypicolinic acid moiety. We will move beyond rote protocols to explain the causal-driven choices in experimental design, compare the primary in vitro models, and provide a clear path for data interpretation, empowering teams to make informed decisions in the discovery pipeline.
The Metabolic Landscape: Predicting the Fate of the 5-Fluoro-6-methoxypicolinic Acid Moiety
Before embarking on experimental assessment, a theoretical analysis of the moiety's potential metabolic "soft spots" is crucial. The metabolic fate of a molecule is heavily influenced by its chemical structure and the enzymes it encounters, primarily the Cytochrome P450 (CYP) superfamily in the liver.[4][5]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can influence its metabolism. While the ring itself is relatively stable, it can undergo oxidation.
-
The Fluorine "Metabolic Blocker": The introduction of a fluorine atom at the 5-position is a classic medicinal chemistry strategy.[6] Due to the strength of the C-F bond, this position is effectively "blocked" from common CYP450-mediated oxidative metabolism, which often targets electron-rich aromatic positions.[7] This can significantly enhance the metabolic stability of the entire molecule.
-
The Methoxy Group "Soft Spot": The 6-methoxy group presents a primary site for Phase I metabolism. O-dealkylation, catalyzed by CYP enzymes, is a common metabolic pathway that would convert the methoxy group to a hydroxyl group.[8]
-
The Carboxylic Acid Handle: The picolinic acid function is a prime candidate for Phase II conjugation reactions. Enzymes such as UDP-glucuronyltransferases can attach a glucuronic acid moiety, increasing the compound's polarity and facilitating its excretion.[3]
A Comparative Framework for In Vitro Stability Assessment
The two most widely used in vitro systems for determining metabolic stability are liver microsomes and intact hepatocytes.[9] The choice between them depends on the stage of drug discovery and the specific questions being asked.
| Feature | Liver Microsomes | Hepatocytes |
| System Composition | Subcellular fraction (endoplasmic reticulum) containing Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[1] | Intact, whole liver cells containing the full complement of Phase I and Phase II enzymes, cofactors, and transporters.[10][11] |
| Primary Use Case | High-throughput screening in early discovery for Phase I metabolic liability.[12] | "Gold standard" for more predictive, lower-throughput studies; assesses both Phase I and II metabolism and accounts for cell permeability.[1][10] |
| Advantages | Cost-effective, high-throughput, robust, and well-suited for ranking compounds.[12] | More physiologically relevant, provides a more complete picture of hepatic clearance.[13] |
| Limitations | Lacks most cytosolic Phase II enzymes and transporters; requires addition of cofactors (e.g., NADPH).[12] | More expensive, lower throughput, greater biological variability between lots.[13] |
| Key Output | Phase I intrinsic clearance (CLint). | Overall hepatic intrinsic clearance (Phase I + Phase II). |
The general experimental approach for both systems follows a similar path, designed to quantify the disappearance of the parent compound over time.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls. This ensures that the observed compound depletion is due to enzymatic activity and that the system is performing as expected.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is ideal for initial screening to assess susceptibility to Phase I metabolism.
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (TC) and Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Internal Standard (IS) in Acetonitrile (for quenching and analysis)
-
96-well plates, incubator, centrifuge
2. Experimental Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL protein in cold phosphate buffer.[14] Keep on ice.
-
Reaction Setup: In a 96-well plate, add the HLM solution. For the negative control wells, add buffer instead of the NADPH regenerating system. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: To start the reaction, add the NADPH regenerating system to all wells except the negative controls. Immediately after, add the TC and positive controls to their respective wells (final TC concentration typically 1 µM).[15]
-
Incubation & Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each well into a new plate containing cold acetonitrile with a known concentration of an internal standard.[12] The acetonitrile immediately stops the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.[16]
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][17]
3. Causality & Self-Validation:
-
Why NADPH? CYP450 enzymes are monooxygenases that require NADPH as a cofactor to provide the reducing equivalents for their catalytic cycle.[8] The regenerating system ensures a constant supply of NADPH throughout the incubation.
-
Why a Negative Control? The "-NADPH" condition validates that any disappearance of the TC is due to NADPH-dependent enzymatic activity, ruling out simple chemical instability in the matrix.[18]
-
Why Positive Controls? High and low clearance controls confirm that the microsomal batch has the expected level of metabolic activity, ensuring the validity of the results for the TCs.
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, incorporating both Phase I and II metabolism as well as cellular uptake.
1. Materials & Reagents:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compound (TC) and Control Compounds (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I)
-
Internal Standard (IS) in Acetonitrile
-
Suspension culture plates, CO2 incubator, centrifuge
2. Experimental Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Perform a cell count and viability check (e.g., via Trypan Blue exclusion); viability should be >80%. Adjust the cell density to a working concentration, typically 0.5-1.0 x 10^6 viable cells/mL.[19][20]
-
Reaction Setup: Add the hepatocyte suspension to the wells of a suspension culture plate. Pre-incubate at 37°C in a humidified 5% CO2 atmosphere for 15-30 minutes to allow the cells to recover.
-
Initiation: Add the TC and controls to their respective wells (final TC concentration typically 1 µM).
-
Incubation & Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a plate containing cold acetonitrile with IS to quench the reaction and lyse the cells.[10][20]
-
Sample Processing: Centrifuge the quenched plate to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[21]
3. Causality & Self-Validation:
-
Why Hepatocytes? They are the "gold standard" because they contain the full complement of metabolic enzymes and cofactors in their natural cellular environment, providing a more accurate in vivo prediction.[1][11] The assay also inherently accounts for the compound's ability to permeate the cell membrane to reach the enzymes.[10]
-
Why Specific Controls? Using controls that are known substrates for Phase I (Midazolam for CYP3A4) and Phase II (7-Hydroxycoumarin for UGTs/SULTs) validates the metabolic competence of the specific hepatocyte lot for both major pathways.
Data Analysis and Comparative Interpretation
The primary goal of data analysis is to determine the rate of metabolism. This is achieved by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line gives the rate constant (k).
1. Key Parameter Calculation:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized.
t½ = 0.693 / k
-
Intrinsic Clearance (CLint): The volume of matrix cleared of the drug per unit time, normalized to the amount of protein or number of cells.[22]
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / mg microsomal protein) For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (incubation volume / number of cells in millions)[23]
2. Hypothetical Comparative Data:
Let's consider a hypothetical compound, Cmpd-1 , which contains the 5-Fluoro-6-methoxypicolinic acid moiety, and its analogue, Cmpd-2 , which has a hydrogen instead of fluorine at the 5-position.
| Compound | System | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Cmpd-1 (with F) | HLM | 85 | 14.5 | Low-Intermediate |
| Cmpd-2 (no F) | HLM | 18 | 68.3 | High |
| Warfarin (Control) | HLM | >120 | <10.3 | Low |
| Verapamil (Control) | HLM | 11 | 112.4 | High |
3. Interpretation:
-
The Protective Effect of Fluorine: The data clearly shows that Cmpd-1 has a significantly longer half-life and lower intrinsic clearance compared to Cmpd-2 . This provides strong experimental evidence that the fluorine atom at the 5-position is successfully blocking a major site of Phase I metabolism.
-
Benchmarking Against Controls: Cmpd-1 shows stability that is much greater than the high-clearance control (Verapamil) and is approaching that of the low-clearance control (Warfarin). This would classify it as a compound with favorable metabolic stability, warranting further investigation.
-
Predictive Value: A low in vitro CLint suggests that the compound is likely to have low hepatic clearance in vivo, leading to a longer half-life and higher bioavailability.[22][24] This is a highly desirable characteristic for a potential drug candidate.
Conclusion
A systematic and mechanistically informed approach is essential for accurately assessing the metabolic stability of NCEs containing the 5-Fluoro-6-methoxypicolinic acid moiety. By understanding the potential metabolic pathways and employing a tiered experimental strategy—beginning with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models—research teams can generate robust and predictive data. The strategic placement of the fluorine atom often serves to block metabolic hotspots, and the quantitative assays described herein provide the definitive evidence of this strategy's success. This data is critical for guiding medicinal chemistry efforts, enabling the rational design of compounds with optimized pharmacokinetic profiles and a higher probability of success in clinical development.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting drug metabolism. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors Affecting Drug Metabolism Including Stereo Chemical Aspects. Retrieved from [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). Factors Affecting Drug Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Academy of Family Physicians. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]
-
Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
AxisPharm. (2022). The role of CYP450 in drug metabolism. Retrieved from [Link]
-
JoVE. (n.d.). Video: Factors Affecting Drug Biotransformation: Biological. Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
-
ManTech Publications. (n.d.). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative bioanalysis by LC-MS/MS: a review. Retrieved from [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link]
-
Kaiser, J. P., & Bollag, J. M. (1991). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. FEMS Microbiology Letters. Retrieved from [Link]
-
Baranczewski, P., et al. (2006). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ChemHelp ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]
-
Luffer-Atlas, D., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology. Retrieved from [Link]
-
Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]
-
Han, J., & Liu, Y. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry. Retrieved from [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966). Retrieved from [Link]
-
ResearchGate. (n.d.). Generation of pyridine-dicarboxylic acid bioproducts (in green) via.... Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
Parker, W. B., et al. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology. Retrieved from [Link]
-
ResearchGate. (2025). Genetic and Biochemical Characterization of 5-Hydroxypicolinic Acid Metabolism in Alcaligenes faecalis JQ135. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 18. labcorp.com [labcorp.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. admin.mantechpublications.com [admin.mantechpublications.com]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-6-methoxypicolinic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-6-methoxypicolinic acid. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven experience. Our objective is to empower you with the knowledge to handle this compound with the utmost confidence and safety, making this your preferred resource for laboratory safety and chemical handling.
Hazard Analysis: A Data-Driven Approach
The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity : Picolinic acid is classified as harmful if swallowed.[1][2]
-
Serious Eye Damage : Picolinic acid and its derivatives are known to cause serious, potentially irreversible eye damage.[1][2]
-
Skin Irritation : Many related compounds cause skin irritation.[3][4]
-
Respiratory Irritation : Inhalation of dusts may cause respiratory irritation.[3][5]
-
Hazards of Fluorinated Compounds : The presence of a fluorine atom introduces unique risks. Thermal decomposition can lead to the release of highly toxic and corrosive vapors, including hydrogen fluoride (HF).[6]
This assessment mandates a stringent approach to personal protective equipment (PPE) to mitigate these risks effectively.
The Hierarchy of Controls: A Foundation for Safety
Before relying solely on PPE, it is crucial to implement a hierarchy of controls. PPE is the last line of defense.
-
Engineering Controls : All work involving 5-Fluoro-6-methoxypicolinic acid as a solid powder or in volatile solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[7]
-
Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[6] Avoid working alone when handling hazardous chemicals.[6] Ensure all containers are clearly labeled with the chemical name and associated hazards.[6]
-
Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical hazard. The following sections detail the mandatory PPE.
Mandatory Personal Protective Equipment (PPE) Protocol
The following table summarizes the minimum required PPE for handling 5-Fluoro-6-methoxypicolinic acid.
| Protection Area | Required PPE | Hazard Mitigated | Rationale & Source |
| Eye/Face | Tightly-fitting Chemical Splash Goggles AND a Face Shield | Serious Eye Damage, Splashes | Picolinic acid derivatives are known to cause severe eye damage.[1][2] Goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier for the entire face.[6] |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile base, Neoprene outer) | Skin Irritation, Accidental Ingestion | Protects against direct skin contact and absorption. Double-gloving is recommended for highly corrosive or readily absorbed compounds.[6] Always inspect gloves for degradation before use.[8] |
| Body | Flame-resistant laboratory coat | Skin Contact, Splashes | A standard lab coat protects skin and personal clothing from contamination.[8][9] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges (e.g., P95 or P100 for dusts) | Inhalation of fine particles, Respiratory Irritation | Required when engineering controls (fume hood) may not be sufficient or when weighing fine powders that can become airborne.[10][11] |
Logical Workflow: PPE Selection and Donning
The following diagram illustrates the decision-making and procedural flow for selecting and wearing the appropriate PPE.
Caption: PPE Selection and Donning Workflow.
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that 5-Fluoro-6-methoxypicolinic acid is handled in a manner that minimizes exposure and risk.
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as per the diagram in Section 3.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood.
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.[3][8] Do not crush or grind the material outside of a contained system.
-
Use a micro-spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.
-
If creating a solution, add the solvent to the solid slowly to avoid splashing.
-
Once the transfer is complete, securely cap the stock container and the reaction vessel.
Cleanup:
-
Decontaminate spatulas and any non-disposable equipment with an appropriate solvent (e.g., ethanol, isopropanol) within the fume hood.
-
Wipe down the work surface with the same solvent.
-
Carefully fold the absorbent liner inward and place it in the designated solid hazardous waste container.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating skin. Wash hands thoroughly with soap and water after glove removal.[11]
Contingency and Disposal Plan
Accidents can happen. A clear plan for emergencies and waste disposal is non-negotiable.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
-
Skin Contact : Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[12]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or physician immediately.[1][2]
Spill Response Workflow
Caption: Chemical Spill Response Protocol.
Chemical Waste Disposal
-
Segregation : All waste contaminated with 5-Fluoro-6-methoxypicolinic acid, including disposable gloves, absorbent pads, and empty containers, must be segregated as hazardous waste.
-
Solid Waste : Place contaminated solids into a clearly labeled, sealable hazardous waste container. Do not mix with other waste streams.[1][13]
-
Liquid Waste : If the compound is in solution, dispose of it in a designated "Halogenated Organic Waste" container, as it contains fluorine.[9] Never dispose of this chemical down the drain.[9][11]
-
Labeling and Storage : Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant). Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling 5-Fluoro-6-methoxypicolinic acid, ensuring a safe and productive research environment.
References
-
Material Safety Data Sheet, Picolinic acid . (2005). ScienceLab.com. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . (2022). ACS Chemical Health & Safety. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories . ACS Publications. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2025). HSC Chemistry. [Link]
-
Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners . (2025). CodeLucky (YouTube). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. hmdb.ca [hmdb.ca]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
